DBCO-PEG12-NHS ester
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H71N3O18/c54-46(11-12-47(55)52-41-44-7-2-1-5-42(44)9-10-43-6-3-4-8-45(43)52)51-16-18-60-20-22-62-24-26-64-28-30-66-32-34-68-36-38-70-40-39-69-37-35-67-33-31-65-29-27-63-25-23-61-21-19-59-17-15-50(58)71-53-48(56)13-14-49(53)57/h1-8H,11-41H2,(H,51,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUFPIOHTWMNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H71N3O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1002.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Reactivity of DBCO-PEG12-NHS Ester with Primary Amines
This guide provides a comprehensive overview of the reaction between DBCO-PEG12-NHS ester and primary amines, a cornerstone of modern bioconjugation and drug development. It is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the reaction's kinetics, optimal conditions, and practical applications.
Introduction to this compound
This compound is a heterobifunctional crosslinker that contains a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester. The DBCO moiety allows for copper-free click chemistry reactions with azide-containing molecules, while the NHS ester provides a reactive handle for covalent modification of primary amines, such as those found on the side chain of lysine residues in proteins or at the N-terminus of polypeptides. The polyethylene glycol (PEG) spacer, in this case with 12 ethylene glycol units, enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can minimize immunogenicity.
Reaction Mechanism
The core reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This acylation reaction is highly efficient and specific for primary amines at physiological pH.
Quantitative Data on Reaction Parameters
The efficiency of the labeling reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables summarize key quantitative data for the reaction of NHS esters with primary amines.
Table 1: pH Dependence of NHS Ester Reaction with Primary Amines
| pH | Relative Reaction Rate with Primary Amine | Hydrolysis Half-life of NHS Ester |
| 6.0 | Low | Several hours |
| 7.0 | Moderate | ~1-2 hours |
| 7.4 | High | 30-60 minutes |
| 8.0 | Very High | ~10-20 minutes |
| 8.5 | Maximum | <10 minutes |
Data compiled from typical NHS ester reactivity profiles. Actual rates and half-lives can vary depending on the specific molecule, buffer composition, and temperature.
Table 2: Recommended Reaction Conditions for Optimal Labeling
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A compromise between maximizing the reaction with the amine and minimizing the hydrolysis of the NHS ester. The optimal pH is often application-dependent. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow down the hydrolysis of the NHS ester, allowing for longer reaction times if necessary. |
| Molar Ratio (Reagent:Protein) | 5:1 to 20:1 | The optimal ratio depends on the number of accessible primary amines on the target molecule and the desired degree of labeling. Empirical testing is recommended. |
| Reaction Time | 30 minutes to 2 hours | Shorter reaction times at higher pH and reactant concentrations. Longer incubation may be required at lower temperatures or with less reactive amines. |
| Buffer Composition | Phosphate-buffered saline (PBS) or similar | Amine-free buffers are essential to prevent competition with the target molecule. Buffers containing primary amines, such as Tris, are incompatible with the reaction. |
Experimental Protocol: Labeling a Protein with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest containing primary amines (e.g., antibody, enzyme)
-
This compound
-
Amine-free buffer (e.g., 1X PBS, pH 7.4)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amine-containing substances.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Reaction Incubation:
-
Add the desired molar excess of the this compound stock solution to the protein solution.
-
Gently mix the reaction mixture and incubate at room temperature for 30 minutes to 1 hour, or at 4°C for 2-4 hours.
-
-
Purification:
-
Remove the excess, unreacted this compound and the NHS by-product using a desalting column or by dialysis against the amine-free buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of DBCO molecules per protein, using methods such as UV-Vis spectroscopy or mass spectrometry.
-
The DBCO group has a characteristic UV absorbance at approximately 309 nm.
-
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in utilizing this compound for bioconjugation.
Caption: Workflow for protein modification and subsequent click chemistry.
Caption: Reaction pathways for this compound.
Factors Influencing Reactivity and Potential Side Reactions
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pH: As indicated in Table 1, higher pH increases the rate of reaction with primary amines but also accelerates the hydrolysis of the NHS ester. The optimal pH is a trade-off between these two competing reactions.
-
Steric Hindrance: The accessibility of the primary amine on the target molecule can significantly impact the reaction efficiency. Bulky neighboring groups may hinder the approach of the NHS ester.
-
Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester, which results in an unreactive carboxylic acid. This can be minimized by using fresh, anhydrous solvents for stock solutions and by controlling the reaction time and temperature.
-
Other Nucleophiles: While NHS esters are highly reactive towards primary amines, they can also react with other nucleophiles, such as thiols, although at a much slower rate. The presence of high concentrations of other nucleophiles in the reaction mixture should be considered.
Conclusion
This compound is a powerful and versatile reagent for the modification of primary amines. A thorough understanding of its reactivity, including the influence of pH, temperature, and stoichiometry, is crucial for achieving high-efficiency bioconjugation. By carefully controlling the reaction conditions and being mindful of potential side reactions, researchers can effectively utilize this crosslinker for a wide range of applications in drug development, diagnostics, and fundamental research. The subsequent copper-free click chemistry reaction with azide-modified molecules provides a robust and orthogonal strategy for creating complex biomolecular constructs.
The Pivotal Role of the PEG12 Linker in Advancing Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, bioconjugation has emerged as a cornerstone technology, enabling the creation of highly targeted and effective drugs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Central to the design and performance of these complex biomolecules is the linker, a critical component that connects the targeting moiety to the payload. Among the diverse array of linkers, polyethylene glycol (PEG) linkers, and specifically the 12-unit PEG (PEG12) linker, have garnered significant attention for their ability to impart favorable physicochemical and pharmacological properties to bioconjugates. This technical guide provides a comprehensive overview of the role of the PEG12 linker in bioconjugation, summarizing key quantitative data, detailing experimental protocols, and visualizing essential workflows.
Core Properties and Advantages of PEG12 Linkers
Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene oxide units.[1][] A discrete PEG linker, such as PEG12, consists of a precise number of these units, ensuring homogeneity and batch-to-batch consistency in the final bioconjugate.[3] The incorporation of a PEG12 linker offers a multitude of advantages that address common challenges in bioconjugate development:
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Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic, leading to a propensity for aggregation, which can compromise efficacy and safety.[4][5] The hydrophilic nature of the PEG12 linker acts as a solubilizing agent, mitigating aggregation and improving the overall solubility of the bioconjugate in aqueous environments. This is particularly crucial when aiming for higher drug-to-antibody ratios (DARs).
-
Improved Pharmacokinetics: The PEG12 linker increases the hydrodynamic radius of the bioconjugate, which can lead to reduced renal clearance and a prolonged plasma half-life. This extended circulation time allows for greater accumulation of the therapeutic at the target site, potentially enhancing its efficacy.
-
Reduced Immunogenicity: The flexible PEG12 chain can create a "shielding" effect, masking the payload and potentially immunogenic epitopes on the protein surface from the immune system. This can lead to a reduced risk of an immune response against the bioconjugate.
-
Flexible Spacer: The PEG12 linker provides a flexible and defined spacer between the targeting molecule and the payload. This spatial separation can minimize steric hindrance, ensuring that the binding affinity of the antibody or targeting ligand is not compromised by the attached payload.
Quantitative Impact of PEG12 Linker Length on Bioconjugate Properties
The length of the PEG linker is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate. The following tables summarize quantitative data from various studies, comparing the effects of different PEG linker lengths, including PEG12, on key bioconjugate parameters.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Efficacy of ADCs
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| PEG2 | Lower (More Potent) | Good | |
| PEG4 | Lower (More Potent) | Good | |
| PEG8 | Slightly Higher | Significantly Increased | |
| PEG12 | Variable | Significantly Increased | **** |
| PEG24 | Higher (Less Potent) | Significantly Increased | |
| PEG4K | Reduced (4.5-fold) | Improved | |
| PEG10K | Reduced (22-fold) | Most Ideal | |
| This table illustrates a general trend where longer PEG chains may lead to a decrease in in vitro cytotoxicity but often result in enhanced in vivo anti-tumor efficacy due to improved pharmacokinetics. |
Table 3: Comparison of Linear vs. Pendant PEG12 Linkers on ADC Pharmacokinetics
| Linker Configuration | ADC Clearance Rate | In Vivo Stability | Reference |
| Linear PEG24 | Faster | Good | |
| Pendant (2 x PEG12) | Slower | Improved | **** |
| A study on amide-coupled ADCs demonstrated that a pendant configuration with two 12-unit PEG chains resulted in slower clearance rates and improved stability compared to a conventional linear 24-unit PEG oligomer. |
Key Applications of PEG12 Linkers
The versatile properties of PEG12 linkers have led to their widespread use in various bioconjugation applications:
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Antibody-Drug Conjugates (ADCs): PEG12 linkers are frequently incorporated into the design of ADCs to improve their solubility, stability, and pharmacokinetic profile. They can be part of both cleavable and non-cleavable linker systems, connecting the antibody to a potent cytotoxic drug for targeted cancer therapy.
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PROTACs: In the development of PROTACs, which induce the degradation of target proteins, PEG12 linkers serve as the spacer connecting the ligand that binds to the target protein and the ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG12 linker are crucial for optimal ternary complex formation and subsequent protein degradation.
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Peptide and Protein Modification: PEGylation with PEG12 linkers is used to enhance the therapeutic properties of peptides and proteins by increasing their half-life, reducing immunogenicity, and improving their stability.
-
Nucleic Acid Delivery: PEG12 linkers are utilized in the development of delivery systems for oligonucleotides, such as siRNA, to improve their stability and cellular uptake.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development and characterization of bioconjugates incorporating PEG12 linkers.
Synthesis of a Heterobifunctional Maleimide-PEG12-NHS Ester Linker
This protocol describes a general approach for the synthesis of a commonly used heterobifunctional PEG12 linker.
Caption: A three-step synthesis of a heterobifunctional PEG12 linker.
Protocol:
-
Synthesis of mPEG-Maleamic Acid: Dissolve H2N-PEG12-COOH in an appropriate solvent such as dimethylacetamide (DMAC). Add maleic anhydride (typically in molar excess) to the solution. Heat the reaction mixture (e.g., at 80°C) and stir until the reaction is complete, which can be monitored by techniques like NMR or LC-MS.
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Synthesis of mPEG-Maleimide: Dissolve the resulting mPEG-maleamic acid in a mixture of dichloromethane and dimethylformamide (DMF). At 0°C, add diisopropylethylamine (DIEA) and pentafluorophenyl trifluoroacetate. Stir the reaction at an elevated temperature (e.g., 55°C) for several hours. Purify the product, for example, by precipitation with ethyl ether.
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Synthesis of Maleimide-PEG12-NHS Ester: Dissolve the mPEG-maleimide in a suitable solvent. Add N-Hydroxysuccinimide (NHS) and a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC). Stir the reaction at room temperature until completion. The final product, Maleimide-PEG12-NHS ester, can be purified by chromatography.
Conjugation of a Maleimide-PEG12-Drug to an Antibody
This protocol outlines the steps for conjugating a drug, functionalized with a maleimide-PEG12 linker, to the thiol groups of a reduced antibody.
Caption: Workflow for the conjugation of a PEG12-linked drug to an antibody.
Protocol:
-
Antibody Reduction: Dissolve the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.2-7.5). To expose the reactive sulfhydryl groups, add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) in a 10-20 fold molar excess. Incubate the mixture at 37°C for 1-2 hours.
-
Conjugation Reaction: Prepare a stock solution of the Maleimide-PEG12-Drug in a compatible solvent like DMSO. Add the drug-linker solution to the reduced antibody solution. A 10-20 fold molar excess of the maleimide-PEG linker is often used. The reaction mixture is typically stirred at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: The resulting ADC is purified to remove any unreacted drug-linker and potential aggregates. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to determine the DAR and assess the heterogeneity of an ADC preparation. The principle is that the hydrophobicity of the ADC increases with the number of conjugated drug-linker moieties.
Caption: A typical workflow for determining the DAR of an ADC using HIC.
Protocol:
-
Sample Preparation: The purified ADC sample is diluted in the HIC mobile phase A.
-
Chromatography:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 20 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 100% Buffer A to 100% Buffer B over a defined period (e.g., 20-30 minutes).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: The resulting chromatogram will show a series of peaks, with the unconjugated antibody (DAR 0) eluting first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.). The area of each peak is integrated, and the average DAR is calculated using a weighted average formula.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the potency of the ADC in killing target cancer cells.
Caption: A standard workflow for assessing the in vitro cytotoxicity of an ADC.
Protocol:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a duration sufficient to allow for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
-
Data Analysis: Read the absorbance at 570 nm using a microplate reader. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion
The PEG12 linker plays a multifaceted and crucial role in the design and optimization of bioconjugates. Its ability to enhance solubility, reduce aggregation, prolong circulation half-life, and provide a flexible spacer makes it an invaluable tool for researchers and drug developers. The quantitative data clearly demonstrates that while there is a trade-off between in vitro potency and in vivo efficacy with increasing PEG length, a medium-length linker like PEG12 often represents an optimal balance. Furthermore, the architecture of the PEG linker, such as a pendant configuration of two PEG12 chains, can offer superior pharmacokinetic properties compared to a linear equivalent. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis, purification, and characterization of bioconjugates incorporating PEG12 linkers, enabling the rational design of next-generation targeted therapeutics with improved efficacy and safety profiles. As the field of bioconjugation continues to evolve, the strategic implementation of well-defined linkers like PEG12 will undoubtedly remain a key determinant of success.
References
A Technical Guide to the Solubility and Stability of DBCO-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
DBCO-PEG12-NHS ester is a heterobifunctional, PEGylated crosslinker integral to advanced bioconjugation techniques. Its architecture comprises three key components: a Dibenzocyclooctyne (DBCO) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC); a hydrophilic 12-unit polyethylene glycol (PEG12) spacer; and an N-hydroxysuccinimide (NHS) ester for efficient covalent bonding with primary amines.[1][2] This combination enables the precise, orthogonal labeling of biomolecules, making it a valuable tool in the development of antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[1][3]
Understanding the solubility and stability of this reagent is paramount for achieving reproducible, high-yield conjugation results. This guide provides an in-depth overview of its chemical properties, handling protocols, and stability considerations.
Molecular Structure and Functional Components
The efficacy of this compound stems from its distinct functional domains. The DBCO group facilitates highly specific and biocompatible "click chemistry" reactions with azide-tagged molecules.[4] The NHS ester reacts efficiently with primary amines, such as those on lysine residues in proteins, to form stable amide bonds. The intervening PEG12 spacer enhances the water solubility of the final conjugate, reduces steric hindrance, and minimizes aggregation.
Caption: Functional components of the this compound molecule.
Solubility Profile
The solubility of this compound is dictated by its molecular structure. While the PEG12 spacer imparts hydrophilicity, the overall compound is not readily soluble in aqueous solutions directly. For effective use, the reagent must first be dissolved in a polar, anhydrous, water-miscible organic solvent.
Key Solubility Characteristics:
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Organic Solvents: The reagent exhibits high solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is also soluble in dichloromethane (DCM).
-
Aqueous Solutions: Direct dissolution in aqueous buffers is not recommended. After reconstitution in an organic solvent, the stock solution can be diluted into an aqueous reaction buffer. A similar, shorter-chain compound (DBCO-PEG4-NHS ester) has been reported to be soluble in aqueous buffers up to 1.5-5.5 mM after initial dissolution in DMSO/DMF.
Quantitative Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (99.79 mM) | Ultrasonic assistance may be needed. |
| DMSO | 80 mg/mL | Sonication is recommended for complete dissolution. |
| DMF | Soluble | Specific concentration data is not widely published, but it is a recommended solvent. |
| DCM | Soluble | A recommended solvent for this reagent. |
Stability, Storage, and Handling
The stability of this compound is primarily limited by the moisture sensitivity of the NHS ester group. Hydrolysis of the NHS ester is the main degradation pathway and competes directly with the desired amine conjugation reaction. Therefore, stringent adherence to proper storage and handling procedures is critical to preserve the reagent's reactivity.
Competitive Reaction Pathways
The central challenge in using this reagent is managing the competition between the desired aminolysis (amide bond formation) and the undesired hydrolysis (inactivation). The reaction with primary amines is favored at a neutral to slightly basic pH (7-9).
Caption: Competitive reaction pathways for this compound.
Recommended Storage Conditions
| Form | Temperature | Duration | Conditions |
| Solid (Lyophilized) | -20°C | Up to 3 years | Store desiccated and protected from light. |
| Stock Solution in Anhydrous Solvent | -80°C | 6-12 months | Protect from light, stored under nitrogen. |
| Stock Solution in Anhydrous Solvent | -20°C | 1 month | Protect from light, stored under nitrogen. |
Critical Handling Procedures
-
Prevent Condensation: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture from condensing on the solid.
-
Use Anhydrous Solvents: Reconstitute the reagent using high-quality, anhydrous solvents like DMSO or DMF.
-
Prepare Fresh Solutions: NHS esters readily hydrolyze. Stock solutions should be prepared immediately before use. While they can be stored for short periods if properly frozen, it is best practice to discard any unused reconstituted reagent.
Experimental Protocols
Successful conjugation requires careful planning and execution. The following protocols provide a general framework for reagent preparation and protein labeling.
Protocol 1: Reconstitution of this compound
Objective: To prepare a fresh, active stock solution for conjugation.
Materials:
-
This compound vial
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Micro-syringe or calibrated pipette
Methodology:
-
Remove the this compound vial from -20°C storage.
-
Allow the vial to sit on the benchtop for 15-20 minutes to equilibrate to room temperature. This step is critical to prevent moisture ingress upon opening.
-
Once at room temperature, briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Carefully open the vial and, using a micro-syringe, add the required volume of anhydrous DMSO or DMF to create a stock solution of a desired concentration (e.g., 10 mM).
-
Vortex or sonicate the vial until the reagent is fully dissolved.
-
Proceed immediately to the labeling reaction. Do not store the stock solution in the refrigerator or on ice for extended periods before use.
Protocol 2: General Protein Labeling
Objective: To conjugate the this compound to a protein containing primary amines.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Freshly prepared this compound stock solution
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis device for purification
Methodology:
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer such as PBS. Buffers containing Tris or glycine will compete with the protein for reaction with the NHS ester and must be avoided.
-
Calculate Molar Excess: Determine the molar ratio of the DBCO reagent to the protein. A 10- to 50-fold molar excess of the reagent is typically recommended. Lower protein concentrations require a higher molar excess.
-
Conjugation: Add the calculated volume of the freshly prepared this compound stock solution to the protein solution. The final concentration of the organic solvent (DMSO/DMF) should ideally be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature. This step consumes any unreacted NHS ester.
-
Purification: Remove excess, non-reacted, and hydrolyzed DBCO reagent using a desalting column (e.g., Zeba™ Spin Desalting Column) or through dialysis against an appropriate buffer.
-
Confirmation: The resulting DBCO-labeled protein is now ready for subsequent copper-free click chemistry reactions with azide-modified molecules.
Caption: Experimental workflow for protein labeling with this compound.
References
A Tale of Two Clicks: A Technical Guide to DBCO vs. Copper-Catalyzed Click Chemistry
In the landscape of bioconjugation, drug development, and molecular biology, the ability to specifically and efficiently link molecules is paramount. "Click chemistry," a term coined by K. Barry Sharpless, describes a class of reactions that are rapid, selective, and high-yielding.[1] Among these, the azide-alkyne cycloaddition has become a cornerstone. This guide provides an in-depth technical comparison of the two leading modalities of this reaction: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), often utilizing dibenzocyclooctyne (DBCO).
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the advantages and disadvantages of each method, quantitative performance data, and explicit experimental protocols to guide the selection and execution of the optimal click chemistry strategy for a given application.
Core Principles: A Fundamental Divide
At its heart, the choice between CuAAC and SPAAC is a trade-off between reaction speed and biocompatibility. CuAAC is known for its rapid kinetics, but the necessary copper catalyst can be cytotoxic, presenting challenges for applications in living systems.[2][3] In contrast, SPAAC eliminates the need for a toxic metal catalyst, making it exceptionally well-suited for biological environments, though historically with slower reaction rates.[2][4]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. The catalyst dramatically accelerates the reaction and ensures the regioselective formation of the 1,4-disubstituted triazole isomer. The active Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with the addition of a reducing agent like sodium ascorbate.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This bioorthogonal reaction leverages the high ring strain of a cyclooctyne, such as DBCO, to react with an azide without the need for a catalyst. The release of this ring strain upon forming the more stable triazole ring provides the thermodynamic driving force for the reaction. This catalyst-free nature makes SPAAC ideal for in vivo and live-cell applications where copper toxicity is a concern.
Quantitative Comparison: Performance Metrics
The selection of a click chemistry method often hinges on quantitative parameters. The following tables summarize key data for CuAAC and SPAAC reactions to facilitate a direct comparison.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO |
| Catalyst | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | None (driven by ring strain) |
| Biocompatibility | Limited in vivo due to copper cytotoxicity, though ligands can mitigate this. | Excellent, making it ideal for in vivo and live-cell applications. |
| Second-Order Rate Constant (k₂) | Generally faster (1-100 M⁻¹s⁻¹) | Slower, typically around 0.1 M⁻¹s⁻¹ to 1 M⁻¹s⁻¹ depending on the specific DBCO derivative and reaction conditions. |
| Typical Reaction Time | 1 - 4 hours | 2 - 12 hours, can be longer depending on reactant concentrations. |
| Optimal Temperature | Room Temperature to 37°C | 4°C to 37°C |
| pH Range | 4 - 11 | 4 - 10 |
| Reagent Accessibility | Terminal alkynes and azides are readily available. | Strained cyclooctynes like DBCO can be more complex and expensive to synthesize. |
| Side Reactions | Potential for oxidative homocoupling of alkynes. | DBCO can be prone to side reactions with thiols, though generally highly selective for azides. |
Decision Workflow
The choice between CuAAC and SPAAC is application-dependent. The following diagram illustrates a logical workflow for selecting the appropriate method.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for protein labeling using both DBCO-NHS ester and CuAAC.
Protocol 1: Protein Labeling with DBCO-NHS Ester (SPAAC)
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester, followed by conjugation to an azide-modified molecule.
Part 1: Activation of Antibody with DBCO-NHS Ester
Materials:
-
Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
DBCO-NHS ester.
-
Anhydrous DMSO.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis equipment.
Procedure:
-
Prepare Protein Sample: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting column or dialysis against the desired storage buffer.
Part 2: Copper-Free Click Chemistry Conjugation
Materials:
-
DBCO-activated antibody.
-
Azide-functionalized molecule.
Procedure:
-
Reaction Setup: Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-modified molecule.
-
Incubation: Incubate the reaction mixture overnight (10-12 hours) at 4°C or for 3-4 hours at room temperature.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove excess azide-modified molecule.
Protocol 2: Protein Labeling via CuAAC
This protocol outlines the labeling of an alkyne-modified protein with an azide-containing molecule using a copper(II) sulfate and THPTA ligand system.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7).
-
Azide-containing molecule.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water).
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared).
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing molecule (typically a 4-50 fold excess of the azide).
-
Add Ligand: Add the THPTA solution to the reaction mixture.
-
Add Copper: Add the CuSO₄ solution.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Purification: Purify the labeled protein to remove the copper catalyst, excess reagents, and byproducts. This can be achieved by size-exclusion chromatography or dialysis against a buffer containing a chelating agent like EDTA.
Signaling Pathways and Experimental Workflows
Click chemistry is widely used in various experimental workflows, from proteomics to cell imaging. The following diagram illustrates a general workflow for cell surface labeling.
Conclusion
Both DBCO-based SPAAC and copper-catalyzed click chemistry are powerful tools in the arsenal of researchers in drug development and life sciences. CuAAC offers the advantage of speed and is an excellent choice for in vitro applications where cytotoxicity is not a concern. Conversely, the biocompatibility of SPAAC makes it the superior, and often necessary, choice for experiments involving live cells or in vivo studies. The development of new cyclooctynes with enhanced reaction kinetics is continually narrowing the performance gap with CuAAC. By carefully considering the experimental requirements and the information presented in this guide, researchers can leverage the unique advantages of each of these remarkable click chemistry reactions to advance their scientific discoveries.
References
The Strategic Application of DBCO-PEG12-NHS Ester in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the role and applications of the heterobifunctional linker, DBCO-PEG12-NHS ester, in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into the core principles of PROTAC technology, the specific functionalities of this linker, detailed experimental protocols for its use, and quantitative data to inform rational PROTAC design.
Introduction to PROTAC Technology and the Critical Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are revolutionary bifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial first step, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex.[1] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design to enhance hydrophilicity and improve pharmacokinetic properties.[2]
This compound: A Versatile Tool for PROTAC Synthesis
The this compound is a heterobifunctional linker that offers distinct advantages for PROTAC assembly. It comprises three key functional units:
-
Dibenzocyclooctyne (DBCO): This strained alkyne enables copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and can be performed under mild, biocompatible conditions, making it ideal for conjugating the linker to an azide-functionalized ligand.[3]
-
Polyethylene Glycol (PEG)12 Spacer: The 12-unit PEG chain imparts significant hydrophilicity to the PROTAC molecule, which can improve aqueous solubility—a common challenge for these large molecules. The length and flexibility of the PEG spacer are also critical for achieving the optimal orientation and distance between the POI and the E3 ligase to facilitate efficient ubiquitination.
-
N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines (e.g., on a lysine residue or an engineered amine handle) on a binding ligand to form a stable amide bond.
This combination of functionalities allows for a modular and efficient two-step synthesis of PROTACs.
Quantitative Data on PROTAC Performance
Table 1: Representative Degradation Data for BRD4 PROTACs with PEG Linkers
| PROTAC Name | E3 Ligase Ligand | Target Ligand | Linker Type | DC50 | Dmax | Cell Line |
| ARV-825 | Pomalidomide (CRBN) | OTX015 (BET inhibitor) | PEG-based | <1 nM | >90% | Burkitt's Lymphoma (BL) cells |
| dBET1 | Thalidomide (CRBN) | JQ1 | PEG-based | ~3 nM | >95% | 22Rv1 (prostate cancer) |
| MZ1 | VHL-1 (VHL) | JQ1 | PEG-based | ~25 nM | >90% | HeLa (cervical cancer) |
This table presents illustrative data from various sources and is not specific to the this compound linker.
Table 2: Representative Degradation Data for BTK PROTACs with PEG Linkers
| PROTAC Name | E3 Ligase Ligand | Target Ligand | Linker Type | DC50 | Dmax | Cell Line |
| MT-802 | Pomalidomide (CRBN) | Ibrutinib analog | PEG-based | ~8 nM | >95% | MOLM-14 (AML) |
| P13I | Pomalidomide (CRBN) | Ibrutinib | PEG-based | ~0.2 µM | ~80% | TMD8 (lymphoma) |
| L18I | Pomalidomide (CRBN) | Ibrutinib | PEG-based | ~0.03 µM | ~90% | TMD8 (lymphoma) |
This table presents illustrative data from various sources and is not specific to the this compound linker.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PROTACs utilizing the this compound linker.
PROTAC Synthesis: A Two-Step Approach
This protocol describes the synthesis of a PROTAC where one ligand contains a primary amine and the other possesses an azide group.
Step 1: Amide Coupling of the Amine-Containing Ligand to this compound
-
Reagent Preparation:
-
Dissolve the amine-containing ligand (1 equivalent) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Dissolve this compound (1.1 equivalents) in anhydrous DMF or DMSO.
-
-
Reaction:
-
To the solution of the amine-containing ligand, add the this compound solution.
-
If the amine is part of a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to neutralize the salt and facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-12 hours under a nitrogen atmosphere.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the DBCO-PEG12-ligand conjugate.
-
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Reagent Preparation:
-
Dissolve the DBCO-PEG12-ligand conjugate (1 equivalent) from Step 1 in a suitable solvent such as DMSO.
-
Dissolve the azide-functionalized ligand (1.1-1.5 equivalents) in the same solvent.
-
-
Reaction:
-
Combine the two solutions and stir at room temperature for 4-24 hours. The reaction is typically performed in the dark to prevent any light-induced degradation of the DBCO group.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative RP-HPLC. Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Western Blot for PROTAC-Mediated Protein Degradation
This is a standard method to quantify the reduction in the level of the target protein.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
HiBiT Assay for Protein Degradation
The HiBiT system is a sensitive, bioluminescence-based method for quantifying protein levels in real-time or in an endpoint format.
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag to the endogenous locus of the target protein in a cell line stably expressing the LgBiT subunit.
-
-
Assay Setup:
-
Plate the HiBiT-tagged cells in a white, 96- or 384-well plate.
-
For live-cell kinetic analysis, add a Nano-Glo® Live Cell Substrate.
-
-
PROTAC Treatment:
-
Add a serial dilution of the PROTAC to the wells.
-
-
Data Acquisition:
-
For endpoint assays, lyse the cells after the desired treatment time and add a lytic detection reagent.
-
For kinetic assays, measure luminescence at regular intervals.
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control to determine the percentage of protein remaining. Calculate DC50 and Dmax values.
-
NanoBRET™ Ternary Complex Formation Assay
This assay measures the PROTAC-induced proximity between the target protein and the E3 ligase in live cells.
-
Cell Line and Plasmids:
-
Use a suitable human cell line (e.g., HEK293T).
-
Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase (the donor) and an E3 ligase component fused to HaloTag® (the acceptor).
-
-
Assay Setup:
-
Seed the transfected cells into a white assay plate.
-
Add the HaloTag® NanoBRET® ligand (the acceptor fluorophore).
-
-
PROTAC Treatment:
-
Add a serial dilution of the PROTAC to the wells.
-
-
Luminescence Measurement:
-
Add the NanoBRET® Nano-Glo® Substrate.
-
Measure both the donor and acceptor emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the BRET ratio indicates ternary complex formation.
-
In Vivo Evaluation of PROTACs
This protocol provides a general framework for assessing the in vivo efficacy of a PROTAC in a mouse xenograft model.
-
Formulation:
-
Formulate the PROTAC in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection). A common formulation consists of DMSO, PEG300, Tween 80, and saline.
-
-
Animal Model:
-
Implant human cancer cells expressing the target protein subcutaneously into immunocompromised mice.
-
-
Dosing and Monitoring:
-
Once tumors are established, randomize mice into treatment and vehicle control groups.
-
Administer the PROTAC at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at various time points, collect tumors and other tissues to assess target protein levels by Western blot or other methods.
-
Signaling Pathways and PROTAC Mechanism of Action
The following diagrams illustrate the general mechanism of PROTAC action and the signaling pathways of two common PROTAC targets, BRD4 and BTK.
References
An In-depth Technical Guide to DBCO-PEG12-NHS Ester for Antibody-Drug Conjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of DBCO-PEG12-NHS ester in the synthesis of antibody-drug conjugates (ADCs). It covers the fundamental chemistry, experimental protocols, and key data related to the application of this versatile linker in the development of targeted cancer therapeutics.
Introduction to this compound in ADC Development
Antibody-drug conjugates are a powerful class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile. This compound is a heterobifunctional linker that has gained prominence in ADC research and development due to its favorable properties.
The linker consists of three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules.[1][2] This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for bioconjugation.[2]
-
Polyethylene Glycol (PEG)12 Spacer: A 12-unit polyethylene glycol chain that imparts hydrophilicity to the linker. This is crucial for improving the solubility and stability of the final ADC, particularly when conjugating hydrophobic drug payloads.[3][4] The PEG spacer can also reduce aggregation and minimize steric hindrance.
-
N-hydroxysuccinimide (NHS) Ester: A reactive group that readily forms stable amide bonds with primary amines, such as the lysine residues present on the surface of antibodies.
The use of this compound allows for a two-step conjugation strategy. First, the antibody is modified with the linker via the NHS ester. Second, an azide-functionalized cytotoxic payload is attached to the DBCO-modified antibody through the SPAAC reaction. This approach offers excellent control over the conjugation process and results in a stable and effective ADC.
Physicochemical Properties and Reaction Mechanism
The this compound linker is designed for optimal performance in bioconjugation reactions. Its key properties are summarized below.
| Property | Description |
| Molecular Formula | C₅₀H₇₁N₃O₁₈ |
| Molecular Weight | 1002.12 g/mol |
| Solubility | Soluble in organic solvents such as DMSO and DMF. |
| Reactivity | The NHS ester reacts with primary amines at pH 7.2-8.5 to form a stable amide bond. The DBCO group reacts with azides via copper-free click chemistry (SPAAC) to form a stable triazole linkage. |
| Stability | The DBCO group is thermally stable. The NHS ester is susceptible to hydrolysis, especially at higher pH, and should be used promptly after dissolution. Stock solutions in anhydrous DMSO can be stored at -20°C for 2-3 months. The resulting amide and triazole bonds are highly stable under physiological conditions. |
| PEG12 Spacer Length | The 12-unit PEG spacer provides a flexible and hydrophilic arm that enhances the solubility of the ADC and can improve its pharmacokinetic properties. |
Reaction Mechanism
The synthesis of an ADC using this compound involves two primary chemical reactions:
-
Amine Acylation: The NHS ester of the linker reacts with the ε-amino group of lysine residues on the antibody surface. This reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This step results in a DBCO-functionalized antibody.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group on the modified antibody then reacts with an azide-functionalized cytotoxic payload. The inherent ring strain of the DBCO molecule allows this [3+2] cycloaddition to occur efficiently without the need for a cytotoxic copper catalyst. The reaction forms a stable triazole ring, covalently linking the drug to the antibody.
Quantitative Data on ADC Synthesis and Performance
The inclusion of a PEG spacer, such as PEG12, significantly impacts the properties of an ADC. The following tables summarize key quantitative data, synthesized from multiple sources, to illustrate these effects. It is important to note that direct comparisons can be influenced by the specific antibody, payload, and experimental conditions used in each study.
Table 1: Impact of PEG Spacer on Drug-to-Antibody Ratio (DAR) and Pharmacokinetics (PK)
| ADC Construct | PEG Spacer Length | Average DAR | Clearance Rate (mL/day/kg) | Half-life (days) | Reference(s) |
| Trastuzumab-DM1 (amide linkage) | None | 3.81 | Slower (qualitative) | Not specified | |
| Trastuzumab-DM1 (amide linkage) | Linear PEG24 | 3.67 | Slower (qualitative) | Not specified | |
| Trastuzumab-DM1 (amide linkage) | Pendant 2xPEG12 | Not specified | Slower than linear PEG24 | Not specified | |
| αCD30-MMAE | PEG2 to PEG24 | 8 | Decreases with PEG length | Increases with PEG length | |
| RS7-MMAE | mPEG24 | 4 or 8 | Slower than no PEG | Prolonged |
Data is often presented for a range of PEG lengths, with PEG12 being within the effective range for improving PK properties.
Table 2: In Vitro Cytotoxicity of PEGylated ADCs
| ADC Construct | Cell Line(s) | IC₅₀ (ng/mL or nM) | Reference(s) |
| Trastuzumab-MMAE (pClick) | SK-BR-3 (HER2-positive) | 0.11 ± 0.11 nM | |
| Trastuzumab-MMAE (pClick) | BT-474 (HER2-positive) | 0.75 ± 0.54 nM | |
| Thailanstatin ADCs (varying DARs) | N87, BT474, HCC1954 (high HER2) | 13-50 ng/mL (largely DAR-independent) | |
| Thailanstatin ADCs (DAR > 3.5) | MDA-MB-361-DYT2 (moderate HER2) | 25-80 ng/mL | |
| Affibody-MMAE (no PEG) | HER2-positive cells | Baseline | |
| Affibody-MMAE (4 kDa PEG) | HER2-positive cells | 4.5-fold reduction vs. no PEG | |
| Affibody-MMAE (10 kDa PEG) | HER2-positive cells | 22-fold reduction vs. no PEG |
Note: While PEGylation can sometimes slightly decrease in vitro potency due to steric hindrance, this is often compensated by improved in vivo efficacy due to enhanced pharmacokinetics.
Detailed Experimental Protocols
The following section provides a detailed, representative protocol for the synthesis, purification, and characterization of an ADC using this compound. This protocol is based on established methodologies for the modification of Trastuzumab.
Protocol 1: Antibody Modification with this compound
Materials:
-
Trastuzumab (or other monoclonal antibody)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)
-
Amicon Ultra centrifugal filter units (10 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), purify the antibody using an appropriate method such as dialysis against PBS pH 7.4 or using Melon™ Gel.
-
Concentrate the antibody to a final concentration of 1-10 mg/mL in PBS pH 7.4 using an Amicon Ultra centrifugal filter unit.
-
Determine the precise antibody concentration using a NanoDrop spectrophotometer at 280 nm.
-
-
This compound Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the 10 mM this compound solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching Reaction:
-
Add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of DBCO-functionalized Antibody:
-
Remove excess, unreacted this compound and quenching reagent using a spin desalting column equilibrated with PBS pH 7.4.
-
The purified DBCO-functionalized antibody can be used immediately in the next step or stored at -20°C for up to one month.
-
Protocol 2: Conjugation of Azide-Modified Payload via SPAAC
Materials:
-
Purified DBCO-functionalized antibody
-
Azide-modified cytotoxic payload
-
Reaction buffer (e.g., PBS pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified payload in the reaction buffer.
-
Add the azide-modified payload to the DBCO-functionalized antibody solution at a 1.5 to 5-fold molar excess.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 3: Characterization of the Final ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method to separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.
-
UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to quantify the percentage of monomeric ADC and to detect the presence of high molecular weight aggregates or fragments.
3. In Vitro Cytotoxicity Assay:
-
Cell Viability Assay: The potency of the ADC is assessed by treating cancer cell lines with varying concentrations of the ADC and measuring cell viability using assays such as MTT or CellTiter-Glo. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined.
Visualization of Workflows and Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in ADC synthesis and its mechanism of action.
ADC Synthesis Workflow
Caption: Workflow for the two-step synthesis of an ADC using this compound.
General Mechanism of Action for a HER2-Targeting ADC
Caption: General mechanism of action for a HER2-targeting antibody-drug conjugate.
Conclusion
This compound is a highly effective and versatile linker for the synthesis of antibody-drug conjugates. Its design incorporates the key features required for successful ADC development: a bioorthogonal click chemistry handle for efficient payload conjugation, a hydrophilic PEG spacer to improve physicochemical and pharmacokinetic properties, and a reactive NHS ester for stable attachment to the antibody. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and drug developers to leverage this technology in the creation of next-generation targeted cancer therapies. The ability to produce more homogeneous and stable ADCs with favorable in vivo behavior underscores the importance of advanced linker technologies like this compound in the future of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Why Human epidermal growth factor receptor 2 (HER2) is an attractive target for ADC | AxisPharm [axispharm.com]
- 4. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Bioorthogonal Chemistry: A Technical Guide to DBCO Linkers
For Immediate Release – In the intricate world of biological research and targeted therapeutic development, the ability to precisely modify and visualize biomolecules within their native environments is a paramount objective. Dibenzocyclooctyne (DBCO) linkers have emerged as a foundational tool in the field of bioorthogonal chemistry, enabling researchers to achieve this with exceptional specificity and biocompatibility. This technical guide provides an in-depth overview of the principles of bioorthogonal chemistry, the unique advantages of DBCO linkers, and detailed protocols for their application.
The Principle of Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with or being interfered by native biochemical processes.[1][2] These reactions involve pairs of functional groups that are mutually reactive but inert to the vast array of functionalities present in a biological milieu, such as amines, thiols, and carboxylic acids.[3][4] This allows for the specific chemical modification of biomolecules in complex environments like living cells and organisms.[]
A key breakthrough in this field was the development of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and simple to perform. One of the most prominent click reactions is the azide-alkyne cycloaddition. While the initial copper-catalyzed version (CuAAC) is highly efficient, the cytotoxicity of the copper catalyst limits its application in living systems. This limitation spurred the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free alternative that lies at the heart of DBCO's utility.
DBCO Linkers and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Dibenzocyclooctyne (DBCO) is a cyclic alkyne characterized by a significant ring strain. This inherent molecular tension is the driving force behind its rapid reaction with azide-functionalized molecules. The SPAAC reaction between DBCO and an azide proceeds via a [3+2] cycloaddition mechanism to form a stable triazole linkage.
The primary advantage of the DBCO-azide reaction is its bioorthogonality; it proceeds with high specificity and efficiency under physiological conditions (neutral pH, moderate temperature, and in aqueous environments) without the need for a toxic copper catalyst. This makes DBCO linkers exceptionally well-suited for in vivo applications, including live-cell imaging and the development of targeted therapeutics.
dot
Caption: Principle of DBCO-mediated bioorthogonal chemistry.
Core Advantages of DBCO-Mediated Bioconjugation
The utility of DBCO linkers stems from a unique combination of reactivity, stability, and biocompatibility.
-
High Specificity and Bioorthogonality: The DBCO group reacts selectively with azides, minimizing off-target reactions and background interference in complex biological mixtures.
-
Rapid Reaction Kinetics: The strain-promoted nature of the reaction allows for fast and efficient conjugation, even at low concentrations of reactants. Reactions can often proceed to completion in under five minutes.
-
Exceptional Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC with DBCO linkers ideal for labeling live cells and for in vivo studies.
-
High Stability: Both the DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation. The resulting triazole linkage is also highly stable.
Quantitative Data for Experimental Design
The efficiency and rate of the SPAAC reaction are critical parameters for experimental design. The following table summarizes key quantitative data for DBCO and other cyclooctynes.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| DBCO | ~0.1 - 1.0 | |
| BCN | 0.14 | |
| DIBO | 0.17 | |
| DIFO | 0.076 | |
| ODIBO | 45 |
Note: Reaction rates can be influenced by solvent, temperature, and the specific structure of the azide and cyclooctyne.
Key Applications and Experimental Protocols
DBCO linkers are instrumental in a wide array of applications, from fundamental research to the development of novel therapeutics.
Antibody-Drug Conjugates (ADCs)
DBCO linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, creating ADCs that can selectively target and kill cancer cells.
dot
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Experimental Protocol: Antibody Conjugation with DBCO-NHS Ester
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
DBCO-NHS Ester Solution: Dissolve a DBCO-NHS ester derivative in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Activation: Add a 5-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching and Purification: Quench the reaction by adding Tris-HCl to a final concentration of 50-100 mM and incubate for 5-15 minutes. Remove excess, unreacted DBCO reagent via size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
SPAAC Reaction: Mix the purified DBCO-activated antibody with a 1.5-4 fold molar excess of the azide-modified molecule (e.g., drug payload, fluorophore).
-
Final Incubation: Incubate the SPAAC reaction for 2-24 hours at 4°C to 37°C. The reaction progress can be monitored by SDS-PAGE, where the conjugated antibody will show a higher molecular weight band.
Live-Cell Imaging and Biomolecule Tracking
By conjugating DBCO to fluorescent dyes, researchers can track the localization and dynamics of azide-labeled biomolecules (proteins, glycans, lipids) in real-time within living cells.
Experimental Protocol: Live-Cell Labeling
-
Metabolic Labeling: Culture cells in a medium supplemented with an azide-modified metabolic precursor (e.g., an azido sugar like Ac4ManNAz) for 24-72 hours to allow for incorporation into cellular biomolecules.
-
Cell Preparation: Wash the cells with fresh, serum-free media or PBS to remove any unincorporated precursor.
-
Labeling Reaction: Add a DBCO-conjugated fluorescent dye to the cell culture medium at a final concentration of 1-10 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.
-
Washing: Wash the cells multiple times with fresh media or PBS to remove the excess fluorescent probe.
-
Imaging: Visualize the labeled cells using fluorescence microscopy.
Nanoparticle Functionalization for Targeted Drug Delivery
DBCO linkers can be used to functionalize the surface of nanoparticles (e.g., liposomes, gold nanoparticles) for targeted drug delivery. These DBCO-nanoparticles can then "click" onto azide-modified cells or tissues in vivo.
Conclusion
DBCO linkers, through the robust and biocompatible Strain-Promoted Alkyne-Azide Cycloaddition reaction, have become an indispensable tool in chemical biology, drug development, and materials science. Their ability to forge stable covalent bonds with high specificity in complex biological systems continues to drive innovation, enabling the creation of sophisticated bioconjugates, advanced imaging agents, and targeted therapeutics. As research progresses, the applications of DBCO-mediated bioorthogonal chemistry are set to expand, further unraveling the complexities of biological systems and paving the way for next-generation diagnostics and medicines.
References
safety and handling precautions for DBCO reagents
An In-Depth Technical Guide to the Safety and Handling of DBCO Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and application of Dibenzocyclooctyne (DBCO) reagents, essential components in copper-free click chemistry. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
Introduction to DBCO Reagents
Dibenzocyclooctyne (DBCO) reagents are a class of cycloalkynes integral to strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry".[] This bioorthogonal reaction allows for the covalent ligation of two molecules without the need for a cytotoxic copper catalyst, making it ideal for applications in complex biological systems, including live cells and in vivo studies.[2][3] DBCO reagents are widely used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).[4][5]
Safety and Handling Precautions
While specific toxicological properties of many DBCO reagents have not been thoroughly investigated, they are chemical compounds that require careful handling in a laboratory setting. The following precautions are based on available safety data sheets (SDS) and general laboratory safety practices.
General Safety and Hazard Information
DBCO reagents, particularly their activated forms like DBCO-NHS esters, are classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific target organ toxicity — single exposure (Category 3): May cause respiratory irritation.
Always consult the specific Safety Data Sheet (SDS) for the particular DBCO reagent you are using.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling DBCO reagents to prevent exposure.
| Operation | Recommended PPE |
| Weighing and Aliquoting Powder | Nitrile gloves (double-gloving recommended), lab coat, safety glasses with side shields or chemical splash goggles. Work in a chemical fume hood or a well-ventilated area. |
| Dissolving in Solvent | Nitrile gloves, lab coat, chemical splash goggles. This should be performed in a chemical fume hood. |
| Performing Reactions | Nitrile gloves, lab coat, chemical splash goggles. |
| Handling Waste | Nitrile gloves, lab coat, chemical splash goggles. |
First-Aid Measures
In case of exposure, follow these first-aid guidelines:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Storage and Stability
Proper storage is critical to maintain the reactivity and integrity of DBCO reagents.
-
Long-term Storage: Store as a solid at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in anhydrous, water-miscible organic solvents like DMSO or DMF. Store aliquots at -80°C for up to one month or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
-
Moisture Sensitivity: Many DBCO derivatives, especially NHS esters, are moisture-sensitive. Allow the vial to warm to room temperature before opening to prevent condensation.
Spill and Disposal Procedures
-
Spills: In case of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand), and place it in a sealed container for disposal.
-
Disposal: Dispose of all waste containing DBCO reagents as hazardous chemical waste in accordance with local, state, and federal regulations.
Quantitative Data Summary
The following tables summarize key quantitative data for common DBCO reagents to aid in experimental design.
Solubility of DBCO Reagents
| Reagent | Solvent | Solubility |
| DBCO-NHS Ester | DMSO, DMF, DCM | Soluble |
| DBCO-PEG4-NHS Ester | Aqueous Buffers | Up to 5.5 mM |
| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM |
Stability of DBCO Reagents
| Condition | Effect on DBCO Moiety |
| pH | Sensitive to acidic conditions (pH < 5). Generally stable at neutral to slightly basic pH (7-8.5). |
| Temperature | Stable for short periods at room temperature. Long-term storage at -20°C is recommended. |
| Aqueous Solution | Can degrade over time. It is recommended to prepare aqueous working solutions fresh for each experiment. A DBCO-modified antibody showed a 3-5% loss of reactivity over 4 weeks at 4°C. |
| Cellular Environment | Moderate stability has been observed in immune phagocytes, with 36% degradation reported after 24 hours. |
Reaction Kinetics of SPAAC with DBCO
| Reactants | Rate Constant (k₂) | Conditions |
| DBCO and Benzyl Azide | 0.24 M⁻¹s⁻¹ | - |
| DBCO and Phenyl Azide | 0.033 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) |
| Peptide with Azidolysine and DBCO | 0.34 M⁻¹s⁻¹ | HBS buffer, pH 7.4, 25°C |
Experimental Protocols
The following is a general protocol for the labeling of a protein with a DBCO-NHS ester, followed by a SPAAC reaction. This protocol should be optimized for specific applications.
Protein Labeling with DBCO-NHS Ester
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Sample: Ensure the protein is in an amine-free buffer. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the NHS ester.
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction:
-
Safety Checkpoint: Perform all additions of the DBCO-NHS ester stock solution in a chemical fume hood while wearing appropriate PPE.
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The optimal molar excess depends on the protein and desired degree of labeling.
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.
-
Quenching:
-
Safety Checkpoint: Handle the quenching buffer with care.
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a desalting column or dialysis.
SPAAC Reaction with DBCO-Labeled Protein
Materials:
-
DBCO-labeled protein
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Safety Checkpoint: Ensure all reagents are handled with appropriate PPE.
-
In a suitable reaction vessel, combine the DBCO-labeled protein and the azide-containing molecule. A 1.5 to 3-fold molar excess of the less critical component is often recommended.
-
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. Higher temperatures (up to 37°C) can increase the reaction rate.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove any unreacted starting materials.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
An In-depth Technical Guide to DBCO-PEG12-NHS Ester
This guide provides comprehensive technical information on the molecular characteristics, applications, and experimental protocols for the use of DBCO-PEG12-NHS ester in bioconjugation and drug development.
Core Molecular Data
The fundamental properties of this compound are summarized below, providing a quick reference for researchers.
| Property | Value | Citations |
| Molecular Formula | C₅₀H₇₁N₃O₁₈ | [1][][3][4] |
| Molecular Weight | 1002.11 g/mol | [] |
| Alternate Molecular Weight | 1002.12 g/mol | |
| Purity | >90-99% | |
| CAS Number | 2093934-94-0 |
Overview of this compound
This compound is a heterobifunctional crosslinker used extensively in bioconjugation and proteomics. It is comprised of three key components:
-
Dibenzocyclooctyne (DBCO): This group facilitates a highly efficient and bioorthogonal "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction allows for the specific covalent labeling of azide-containing molecules without the need for a cytotoxic copper catalyst.
-
12-unit Polyethylene Glycol (PEG12) Spacer: The long, hydrophilic PEG12 spacer enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and provides a flexible connection that minimizes steric hindrance between the conjugated molecules.
-
N-hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides, to form stable amide bonds.
The combination of these components makes this compound an ideal reagent for creating well-defined bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).
Experimental Protocol: Antibody Labeling with this compound
This protocol outlines a general procedure for labeling an antibody with this compound, followed by a copper-free click reaction with an azide-modified molecule.
3.1. Materials
-
Antibody (or other protein) in an amine-free and azide-free buffer (e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Azide-modified molecule for conjugation
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)
3.2. Procedure
-
Preparation of this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, as the NHS ester is moisture-sensitive.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 4-10 mM. Vortex to ensure it is fully dissolved.
-
-
Antibody Activation with this compound:
-
Prepare the antibody at a concentration of 1-5 mg/mL in an appropriate amine-free buffer like PBS.
-
Add a 20 to 30-fold molar excess of the dissolved this compound to the antibody solution.
-
Incubate the reaction for 30 minutes at room temperature or for up to 2 hours on ice.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM.
-
Incubate for 5 minutes at room temperature or 15 minutes on ice to ensure all unreacted NHS ester is hydrolyzed.
-
-
Purification of DBCO-labeled Antibody:
-
Remove the excess, unreacted this compound and byproducts using a desalting column with an appropriate molecular weight cutoff (e.g., 7K MWCO). Follow the manufacturer's instructions for the column.
-
-
Copper-Free Click Reaction:
-
Mix the purified DBCO-labeled antibody with a 2 to 4-fold molar excess of the azide-modified molecule.
-
Incubate the reaction overnight (10-12 hours) at 4°C or for 3-4 hours at room temperature.
-
-
Final Purification and Analysis:
-
Purify the final antibody conjugate to remove excess azide-modified molecules, if necessary, using an appropriate method such as size-exclusion chromatography or HPLC.
-
The efficiency of the conjugation can be analyzed by measuring the absorbance at 280 nm for the protein and 309 nm for the DBCO group.
-
Visualized Workflow and Reaction Scheme
The following diagrams illustrate the chemical logic and experimental workflow for the bioconjugation process.
Caption: Logical workflow for two-step antibody conjugation.
Caption: Chemical reaction scheme for bioconjugation.
References
The Lynchpin of Bioconjugation: A Technical Guide to the NHS Ester Group in Protein Modification
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein science and therapeutic development, the ability to specifically and stably modify proteins is paramount. Among the arsenal of chemical tools available, N-hydroxysuccinimide (NHS) esters stand out as a cornerstone technology for their reliability and efficiency in forming stable amide bonds with primary amino groups. This technical guide provides a comprehensive overview of the core principles governing NHS ester chemistry, detailed experimental protocols, and quantitative data to empower researchers in designing and executing robust protein modification strategies.
Core Principles of NHS Ester Reactivity
The fundamental utility of NHS esters lies in their capacity to react with primary amines—found at the N-terminus of proteins and on the side chain of lysine residues—through a nucleophilic acyl substitution mechanism.[] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide and forming a highly stable amide bond.[]
The efficiency of this conjugation is a delicate balance between the desired aminolysis and the competing hydrolysis of the NHS ester by water.[2] This interplay is critically governed by the reaction pH.
The Critical Role of pH
The pH of the reaction buffer is the single most important parameter in NHS ester chemistry. It dictates the nucleophilicity of the target amino groups and the stability of the NHS ester itself.
-
Low pH (<7.0): Primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down the desired reaction.[3]
-
Optimal pH (7.2 - 8.5): This range provides a favorable balance where a sufficient concentration of primary amines are deprotonated and reactive, while the rate of NHS ester hydrolysis remains manageable.[4] For many protein and antibody labeling procedures, a pH of 8.0 to 8.5 is often recommended.
-
High pH (>8.5): The rate of hydrolysis of the NHS ester increases dramatically, leading to a significant reduction in conjugation efficiency as the ester is inactivated before it can react with the protein.
Quantitative Data on NHS Ester Reactivity and Stability
To aid in the strategic design of protein modification experiments, the following tables summarize key quantitative data on the kinetics of NHS ester reactions.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 25 | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | ~5-10 minutes |
| Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions. Data compiled from. |
Table 1: Stability of NHS Esters at Various pH Values
| pH | Half-life of Aminolysis (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
| Note: Data is for a specific porphyrin-NHS ester and is illustrative of the general trend where aminolysis is more sensitive to pH changes than hydrolysis. |
Table 2: Comparative Kinetics of Aminolysis vs. Hydrolysis
Reactivity with Amino Acid Residues
While NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid side chains can occur, particularly if primary amines are not readily accessible.
| Amino Acid Residue | Relative Reactivity | Stability of Linkage | Notes |
| Lysine (ε-amine) | Very High | Very Stable (Amide) | Primary target for NHS ester modification. |
| N-terminus (α-amine) | High | Very Stable (Amide) | Generally has a lower pKa than the lysine side chain, making it more nucleophilic at near-neutral pH. |
| Cysteine (Sulfhydryl) | Moderate | Labile (Thioester) | The sulfhydryl group is a potent nucleophile, but the resulting thioester bond is less stable than an amide bond. |
| Tyrosine (Hydroxyl) | Low | Labile (Ester) | Reactivity is more significant at lower pH values (around 6.0) where primary amines are protonated. The resulting O-acylations are susceptible to hydrolysis. |
| Serine/Threonine (Hydroxyl) | Low | Labile (Ester) | Similar to tyrosine, reactivity is generally low and the resulting ester linkage is not as stable as an amide bond. |
| Histidine (Imidazole) | Very Low | Labile | Reactivity is generally considered a minor side reaction. |
| Note: This table provides a general overview of relative reactivity. Precise, directly comparable reaction rate constants are not readily available in a consolidated format. |
Table 3: Relative Reactivity of Amino Acid Side Chains with NHS Esters
Experimental Protocols
The following section provides a detailed, generalized methodology for labeling proteins with NHS esters.
Materials
-
Protein of interest (1-10 mg/mL)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 7.2-8.5)
-
NHS ester of the desired label (e.g., fluorescent dye, biotin)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Procedure
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer at an optimal pH (7.2-8.5). Buffers such as Tris and glycine are incompatible as they will compete with the protein for the NHS ester. The protein concentration should ideally be between 1-10 mg/mL.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or DMF. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.
-
Initiate the Reaction: Add the calculated molar excess of the NHS ester stock solution to the protein solution while gently vortexing. The optimal molar excess is empirical and should be determined for each specific protein and application.
-
Incubate: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C.
-
Quench the Reaction: Stop the reaction by adding a quenching reagent such as Tris-HCl or glycine to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.
-
Purify the Conjugate: Remove unreacted label and byproducts using size-exclusion chromatography, dialysis, or other suitable purification methods.
-
Determine the Degree of Labeling (DOL): The DOL, or the average number of labels per protein, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the label. The optimal DOL is application-dependent but is often in the range of 2-10 for antibodies.
Troubleshooting Common Issues
Conclusion
NHS esters are an indispensable tool in the protein modification landscape, offering a robust and versatile method for creating stable, covalent bioconjugates. A thorough understanding of the underlying chemistry, particularly the critical influence of pH on the competition between aminolysis and hydrolysis, is essential for success. By carefully controlling reaction conditions and following systematic protocols, researchers and drug development professionals can harness the power of NHS ester chemistry to advance their scientific and therapeutic goals.
References
Methodological & Application
Application Notes and Protocols for DBCO-PEG12-NHS Ester Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of antibodies with DBCO-PEG12-NHS ester. This heterobifunctional reagent allows for the introduction of a dibenzocyclooctyne (DBCO) moiety onto an antibody, enabling subsequent copper-free click chemistry reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3] This method is widely used for the development of antibody-drug conjugates (ADCs), diagnostic reagents, and other targeted biologics.[2][3]
The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the side chains of lysine residues on the antibody, to form stable amide bonds. The polyethylene glycol (PEG) spacer enhances solubility and flexibility, which can help to reduce steric hindrance and minimize aggregation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the antibody labeling protocol with this compound, compiled from various sources. Optimization may be required for specific antibodies and applications.
| Parameter | Recommended Range | Notes |
| Molar Excess of this compound | 5 to 30-fold | A 5 to 10-fold molar excess often yields high conjugation efficiency. Higher ratios (e.g., 20 to 30-fold) have also been reported. The optimal ratio should be determined empirically to achieve the desired degree of labeling (DOL) and to avoid potential issues with antibody aggregation or precipitation. |
| Antibody Concentration | 1 to 10 mg/mL | Labeling reactions with dilute protein solutions may require a greater fold molar excess of the NHS ester to achieve the same level of incorporation. |
| Reaction Buffer | Amine-free buffer, pH 7.2-8.5 | Phosphate-buffered saline (PBS) is commonly used. Carbonate/bicarbonate buffer at pH 8.75 has also been suggested. Avoid buffers containing primary amines like Tris, as they will compete with the antibody for reaction with the NHS ester. |
| This compound Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | The NHS ester should be dissolved immediately before use. It is critical to use anhydrous solvents to prevent hydrolysis of the NHS ester. |
| Reaction Incubation Time | 30 minutes to 2 hours | Incubation can be performed at room temperature for 30-60 minutes or on ice for 2 hours. Longer incubation times (4-12 hours) at room temperature have also been suggested. |
| Reaction Incubation Temperature | Room Temperature or 4°C (on ice) | Room temperature reactions are faster, while incubation on ice may provide more control over the reaction. |
| Quenching Reagent | 50-100 mM Tris buffer | Tris contains a primary amine that will react with and quench any unreacted NHS ester, stopping the labeling reaction. |
| Quenching Incubation Time | 15 to 30 minutes | Incubation can be done on ice or at room temperature. |
Experimental Protocols
This section details the step-by-step methodology for labeling an antibody with this compound.
1. Materials and Reagents
-
Antibody to be labeled
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 1X PBS, pH 7.4)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) columns, dialysis cassettes with an appropriate molecular weight cutoff, or spin desalting columns)
2. Antibody Preparation
If the antibody solution contains substances with primary amines, such as Tris, glycine, or stabilizing proteins like bovine serum albumin (BSA), they must be removed prior to labeling. This can be achieved through buffer exchange using methods like dialysis, tangential flow filtration (TFF), or spin columns.
3. This compound Solution Preparation
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
4. Antibody Labeling Reaction
-
Adjust the antibody concentration to 1-10 mg/mL in an amine-free buffer (e.g., PBS).
-
Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (e.g., 20-fold).
-
Add the calculated volume of the this compound solution to the antibody solution. The final concentration of the organic solvent (DMSO or DMF) should ideally be below 20%.
-
Incubate the reaction for 1-2 hours at room temperature or for 2 hours on ice with gentle mixing.
5. Quenching the Reaction
-
To stop the labeling reaction, add a quenching buffer, such as 1M Tris-HCl, to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature or on ice.
6. Purification of the Labeled Antibody
-
Remove the unreacted this compound and quenching agent from the labeled antibody. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on size, allowing the larger antibody conjugate to be separated from the smaller, unreacted components.
-
Dialysis: An effective method for removing small, unreacted molecules.
-
Spin Desalting Columns: Useful for rapid removal of small molecules.
-
-
Collect the fractions containing the purified DBCO-conjugated antibody. The protein concentration can be monitored by measuring the absorbance at 280 nm.
7. Characterization and Storage
-
The purity of the conjugate can be assessed by SDS-PAGE.
-
The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry.
-
DBCO-functionalized antibodies can be stored at -20°C for up to a month. For long-term stability, it is recommended to use the labeled antibody in the subsequent click reaction as soon as possible, as the reactivity of the DBCO group may decrease over time.
Visualizations
Chemical Reaction of this compound with an Antibody
Caption: Covalent bond formation between an antibody's primary amine and this compound.
Experimental Workflow for Antibody Labeling
Caption: Step-by-step workflow for the labeling of antibodies with this compound.
References
Step-by-Step Guide to Protein Conjugation with DBCO-PEG12-NHS Ester
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the conjugation of proteins with DBCO-PEG12-NHS ester. This heterobifunctional linker is instrumental in modern bioconjugation, enabling a two-step labeling process. Initially, the N-hydroxysuccinimide (NHS) ester reacts with primary amines on the protein, such as the side chains of lysine residues, to form a stable amide bond. This reaction introduces a dibenzocyclooctyne (DBCO) group onto the protein. The attached DBCO moiety can then participate in a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction with an azide-containing molecule.[1][2][3] This bioorthogonal reaction is highly specific and efficient, making it ideal for creating antibody-drug conjugates (ADCs), imaging agents, and other protein-based tools for research and drug development.[1] The PEG12 spacer enhances the solubility and flexibility of the linker, which can reduce steric hindrance and minimize protein aggregation.[2]
Experimental Protocol: Conjugation of a Protein with this compound
This protocol outlines a general procedure for labeling a protein with this compound. It is crucial to note that optimal conditions, particularly the molar excess of the DBCO reagent, should be empirically determined for each specific protein to achieve the desired degree of labeling and to avoid potential issues like aggregation.
Materials and Reagent Preparation
-
Protein Solution: Prepare the protein to be conjugated in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 8.0. The recommended protein concentration is typically between 1-5 mg/mL. It is important to ensure that the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the NHS ester.
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). NHS esters are sensitive to moisture, so it is important to use anhydrous solvents and to allow the reagent vial to come to room temperature before opening to prevent condensation.
Conjugation Reaction
-
Calculate Molar Excess: Determine the desired molar excess of this compound to protein. A starting point for optimization is often a 5 to 20-fold molar excess of the DBCO reagent over the protein. Higher ratios can lead to a higher degree of labeling but also increase the risk of protein aggregation.
-
Reaction Incubation: Add the calculated volume of the this compound stock solution to the protein solution. Gently mix the reaction. The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should ideally be kept low, typically below 20%, to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours on ice. Longer incubation times at lower temperatures can sometimes improve conjugation efficiency and minimize non-specific reactions.
Quenching the Reaction
-
To stop the conjugation reaction, add a quenching buffer containing a primary amine. A common choice is 1 M Tris-HCl, pH 8.0, added to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature to ensure that any unreacted this compound is hydrolyzed and quenched.
Purification of the DBCO-Conjugated Protein
-
It is essential to remove the excess, unreacted this compound and the quenching agent from the conjugated protein. Common methods for purification include:
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: Spin desalting columns or SEC are effective for rapidly separating the larger conjugated protein from the smaller unreacted reagents.
-
Dialysis: Dialysis is a simple and effective method for removing small molecules.
-
Tangential Flow Filtration (TFF): TFF is a scalable method suitable for larger sample volumes.
-
Characterization of the DBCO-Conjugated Protein
-
Degree of Labeling (DOL): The average number of DBCO molecules conjugated to each protein can be determined using UV-Vis spectrophotometry. This is achieved by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at approximately 309 nm (for the DBCO group). The DOL can be calculated using the following formula: DOL = (A₃₀₉ * ε_protein) / ((A₂₈₀ - CF * A₃₀₉) * ε_DBCO) Where:
-
A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm, respectively.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M⁻¹cm⁻¹).
-
CF is a correction factor for the absorbance of the DBCO group at 280 nm.
-
-
Purity and Integrity: The purity and integrity of the conjugated protein can be assessed by methods such as SDS-PAGE and High-Performance Liquid Chromatography (HPLC).
Storage
-
Store the purified DBCO-conjugated protein at 2-8°C, protected from light. For long-term storage, it may be beneficial to add a cryoprotectant like glycerol and store at -20°C or -80°C. It is important to avoid buffers containing azides for long-term storage as they can react with the DBCO group.
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency but may also increase the risk of aggregation. |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | Buffers containing primary amines like Tris or glycine will compete with the protein for the NHS ester. |
| Buffer pH | 7.2 - 8.0 | The reaction of NHS esters with primary amines is favored at a slightly alkaline pH. |
| This compound Stock | 10 mM in anhydrous DMSO or DMF | Prepare fresh immediately before use as NHS esters are moisture-sensitive. |
| Molar Excess of DBCO Reagent | 5 to 20-fold molar excess | This should be optimized for each specific protein to achieve the desired degree of labeling. |
| Reaction Temperature | Room Temperature or 4°C/on ice | Lower temperatures may require longer incubation times. |
| Reaction Time | 30-60 minutes at RT; 2-12 hours at 4°C | The optimal time can vary depending on the protein and desired DOL. |
| Quenching Agent | 50-100 mM Tris-HCl, pH 8.0 | Quenches unreacted NHS ester. |
| Quenching Time | 15-30 minutes at Room Temperature | Ensures complete hydrolysis of the NHS ester. |
| Storage of DBCO Reagent | –20 °C, dry, and protected from light |
Experimental Workflow Diagram
Caption: Workflow for protein conjugation with this compound.
Signaling Pathway Diagram: DBCO-NHS Ester Reaction with Protein
Caption: Amine-reactive conjugation of this compound to a protein.
References
Application Notes and Protocols for DBCO-PEG12-NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations and protocols for the effective use of DBCO-PEG12-NHS ester in bioconjugation reactions. This heterobifunctional linker is a valuable tool for antibody-drug conjugate (ADC) development, protein labeling, and surface functionalization, enabling a two-step conjugation strategy involving an amine-reactive N-hydroxysuccinimide (NHS) ester and a copper-free click chemistry-reactive dibenzocyclooctyne (DBCO) group.[1][2] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[2][3]
I. Chemical Properties and Handling
Proper handling and storage of this compound are crucial to maintain its reactivity.
| Property | Recommendation | Source(s) |
| Storage | Store at -20°C, protected from light and moisture.[1] For stock solutions in anhydrous solvents like DMF or DMSO, store at -20°C for up to 1-2 months. Aqueous solutions should be used immediately. | |
| Solubility | Soluble in anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is recommended to first dissolve the reagent in a water-miscible organic solvent before adding it to an aqueous reaction mixture. | |
| Handling | Equilibrate the vial to room temperature before opening to prevent moisture condensation. Use anhydrous solvents for reconstitution. |
II. Reaction Buffer Recommendations
The success of the conjugation process depends on the selection of appropriate reaction buffers for both the NHS ester and the DBCO reaction steps.
A. NHS Ester Reaction with Primary Amines
The NHS ester moiety reacts with primary amines, such as the side chain of lysine residues, to form a stable amide bond. The pH of the reaction buffer is a critical parameter influencing the efficiency of this reaction.
| Parameter | Recommendation | Rationale | Source(s) |
| Recommended Buffers | 0.1 M Sodium Bicarbonate, 0.1 M Sodium Phosphate, or Phosphate-Buffered Saline (PBS). | These buffers maintain the optimal pH range and are generally compatible with proteins. | |
| Optimal pH Range | 8.3 - 8.5 | This pH balances the nucleophilicity of the primary amine and the rate of NHS ester hydrolysis. At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester increases significantly. | |
| Buffers to Avoid | Buffers containing primary amines, such as Tris (Tris-HCl) and glycine. | These buffers will compete with the target molecule for reaction with the NHS ester, reducing conjugation efficiency. |
B. DBCO Click Chemistry Reaction with Azides
The DBCO group reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in biological systems without interfering with native biochemical processes.
| Parameter | Recommendation | Rationale | Source(s) |
| Recommended Buffers | Phosphate-Buffered Saline (PBS) or other aqueous buffers. | These buffers are biocompatible and do not interfere with the click chemistry reaction. | |
| pH Range | Near neutral pH (e.g., 7.4) is generally suitable. | The DBCO-azide reaction is not highly pH-dependent within a physiological range. | |
| Buffers to Avoid | Buffers containing sodium azide (NaN₃). | Sodium azide will react with the DBCO group, inhibiting the desired conjugation. |
III. Experimental Protocols
This section provides a general protocol for a two-step conjugation process: first, labeling a protein with this compound, and second, reacting the DBCO-labeled protein with an azide-containing molecule.
A. Protocol: Labeling of a Protein with this compound
This protocol describes the modification of a protein with the DBCO moiety via the NHS ester reaction.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein precipitation.
-
Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight on ice.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis.
B. Protocol: Copper-Free Click Chemistry Reaction
This protocol describes the conjugation of the DBCO-labeled protein with an azide-functionalized molecule.
Materials:
-
DBCO-labeled protein
-
Azide-functionalized molecule of interest
-
Reaction Buffer: PBS, pH 7.4 (azide-free)
Procedure:
-
Prepare the Reactants: Dissolve the DBCO-labeled protein and the azide-functionalized molecule in the Reaction Buffer.
-
Reaction: Mix the DBCO-labeled protein and the azide-functionalized molecule. A 1.5 to 3-fold molar excess of one reactant over the other is often recommended to drive the reaction to completion.
-
Incubation: Incubate the reaction for 4 to 12 hours at room temperature or overnight at 4°C. Higher temperatures can increase the reaction rate.
-
Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted starting materials.
IV. Visualizations
A. Reaction Scheme
Caption: Two-step bioconjugation using this compound.
B. Experimental Workflow
Caption: Experimental workflow for bioconjugation.
References
Application Notes and Protocols for DBCO-PEG12-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimide ester (DBCO-PEG12-NHS ester) is a heterobifunctional crosslinker used in bioconjugation. It features a DBCO moiety for copper-free click chemistry with azide-containing molecules and an NHS ester group for covalent linkage to primary amines. The long, hydrophilic PEG12 spacer enhances solubility and minimizes steric hindrance.[1][2] This document provides detailed protocols and guidelines for the optimal use of this compound in conjugating to amine-containing molecules such as proteins, peptides, and antibodies.
The efficiency of the conjugation reaction is critically dependent on the pH of the reaction buffer. The primary amine targets for the NHS ester are the ε-amino groups of lysine residues and the N-terminus of polypeptides.[3][4] These groups must be in a deprotonated, nucleophilic state to react with the NHS ester. Concurrently, the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that renders the reagent inactive. The rate of this hydrolysis increases with pH. Therefore, maintaining an optimal pH is crucial for maximizing conjugation efficiency.
Optimal pH for Conjugation
The recommended pH range for the reaction of an NHS ester with a primary amine is 7.2 to 8.5 .[5] Within this range, a balance is struck between the reactivity of the primary amine and the stability of the NHS ester.
-
Below pH 7.2: The concentration of protonated, non-nucleophilic primary amines increases, leading to a significant decrease in the reaction rate.
-
Above pH 8.5: The rate of NHS ester hydrolysis becomes increasingly rapid, which can lead to a lower conjugation yield as the crosslinker is inactivated before it can react with the target amine.
For most applications, a pH of 8.0 to 8.5 provides a good compromise, favoring the deprotonation of amines while still offering a reasonable half-life for the NHS ester. However, the optimal pH for a specific application should be determined empirically, considering the stability of the target molecule and the desired degree of labeling.
It is also important to note that the DBCO group can be sensitive to acidic conditions and should not be subjected to a pH below 5 during any stage of the reaction or workup.
Quantitative Data: NHS Ester Hydrolysis
The stability of the NHS ester is a critical factor in achieving successful conjugation. The following table summarizes the half-life of a typical NHS ester at various pH values and temperatures, illustrating the impact of pH on its stability in aqueous solutions.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour (estimated) |
| 8.6 | 4 | 10 minutes |
Data adapted from literature on general NHS ester stability.
Experimental Workflow
The following diagram outlines the general workflow for the conjugation of this compound to an amine-containing molecule.
Caption: Workflow for this compound conjugation.
Detailed Experimental Protocol
This protocol provides a general procedure for conjugating this compound to a protein. The molar excess of the crosslinker and reaction times may need to be optimized for specific applications.
Materials:
-
This compound
-
Amine-containing protein
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Conjugation Buffer: Amine-free buffer with a pH between 7.2 and 8.5. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
HEPES buffer, pH 7.2-8.0
-
Bicarbonate/Carbonate buffer, pH 8.0-9.0
-
Borate buffer, pH 8.0-9.0
-
Note: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.
-
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of the Amine-Containing Molecule:
-
Dissolve or dialyze the protein into the chosen amine-free Conjugation Buffer at a concentration of 1-10 mg/mL. Higher protein concentrations generally lead to more efficient conjugation.
-
-
Preparation of this compound Solution:
-
Important: this compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 10 mM stock solution. Vortex to ensure the reagent is fully dissolved. Do not prepare aqueous stock solutions for storage.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker to the protein is a common starting point. The optimal ratio should be determined experimentally.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is low (typically <10%) to avoid denaturation of the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction (Optional):
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature. This step will consume any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography. The choice of purification method will depend on the properties of the conjugated molecule.
-
-
Analysis and Storage:
-
Analyze the purified conjugate using appropriate methods such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry to determine the degree of labeling.
-
Store the purified conjugate under conditions appropriate for the specific protein. The addition of a bacteriostatic agent like sodium azide may be possible after the removal of the DBCO reagent, but it should be avoided during the conjugation step as azides can react with the DBCO group.
-
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical reaction and the factors influencing the outcome of the conjugation.
Caption: Factors influencing this compound conjugation.
References
Application Notes and Protocols for DBCO-PEG12-NHS Ester Conjugation to Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of dibenzocyclooctyne (DBCO) to proteins via N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of modern bioconjugation. This method allows for the efficient and specific labeling of lysine residues on a protein's surface. The incorporated DBCO group serves as a reactive handle for subsequent copper-free click chemistry reactions, enabling the attachment of a wide array of molecules such as fluorescent dyes, imaging agents, or drug payloads in a bioorthogonal manner. The DBCO-PEG12-NHS ester is a particularly useful reagent, featuring a hydrophilic polyethylene glycol (PEG) spacer that enhances solubility, reduces aggregation, and minimizes steric hindrance.[1]
These application notes provide detailed protocols for the conjugation of this compound to proteins, methods for purification and characterization of the resulting conjugates, and a troubleshooting guide to address common challenges.
Principle of the Method
The conjugation process is a two-step reaction. First, the NHS ester of the DBCO-PEG12-NHS reagent reacts with the primary amine of a lysine residue on the protein to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.2-8.5). Following the conjugation, the DBCO-labeled protein can be used in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-containing molecule.[2]
Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of the DBCO reagent to the protein, the pH of the reaction buffer, and the reaction time. The following tables summarize key quantitative data to guide the optimization of your conjugation experiments.
Table 1: Recommended Starting Conditions for DBCO-NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| Molar Excess of this compound | 5 to 20-fold | The optimal ratio is protein-dependent and should be determined empirically. Higher ratios can increase the degree of labeling but may also lead to protein aggregation.[3][4] |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[5] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES) | Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester. |
| Reaction pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal for balancing amine reactivity and NHS ester stability. |
| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are typically faster (30-60 minutes), while reactions at 4°C can proceed for longer (2-4 hours or overnight) to control the reaction rate. |
| Reaction Time | 30 - 120 minutes | The optimal time depends on the desired degree of labeling and the reactivity of the specific protein. |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 | Added to a final concentration of 50-100 mM to stop the reaction by hydrolyzing unreacted NHS ester. |
Table 2: Effect of Molar Ratio of DBCO-NHS to Antibody on Conjugation Yield
| Molar Excess of DBCO-NHS Ester | Resulting Average Degree of Labeling (DOL) | Observations |
| 5:1 | ~2-3 | Good starting point for many antibodies. |
| 10:1 | ~4-6 | Often provides a higher degree of labeling without significant aggregation. |
| 20:1 | >6 | Increased risk of protein precipitation and aggregation. |
| >25:1 | Variable | High risk of aggregation and potential loss of protein activity. |
Note: This data is generalized from multiple sources and the actual DOL will vary depending on the specific antibody and reaction conditions.
Experimental Protocols
Protocol 1: this compound Conjugation to a Protein
This protocol describes a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4, or 0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or spin filters for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of any primary amines (e.g., Tris). If necessary, perform a buffer exchange.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution.
-
Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
-
Purification of the DBCO-Conjugated Protein:
-
Remove the excess, unreacted this compound and quenching agent using a desalting column or spin filtration according to the manufacturer's protocol.
-
Protocol 2: Purification of DBCO-Conjugated Protein by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying DBCO-conjugated proteins and separating species with different degrees of labeling.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Ion-Exchange (IEX), Hydrophobic Interaction (HIC), or Reverse-Phase (RP-HPLC) column, depending on the protein's properties.
General Procedure (Example using HIC):
-
Mobile Phase Preparation:
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 20 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
-
Gradient:
-
Run a linear gradient from high to low salt concentration to elute the proteins based on their hydrophobicity. The unconjugated protein will elute first, followed by the DBCO-conjugated species in order of increasing degree of labeling.
-
-
Detection:
-
Monitor the elution profile at 280 nm (for protein) and ~309 nm (for the DBCO group).
-
Protocol 3: Characterization of DBCO-Conjugated Protein
Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry:
-
Measure the absorbance of the purified DBCO-conjugated protein solution at 280 nm (A280) and ~309 nm (A309).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the DBCO group at 280 nm.
-
Calculate the concentration of the DBCO moiety using its molar extinction coefficient (ε ≈ 12,000 M⁻¹cm⁻¹ at 309 nm).
-
The DOL is the molar ratio of the DBCO to the protein.
Mass Spectrometry Analysis (MALDI-TOF):
Mass spectrometry can be used to confirm the covalent attachment of the DBCO-PEG12 moiety and to determine the distribution of labeled species.
-
Sample Preparation:
-
Mix the purified DBCO-conjugated protein (typically 1-10 pmol/µL) with a suitable matrix solution (e.g., sinapinic acid for larger proteins) in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the appropriate mass range for the protein.
-
-
Data Analysis:
-
The mass of the conjugated protein will be increased by the mass of the attached this compound minus the mass of the NHS leaving group for each lysine residue that has been modified. Multiple peaks may be observed, corresponding to different degrees of labeling.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Chemical reaction of this compound with a lysine residue.
Caption: Troubleshooting guide for low conjugation efficiency.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. news-medical.net [news-medical.net]
- 3. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: DBCO-PEG12-NHS Ester in Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of DBCO-PEG12-NHS ester in the functionalization of nanoparticles. This heterobifunctional linker is a key reagent for developing advanced drug delivery systems, targeted imaging agents, and other nanotherapeutics by leveraging bioorthogonal "click chemistry."
Introduction to this compound
This compound is a versatile crosslinker composed of three essential components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that readily participates in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules.[1] This bioorthogonal reaction is highly specific and efficient under physiological conditions, making it ideal for bioconjugation.[1][2][3]
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that efficiently couples with primary amines on the surface of nanoparticles or biomolecules to form stable amide bonds.[4]
-
Polyethylene Glycol (PEG12) Spacer: A 12-unit hydrophilic polyethylene glycol linker that enhances water solubility, reduces steric hindrance, and can minimize non-specific protein adsorption, which may prolong the in vivo circulation time of nanoparticles.
The combination of these functionalities allows for a two-step conjugation strategy. First, the NHS ester reacts with amine groups on the nanoparticle surface. Subsequently, the DBCO group is available for a highly specific click reaction with an azide-modified molecule of interest, such as a targeting ligand, imaging agent, or therapeutic drug.
Key Applications
The unique characteristics of this compound make it suitable for a variety of applications in nanomedicine and materials science:
-
Targeted Drug Delivery: Nanoparticles loaded with therapeutic agents can be functionalized with targeting moieties like antibodies, peptides, or aptamers that have been modified with an azide group.
-
Advanced Imaging Probes: Imaging agents can be conjugated to nanoparticles for enhanced diagnostic capabilities.
-
Development of Antibody-Drug Conjugates (ADCs): This linker is instrumental in the synthesis of ADCs.
-
Surface Modification: General surface functionalization of nanoparticles to introduce specific functionalities.
Experimental Protocols
Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound
This protocol outlines the general procedure for conjugating this compound to nanoparticles that present primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction Buffer: Amine-free buffer with a pH of 7-9, such as PBS (phosphate-buffered saline), HEPES, or borate buffer.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or similar amine-containing buffer.
-
Purification system (e.g., centrifugation, size exclusion chromatography, or dialysis).
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the chosen reaction buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines or azides.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The reagent is moisture-sensitive, so it is crucial to allow the vial to equilibrate to room temperature before opening.
-
Conjugation Reaction: Add the this compound stock solution to the nanoparticle suspension. The optimal molar excess of the linker to the nanoparticle will need to be determined empirically, but a 10- to 50-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 12 hours, with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Purify the DBCO-functionalized nanoparticles to remove excess reagents and byproducts. This can be achieved through repeated centrifugation and resuspension, size exclusion chromatography, or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Characterize the resulting DBCO-functionalized nanoparticles to confirm successful conjugation.
Protocol 2: Copper-Free Click Chemistry Reaction
This protocol describes the conjugation of an azide-modified molecule to the DBCO-functionalized nanoparticles.
Materials:
-
Purified DBCO-functionalized nanoparticles
-
Azide-modified molecule of interest (e.g., targeting ligand, fluorescent dye)
-
Reaction Buffer: Azide-free buffer such as PBS.
Procedure:
-
Reactant Preparation: Resuspend the purified DBCO-functionalized nanoparticles in the reaction buffer. Dissolve the azide-modified molecule in a compatible solvent.
-
Click Reaction: Add the azide-modified molecule to the DBCO-nanoparticle suspension. A molar excess of 1.5 to 10 equivalents of one of the coupling partners can be used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture for 4 to 12 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugated nanoparticles to remove any unreacted azide-modified molecules using an appropriate method such as centrifugation or size exclusion chromatography.
-
Characterization: Characterize the final functionalized nanoparticles to confirm the successful click reaction and to assess properties such as size, stability, and functionality.
Data Presentation
Table 1: Reaction Conditions for Nanoparticle Functionalization with this compound
| Parameter | Recommended Range | Source(s) |
| Nanoparticle Concentration | 1–5 mg/mL | |
| Reaction Buffer pH | 7–9 | |
| This compound Molar Excess | 10- to 50-fold | |
| Incubation Time (Amine Coupling) | 30 min - 2 hours (RT) or 2-12 hours (4°C) | |
| Incubation Time (Click Reaction) | 4–12 hours (RT) or overnight (4°C) |
Table 2: Characterization Techniques for Functionalized Nanoparticles
| Technique | Information Provided | Source(s) |
| UV-Vis Spectroscopy | Confirmation and quantification of DBCO presence (absorbance peak ~309 nm) | |
| Fluorescence Spectroscopy | Quantification of DBCO loading using a fluorescent probe | |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution | |
| Zeta Potential | Surface charge of the nanoparticles | |
| Transmission Electron Microscopy (TEM) | Nanoparticle morphology and size | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of functionalization |
Visualizations
References
Application Notes and Protocols for the Purification of DBCO-Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of dibenzocyclooctyne (DBCO)-labeled proteins, a critical step in the development of bioconjugates for research, diagnostics, and therapeutics. The protocols outlined below cover the essential steps from protein labeling to purification and characterization, ensuring high-purity conjugates for downstream applications.
Introduction
Strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, utilizes the highly reactive and bioorthogonal nature of DBCO and azide moieties. This reaction is extensively used in the creation of antibody-drug conjugates (ADCs), imaging agents, and other protein-based tools.[1] The initial step in this process involves the covalent attachment of a DBCO group to the protein of interest. Subsequent purification is paramount to remove unreacted DBCO reagents and to separate protein species with varying degrees of labeling, ensuring a homogenous and well-defined final product.[1]
Overall Experimental Workflow
The general workflow for producing and purifying DBCO-labeled proteins involves three main stages: conjugation, purification, and characterization. The process typically begins with the reaction of a target protein with a DBCO-containing reagent, such as a DBCO-NHS ester that targets primary amines on the protein surface.[1] Following the conjugation reaction, the excess, unreacted DBCO reagent must be removed.[1] This is commonly achieved through desalting spin columns or size-exclusion chromatography.[1] The resulting mixture, which may contain the desired DBCO-protein conjugate, unconjugated protein, and proteins with multiple DBCO labels, is then subjected to high-resolution purification techniques like High-Performance Liquid Chromatography (HPLC). Finally, the purified conjugate is characterized to determine its purity and the degree of labeling (DOL).
Experimental Protocols
Protocol 1: Protein Conjugation with DBCO-NHS Ester
This protocol outlines a general method for labeling a protein with a DBCO-NHS ester. The optimal conditions, particularly the molar excess of the DBCO reagent, should be empirically determined for each specific protein.
Materials:
-
Target protein (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS ester (e.g., EZ-Link™ TFP Ester-PEG4-DBCO)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Reagent Preparation:
-
Dissolve the protein in an amine-free buffer to a concentration of 1-5 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the calculated volume of the 10 mM DBCO-NHS ester stock solution to the protein solution to achieve the desired molar excess (typically 5- to 40-fold). The final concentration of DMSO in the reaction mixture should be below 20%.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice. For some protocols, incubation can be extended to 4-12 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS-ester.
-
-
Removal of Excess Reagent:
-
Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column according to the manufacturer's protocol. This step yields a crude DBCO-conjugated protein solution ready for further purification. Protein recovery from this step is typically greater than 85%.
-
Protocol 2: Purification of DBCO-Labeled Proteins using HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying DBCO-conjugated proteins. The choice of the HPLC method depends on the physicochemical properties of the protein. The addition of the hydrophobic DBCO group can alter the protein's surface charge and hydrophobicity, enabling separation from the unlabeled species.
A. Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge. It is particularly effective for separating protein species with different numbers of conjugated DBCO molecules, as the modification can alter the protein's isoelectric point (pI).
-
Column: A weak or strong anion or cation exchange column, selected based on the protein's pI and the buffer pH.
-
Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
Gradient: A linear gradient from 0-100% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Monitor absorbance at 280 nm (for protein) and 309 nm (for DBCO).
B. Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity under non-denaturing conditions. The addition of the hydrophobic DBCO group increases the protein's affinity for the HIC stationary phase, allowing for separation from the less hydrophobic, unconjugated protein.
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl, Phenyl).
-
Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 100 mM Sodium Phosphate, pH 7.0).
-
Gradient: A reverse linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Monitor absorbance at 280 nm and 309 nm.
C. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers high-resolution separation based on hydrophobicity but often requires denaturing conditions, which may not be suitable for all proteins.
-
Column: A reverse-phase column (e.g., C4, C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Detection: Monitor absorbance at 280 nm and 309 nm.
Protocol 3: Characterization of Purified DBCO-Labeled Protein
Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
The Degree of Labeling (DOL), which is the average number of DBCO molecules per protein, can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (A280) and 309 nm (A309).
Procedure:
-
Measure the absorbance of the purified DBCO-protein solution at 280 nm and 309 nm.
-
Calculate the concentration of the protein using the following formula:
-
Protein Concentration (M) = [A280 - (A309 × Correction Factor)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm. The correction factor for DBCO at 280 nm is typically around 0.90 to 1.089.
-
-
Calculate the DOL using the following formula:
-
DOL = (A309 × ε_protein) / ([A280 - (A309 × Correction Factor)] × ε_DBCO)
-
Where ε_DBCO is the molar extinction coefficient of the DBCO reagent at its absorbance maximum (~309 nm, approximately 12,000 cm⁻¹M⁻¹).
-
Data Presentation
Table 1: Quantitative Parameters for DBCO-Protein Labeling and Purification
| Parameter | Typical Value/Range | Reference |
| Protein Concentration for Labeling | 1-5 mg/mL | |
| Molar Excess of DBCO-NHS Ester | 5- to 40-fold | |
| Reaction Time | 30 min - overnight | |
| Reaction Temperature | 4°C to Room Temperature | |
| Final DMSO Concentration in Reaction | < 20% | |
| Protein Recovery from Desalting | > 85% | |
| HPLC Flow Rate | 0.2 - 1.0 mL/min | |
| DBCO Molar Extinction Coefficient (ε_DBCO) at ~309 nm | ~12,000 cm⁻¹M⁻¹ |
Table 2: Comparison of HPLC Purification Methods
| Method | Principle of Separation | Advantages | Disadvantages |
| Ion-Exchange (IEX) | Net surface charge | Effective for separating species with different DOLs, non-denaturing. | Dependent on protein pI and buffer pH. |
| Hydrophobic Interaction (HIC) | Surface hydrophobicity | Non-denaturing, good for separating labeled from unlabeled protein. | Requires high salt concentrations. |
| Reverse-Phase (RP-HPLC) | Hydrophobicity | High resolution. | Often requires denaturing conditions (organic solvents, acidic pH). |
Application in Drug Development: Antibody-Drug Conjugates (ADCs)
A significant application of DBCO-labeled proteins is in the development of Antibody-Drug Conjugates (ADCs). In this context, a DBCO-labeled antibody is reacted with an azide-modified cytotoxic drug. The high specificity and bioorthogonality of the SPAAC reaction ensure precise conjugation of the drug to the antibody, leading to a targeted therapeutic agent.
Troubleshooting
Table 3: Common Issues and Solutions in DBCO-Protein Purification
| Issue | Potential Cause | Suggested Solution | Reference |
| Low Degree of Labeling (DOL) | Inactive linker (hydrolyzed NHS ester). | Prepare DBCO-NHS ester solution fresh in anhydrous DMSO. | |
| Buffer contains primary amines (e.g., Tris). | Perform buffer exchange into a non-amine containing buffer like PBS or HEPES. | ||
| Insufficient molar excess of linker. | Increase the molar ratio of the DBCO linker to the protein. | ||
| Protein Precipitation | High concentration of organic solvent (DMSO). | Keep the final DMSO concentration in the reaction mixture below 20%. | |
| Protein is unstable at the reaction pH. | Optimize the buffer pH (typically within the 7.0-8.0 range). | ||
| Poor Binding to Purification Resin | Incorrect buffer conditions for the chosen chromatography method. | Ensure the mobile phase composition is appropriate for the selected column (e.g., high salt for HIC). | |
| Non-specific Aggregation | Hydrophobic nature of the DBCO group. | Consider using DBCO reagents with hydrophilic linkers (e.g., PEG spacers). |
By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can effectively purify DBCO-labeled proteins, paving the way for successful downstream applications in various fields of scientific research and drug development.
References
Application Notes and Protocols for Bioconjugation utilizing DBCO-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of DBCO-PEG12-NHS ester in bioconjugation. This heterobifunctional linker is a cornerstone in modern bioconjugation, enabling the straightforward and efficient linkage of biomolecules for a wide array of applications, from targeted drug delivery to advanced cellular imaging.
Introduction
This compound is a versatile crosslinking reagent that features two distinct reactive moieties: a Dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester.[1][2] The NHS ester facilitates covalent bond formation with primary amines, such as the side chains of lysine residues on proteins, while the DBCO group enables a highly specific and bioorthogonal reaction with azide-containing molecules through copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][3][4] The inclusion of a 12-unit polyethylene glycol (PEG) spacer enhances the solubility of the reagent and the resulting conjugate, reduces steric hindrance, and improves the pharmacokinetic properties of the final product.
This reagent is particularly valuable for its ability to create stable bioconjugates under mild physiological conditions, a critical factor when working with sensitive biological molecules. Its applications are extensive and include the synthesis of antibody-drug conjugates (ADCs), the development of targeted drug delivery systems, the functionalization of nanoparticles and surfaces, and the fluorescent labeling of cells and proteins for imaging studies.
Key Features and Benefits:
-
Bioorthogonal Chemistry : The DBCO-azide reaction is highly specific and does not interfere with native biological functional groups, minimizing off-target reactions.
-
Copper-Free Reaction : SPAAC eliminates the need for a cytotoxic copper catalyst, making it ideal for in vivo and cell-based applications.
-
Amine Reactivity : The NHS ester efficiently reacts with primary amines to form stable amide bonds.
-
Enhanced Solubility and Stability : The hydrophilic PEG12 spacer improves the solubility and stability of the resulting bioconjugates.
-
Versatility : Applicable to a wide range of biomolecules including proteins, peptides, antibodies, and nucleic acids.
Chemical Reaction Mechanism
The bioconjugation process using this compound is a two-step reaction. First, the NHS ester reacts with a primary amine on a biomolecule (e.g., a protein) to form a stable amide bond. Subsequently, the DBCO group on the modified biomolecule reacts with an azide-functionalized molecule via SPAAC to form a stable triazole linkage.
Quantitative Data Summary
The efficiency of bioconjugation can be influenced by several factors including the molar ratio of reactants, reaction time, and temperature. The following tables provide a summary of typical reaction parameters and purification methods for this compound conjugations.
| Parameter | Recommended Range | Notes |
| Molar Excess of this compound | 5 to 20-fold over the biomolecule | Higher excess may be needed for lower protein concentrations. |
| Reaction Time (Amine Modification) | 30-60 minutes at room temperature or 2 hours on ice | |
| Reaction Time (SPAAC) | 4-12 hours at room temperature or overnight at 4°C | Can be longer to improve efficiency. |
| Molar Excess of Azide-Molecule | 1.5 to 10-fold over the DBCO-labeled biomolecule | |
| pH for NHS Ester Reaction | 7.0 - 9.0 |
| Purification Method | Primary Application | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Removal of unreacted small molecules and aggregates | High resolution, well-established method. | Can be time-consuming, potential for sample dilution. |
| Ion-Exchange Chromatography (IEX) | Separation of proteins with varying degrees of labeling | High-resolution separation. | Dependent on the protein's isoelectric point. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity | Can separate species with different degrees of labeling. | May require optimization of buffer conditions. |
| Dialysis | Removal of small, unreacted molecules | Simple and effective for smaller-scale preparations. | Can be a slow process. |
| Spin Desalting Columns | Quick removal of unreacted DBCO-NHS ester | Fast and convenient. | May have lower recovery for some proteins. |
| Tangential Flow Filtration (TFF) | Buffer exchange and removal of small molecules | Scalable and efficient for larger volumes. | Requires specialized equipment. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol describes the first step of modifying a protein with a DBCO group.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine- and azide-free buffer.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound using a desalting spin column according to the manufacturer's protocol. The purified DBCO-labeled protein is now ready for the subsequent click chemistry reaction.
Protocol 2: Copper-Free Click Chemistry Reaction
This protocol describes the second step of conjugating the DBCO-labeled protein with an azide-containing molecule.
Materials:
-
Purified DBCO-labeled protein (from Protocol 1)
-
Azide-containing molecule (e.g., azide-modified drug, fluorophore, or oligonucleotide)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Ensure both the DBCO-labeled protein and the azide-containing molecule are in a compatible reaction buffer.
-
Click Reaction: Add the azide-containing molecule to the DBCO-labeled protein solution. A 1.5- to 10-fold molar excess of the azide molecule is recommended to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can be performed at 37°C to potentially increase the reaction rate.
-
Purification: Purify the final conjugate to remove the excess azide-containing molecule. The choice of purification method (e.g., SEC, IEX, HIC, or dialysis) will depend on the properties of the final conjugate.
-
Characterization: Analyze the final conjugate to confirm successful conjugation and assess purity. This can be done using techniques such as SDS-PAGE, which will show a shift in molecular weight, and HPLC. The degree of labeling (DOL) can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
Application: Antibody-Drug Conjugate (ADC) Synthesis
A prominent application of this compound is in the construction of ADCs. In this context, the NHS ester is used to attach the DBCO-PEG12 linker to lysine residues on a monoclonal antibody. Subsequently, an azide-functionalized cytotoxic drug is conjugated to the DBCO-modified antibody via SPAAC. The PEG12 spacer in this application is crucial for improving the solubility and pharmacokinetic profile of the resulting ADC.
Application: Cell Surface Labeling
This compound can be used to label the surface of live cells. The NHS ester reacts with primary amines on cell surface proteins. The cells, now displaying DBCO groups, can then be treated with an azide-modified probe, such as a fluorescent dye, for imaging applications. This method allows for rapid and covalent labeling of the cell membrane.
Troubleshooting and Considerations
-
Buffer Choice: Avoid buffers containing primary amines (e.g., Tris, glycine) during the NHS ester reaction, as they will compete for reaction with the NHS ester. Similarly, avoid buffers containing sodium azide during the initial DBCO labeling step, as it will react with the DBCO group.
-
Reagent Stability: this compound is sensitive to moisture. It should be stored at -20°C, protected from light, and warmed to room temperature before opening to prevent condensation. Stock solutions in anhydrous solvents should be prepared fresh.
-
Purification: Thorough purification after each step is critical to remove unreacted reagents, which can interfere with downstream applications and characterization.
-
Degree of Labeling (DOL): The molar ratio of the this compound to the biomolecule can be adjusted to control the DOL. A higher DOL may not always be optimal, as it can potentially affect the biological activity of the protein.
By following these guidelines and protocols, researchers can effectively utilize this compound to create a wide range of innovative bioconjugates for various applications in research, diagnostics, and therapeutics.
References
Revolutionizing Live Cell Imaging: Applications of DBCO-PEG12-NHS Ester
Authored for Researchers, Scientists, and Drug Development Professionals
The ability to visualize and track biological processes in living cells is paramount for advancing our understanding of cellular function and for the development of novel therapeutics. DBCO-PEG12-NHS ester is a powerful tool in the field of bioorthogonal chemistry that enables precise and efficient labeling of biomolecules for live cell imaging applications. This heterobifunctional linker combines a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines on proteins and other molecules.[1][2] The inclusion of a hydrophilic 12-unit polyethylene glycol (PEG) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance, making it an ideal reagent for complex biological systems.[1][2]
This application note provides detailed protocols for the use of this compound in live cell imaging, summarizes key quantitative data, and presents visual workflows to guide researchers in their experimental design.
Core Applications in Live Cell Imaging
The unique characteristics of this compound lend themselves to a variety of cutting-edge live cell imaging applications:
-
Cell Surface Protein Labeling: Antibodies or other targeting ligands can be functionalized with this compound and subsequently used to label azide-modified cell surface proteins for visualization and tracking.[3]
-
Pulse-Chase Experiments: The temporal dynamics of protein trafficking, internalization, and degradation can be investigated by sequential labeling with different fluorophores.
-
Dual-Color Imaging: In conjunction with other orthogonal bioorthogonal reactions, such as the tetrazine-trans-cyclooctene ligation, researchers can simultaneously visualize multiple molecular targets within the same cell.
-
Super-Resolution Microscopy: The compact size of the DBCO linker and the attached fluorophore is advantageous for advanced imaging techniques that demand high labeling density and precision.
Quantitative Data Summary
The efficiency of the labeling process is crucial for generating high-quality imaging data with a strong signal-to-noise ratio. The following tables summarize key quantitative parameters for the use of DBCO-based reagents in bioconjugation and live cell imaging.
Table 1: Key Parameters for DBCO-Based Bioconjugation and Click Chemistry
| Parameter | Value | Reference(s) |
| DBCO-Azide Reaction Rate | ~0.1 M⁻¹s⁻¹ | |
| Optimal pH for NHS Ester Conjugation | 7-9 | |
| Recommended Molar Excess of DBCO-NHS Ester to Antibody | 10 to 50-fold | |
| Typical Incubation Time for Antibody-DBCO Conjugation | 30 minutes at room temperature or 2 hours on ice | |
| Typical Incubation Time for DBCO-Azide Click Reaction in Cells | 4-12 hours at room temperature or 12+ hours at 4°C |
Experimental Protocols
Here, we provide detailed protocols for the conjugation of this compound to an antibody and its subsequent use for labeling azide-modified live cells.
Protocol 1: Antibody Conjugation with this compound
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with this compound.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare the Antibody: Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free and azide-free buffer such as PBS.
-
Reconstitute this compound: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Antibody Conjugation: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with an appropriate storage buffer for the antibody.
-
(Optional) Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at approximately 309 nm.
Protocol 2: Metabolic Labeling of Live Cells with Azide Sugars
This protocol describes the incorporation of azide groups onto the cell surface glycans through metabolic labeling.
Materials:
-
Mammalian cells of interest
-
Cell culture medium
-
Azide-modified sugar (e.g., Ac4ManNAz - tetraacetylated N-azidoacetylmannosamine)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and grow to the desired confluency.
-
Prepare Azide Sugar Stock: Prepare a stock solution of the azide-modified sugar in DMSO.
-
Metabolic Labeling: Add the azide sugar stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.
Protocol 3: Live Cell Imaging with DBCO-Functionalized Antibody
This protocol describes the labeling of azide-modified live cells with the DBCO-functionalized antibody for fluorescence microscopy.
Materials:
-
Azide-labeled live cells (from Protocol 2)
-
DBCO-functionalized antibody (from Protocol 1) conjugated to a fluorescent dye
-
Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)
-
Fluorescence microscope equipped with a live-cell imaging chamber
Procedure:
-
Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium.
-
Labeling: Dilute the DBCO-functionalized antibody-fluorophore conjugate in the live cell imaging buffer to the desired final concentration (typically 1-10 µg/mL).
-
Incubation: Add the antibody solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Washing: Remove the antibody solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound antibody.
-
Imaging: Add fresh live cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope.
Signaling Pathway Example: EGFR Dimerization and Activation
DBCO-functionalized antibodies targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) can be utilized to study their dimerization and subsequent signaling cascades.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DBCO-PEG12-NHS Ester Conjugation
Welcome to the technical support center for DBCO-PEG12-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to bioconjugation experiments involving this reagent.
Troubleshooting Guide: Low Conjugation Efficiency
Low or no conjugation is a common issue that can arise from several factors. This guide provides a systematic approach to identifying and resolving the root cause of poor conjugation efficiency.
Question: I am observing very low or no conjugation with my this compound. What are the possible causes and how can I fix it?
Answer: Low conjugation efficiency can be attributed to several factors, ranging from reagent quality to reaction conditions. Below is a step-by-step troubleshooting guide to help you identify and resolve the issue.
1. Reagent Integrity and Storage:
-
Issue: The this compound may have degraded due to improper storage or handling. NHS esters are particularly sensitive to moisture.[1][2][3]
-
Troubleshooting:
-
Storage: Always store the this compound at -20°C or -80°C, protected from light and moisture.[4] It is recommended to use a desiccator.
-
Handling: Before use, allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[2]
-
Stock Solutions: Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. Unused stock solutions may be stored at -20°C for a limited time (e.g., up to a month), but fresh solutions are always recommended for best results.
-
2. NHS Ester Hydrolysis:
-
Issue: The NHS ester is susceptible to hydrolysis, especially at high pH, which renders it inactive for conjugation. This hydrolysis reaction competes with the desired amidation reaction.
-
Troubleshooting:
-
pH Control: Maintain the reaction pH in the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often recommended as a good balance between amine reactivity and NHS ester stability.
-
Reaction Time: Add the this compound to the amine-containing molecule solution promptly after preparation.
-
Temperature: Perform the reaction at room temperature or on ice. Lower temperatures can slow down the rate of hydrolysis.
-
3. Suboptimal Reaction Conditions:
-
Issue: The efficiency of the conjugation reaction is highly dependent on the reaction buffer, pH, temperature, and incubation time.
-
Troubleshooting:
-
Buffer Selection: Use a non-amine, non-azide containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer. Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester.
-
Molar Ratio: Optimize the molar ratio of this compound to your amine-containing molecule. A 5- to 20-fold molar excess of the NHS ester is a common starting point for antibodies.
-
Concentration: Higher concentrations of reactants can favor the conjugation reaction over hydrolysis.
-
Incubation Time: Typical incubation times range from 30-60 minutes at room temperature to 2 hours on ice. Longer incubation times (up to 12 hours) can sometimes improve efficiency, especially at 4°C.
-
4. Steric Hindrance:
-
Issue: The bulky nature of the DBCO group or the molecule it is being conjugated to can physically block the reactive sites, leading to poor conjugation efficiency.
-
Troubleshooting:
-
Linker Length: The PEG12 spacer in this compound is designed to minimize steric hindrance. If steric hindrance is still suspected, a longer PEG linker might be necessary.
-
Reaction Conditions: Optimizing other reaction parameters like concentration and incubation time can sometimes help overcome minor steric hindrance.
-
5. Analyte-Specific Issues:
-
Issue: The properties of your specific protein, peptide, or other amine-containing molecule can influence conjugation efficiency.
-
Troubleshooting:
-
Precipitation: The DBCO group is hydrophobic, and labeling a protein with too many DBCO molecules can cause it to precipitate. If precipitation is observed, try reducing the molar excess of the this compound.
-
Confirmation of Amines: Ensure that your target molecule has accessible primary amines available for conjugation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
A1: The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended to balance the reactivity of the primary amine (which is a better nucleophile at higher pH) and the stability of the NHS ester (which hydrolyzes more rapidly at higher pH).
Q2: What buffer should I use for the conjugation reaction?
A2: It is crucial to use a buffer that does not contain primary amines or azides. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffer at a pH between 7.2 and 8.5. Avoid buffers like Tris and glycine as they will compete in the reaction.
Q3: How should I prepare and store my this compound?
A3: Store the solid reagent at -20°C or -80°C in a desiccator, protected from light. For use, allow the vial to warm to room temperature before opening. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before the experiment. While short-term storage of the stock solution at -20°C is possible, fresh solutions yield the best results.
Q4: What molar excess of this compound should I use?
A4: The optimal molar excess depends on your specific molecule and desired degree of labeling. For proteins like antibodies, a starting point of 5- to 20-fold molar excess of this compound is commonly used. It is recommended to perform a titration to determine the optimal ratio for your application.
Q5: How can I remove unreacted this compound after the conjugation?
A5: Unreacted reagent can be removed using size-exclusion chromatography (SEC), dialysis, or spin desalting columns. The choice of method depends on the scale of your reaction and the properties of your conjugated molecule.
Q6: How can I confirm that my molecule is successfully labeled with DBCO?
A6: Successful labeling can be confirmed by various analytical techniques. UV-Vis spectroscopy can be used to detect the characteristic absorbance of the DBCO group around 309 nm. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can confirm the mass increase corresponding to the addition of the this compound.
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the efficiency of DBCO-PEG-NHS ester conjugations. Note that this data is compiled from studies using similar DBCO-PEG-NHS esters and should be used as a guideline.
Table 1: Effect of Molar Ratio of DBCO-PEG-NHS Ester to Antibody on Conjugation Yield
| Molar Ratio (DBCO-PEG-NHS : Antibody) | Average DBCO molecules per Antibody | Reference |
| 7.5 : 1 | Multiple species observed | |
| 10 : 1 | ~5.5 | |
| 15 : 1 | Multiple species observed | |
| 20 : 1 | ~7.5 | |
| 30 : 1 | Multiple species observed |
Note: Higher molar ratios can lead to protein precipitation and may not necessarily result in a higher yield of functional conjugate.
Table 2: Effect of pH on NHS Ester Conjugation
| pH | Reaction Time | Relative Conjugation Yield | Notes | Reference |
| 7.4 | 2 hours | Gradual reaction | Half-life of NHS ester > 120 min | |
| 8.0 | 80 min (t 1/2) | - | - | |
| 8.5 | 20 min (t 1/2) | High | Optimal balance of reactivity and stability | |
| 9.0 | 10 min | Rapid reaction | Half-life of NHS ester < 9 min |
Note: The rate of NHS ester hydrolysis significantly increases at pH > 8.5.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
If the protein solution contains interfering substances like Tris or sodium azide, perform a buffer exchange using a desalting column or dialysis.
-
-
This compound Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF. This solution should be used immediately.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the 10 mM this compound stock solution to the protein solution.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is below 15% to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
-
Purification:
-
Remove the excess, unreacted this compound and quenching agent using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group).
-
Visualizations
Caption: Workflow for this compound Conjugation.
Caption: Amine Conjugation vs. Competing Hydrolysis.
References
Technical Support Center: DBCO-PEG12-NHS Ester
This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully use DBCO-PEG12-NHS ester in their experiments, with a core focus on preventing hydrolysis of the NHS ester moiety.
Troubleshooting Guide: Low Conjugation Efficiency
Low or no conjugation is the most common issue when working with NHS esters and is often directly linked to the hydrolysis of the ester, rendering it inactive. This guide provides a systematic approach to identifying and resolving the root causes.
Q1: My labeling efficiency is unexpectedly low. Could this compound hydrolysis be the cause?
A: Yes, this is the most probable cause. The N-Hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis (reaction with water), which converts it into an inactive carboxylic acid that can no longer react with primary amines on your target molecule.[1][2] The rate of this hydrolysis is the primary factor to control for a successful conjugation.
Key Factors Influencing Hydrolysis:
-
pH: The rate of hydrolysis increases dramatically with pH.[1][3][4]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Moisture: Contamination of the solid reagent or solvents with water will lead to premature hydrolysis.
-
Buffer Composition: The presence of competing nucleophiles can interfere with the reaction.
Q2: I followed the protocol, but the conjugation failed. How can I pinpoint the problem?
A: Use a logical workflow to diagnose the issue. The following diagram outlines a step-by-step process to identify the potential point of failure in your experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting DBCO-PEG12-NHS Ester Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting reactions involving DBCO-PEG12-NHS ester. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my labeling efficiency with this compound low?
Low labeling efficiency is a frequent challenge and can stem from several factors related to reaction conditions, reagents, and the protein itself.
-
Suboptimal pH: The reaction of the NHS ester with primary amines (e.g., lysine residues on a protein) is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[1][2][3] Below this range, the amine groups are protonated and less nucleophilic, while above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[1][2]
-
Hydrolysis of this compound: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. It is crucial to use anhydrous solvents like DMSO or DMF for reconstitution and to minimize exposure to moisture.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester, leading to significantly reduced labeling efficiency.
-
Low Reagent Concentration: The concentration of both the protein and the this compound can impact reaction efficiency. Higher concentrations are generally favored to drive the reaction forward.
-
Inaccessible Amine Groups: The primary amines on the target protein may be sterically hindered or buried within the protein's three-dimensional structure, making them inaccessible to the this compound.
Q2: How can I improve the yield of my DBCO-labeled protein?
To enhance your labeling efficiency, consider the following optimization strategies:
-
Optimize Reaction pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. A pH of 8.3-8.5 is often recommended as an ideal balance between amine reactivity and NHS ester stability.
-
Control Temperature and Incubation Time: Reactions are typically performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Lower temperatures can minimize hydrolysis but may require longer incubation times.
-
Increase Molar Excess of this compound: A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary.
-
Use Fresh Reagents: Prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF.
-
Ensure Proper Buffer Composition: Use amine-free buffers such as PBS, HEPES, or borate buffer. If your protein is in an incompatible buffer, perform a buffer exchange prior to the reaction.
Q3: My protein precipitates after adding the this compound solution. What can I do?
Protein precipitation can occur due to the introduction of the organic solvent used to dissolve the this compound or a shift in pH.
-
Limit Organic Solvent Concentration: The final concentration of DMSO or DMF in the reaction mixture should ideally be kept below 10-15% to maintain protein solubility.
-
Maintain Stable pH: Use a buffer with sufficient buffering capacity to prevent significant pH changes upon addition of the reagent.
Q4: How do I remove unreacted this compound after the labeling reaction?
It is crucial to remove excess, unreacted this compound to prevent interference with downstream applications.
-
Quenching the Reaction: The reaction can be stopped by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Purification: Unreacted reagent and byproducts can be removed using size-exclusion chromatography (e.g., desalting columns) or dialysis.
Q5: The subsequent copper-free click reaction with my azide-containing molecule is not working. What are the possible reasons?
If the initial DBCO labeling was successful, issues with the click reaction could be due to several factors.
-
Inactive Azide Partner: Ensure the azide-containing molecule is pure and has not degraded.
-
Suboptimal Reaction Conditions: While the copper-free click reaction is robust, its efficiency can be influenced by concentration and temperature. Reactions are typically faster at higher concentrations and temperatures (e.g., 4°C to 37°C).
-
Steric Hindrance: The azide group on your molecule or the DBCO group on the protein may be sterically inaccessible. The PEG12 spacer on the this compound is designed to minimize this, but it can still be a factor.
Quantitative Data Summary
For successful and reproducible experiments, it is essential to control key quantitative parameters. The following tables summarize recommended starting conditions for this compound reactions.
Table 1: Recommended Reaction Conditions for Protein Labeling
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal. |
| Temperature | Room Temperature or 4°C | Lower temperatures can reduce hydrolysis but may require longer incubation. |
| Incubation Time | 30 - 120 minutes at RT; 2 hours to overnight at 4°C | Optimization may be required for specific proteins. |
| Molar Excess of this compound | 5- to 20-fold | For dilute protein solutions (<5 mg/mL), a 20- to 50-fold excess may be needed. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve efficiency. |
| Organic Solvent (DMSO/DMF) Concentration | < 10-15% (v/v) | To avoid protein precipitation. |
Table 2: Recommended Buffers for this compound Reactions
| Compatible Buffers | Incompatible Buffers |
| Phosphate-Buffered Saline (PBS) | Tris-based buffers (e.g., Tris-HCl) |
| HEPES | Glycine-containing buffers |
| Carbonate-Bicarbonate Buffer | Any buffer with primary amines |
| Borate Buffer |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Labeling Reaction:
-
Add the desired molar excess (e.g., 10- to 20-fold) of the this compound stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and byproducts using a desalting column or dialysis.
-
Protocol 2: Copper-Free Click Chemistry Reaction
-
Prepare Azide-Containing Molecule:
-
Dissolve the azide-containing molecule in a compatible buffer (e.g., PBS).
-
-
Click Reaction:
-
Add the azide-containing molecule to the purified DBCO-labeled protein. A 1.5- to 10-fold molar excess of the azide molecule is often used.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification (if necessary):
-
Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove any unreacted components.
-
Visual Guides
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for this compound reactions.
Caption: Experimental workflow for protein labeling with this compound and subsequent click chemistry conjugation.
Caption: A logical workflow for troubleshooting low labeling efficiency in this compound reactions.
References
Technical Support Center: Optimizing Antibody Labeling with DBCO-PEG12-NHS Ester
Welcome to the technical support center for antibody labeling using DBCO-PEG12-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide detailed protocols, troubleshooting guidance, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It contains two reactive groups:
-
DBCO (Dibenzocyclooctyne): This group reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] This reaction is highly specific and biocompatible.[2]
-
NHS ester (N-hydroxysuccinimide ester): This group reacts with primary amines (like the side chain of lysine residues) on proteins, such as antibodies, to form a stable amide bond.
-
PEG12 (Polyethylene glycol): The 12-unit PEG spacer increases the hydrophilicity of the molecule, which helps to reduce aggregation, minimize steric hindrance, and improve solubility during the conjugation process.
This reagent is primarily used to introduce a DBCO group onto an antibody, making it ready for a subsequent "click" reaction with an azide-modified molecule (e.g., a drug, a fluorophore, or an oligonucleotide).
Q2: What are the optimal buffer conditions for the labeling reaction?
The reaction between an NHS ester and a primary amine is highly pH-dependent.
-
pH: The optimal pH range is 7.2 to 8.5. A common choice is a phosphate buffer (PBS) at pH 7.2-7.4 or a bicarbonate buffer at pH 8.3. Below pH 7.2, the reaction is slow because the primary amines are protonated. Above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.
-
Buffer Composition: Crucially, the buffer must be free of primary amines. Buffers like Tris or glycine are incompatible as they will compete with the antibody for reaction with the NHS ester, drastically lowering the labeling efficiency.
Q3: How should I prepare and store the this compound?
This compound is sensitive to moisture, which can hydrolyze the NHS ester, rendering it inactive.
-
Preparation: Immediately before use, dissolve the reagent in an anhydrous (dry) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Storage: Store the solid reagent at -20°C, protected from light. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for a short period (e.g., up to one month), but fresh solutions are always recommended for best results.
Q4: How do I remove unreacted this compound after the labeling reaction?
It is essential to remove the excess, unreacted linker to prevent it from interfering with downstream applications. Common purification methods include:
-
Size Exclusion Chromatography (SEC) / Desalting Columns: This is a highly effective method for separating the large labeled antibody from the small, unreacted linker molecule.
-
Dialysis: A straightforward method for removing small molecules from proteins.
-
Tangential Flow Filtration (TFF): An efficient and scalable method for buffer exchange and removal of small molecule impurities.
Experimental Protocol: Antibody Labeling
This protocol provides a general guideline. Optimization, particularly of the molar ratio of linker to antibody, is often necessary.
Materials:
-
Antibody (in an amine-free buffer like PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3 or PBS, pH 7.4).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification tools (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
Procedure:
-
Antibody Preparation: Ensure your antibody is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer. The antibody concentration should ideally be at least 1-2 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.
-
Labeling Reaction:
-
Calculate the required volume of the this compound solution to achieve the desired molar excess. A starting point of a 10- to 20-fold molar excess of the linker to the antibody is common.
-
Add the calculated volume of the linker solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching (Optional but Recommended): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes. This step removes any unreacted NHS ester.
-
Purification: Immediately purify the labeled antibody from the excess, unreacted linker and byproducts using a desalting column, dialysis, or SEC.
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 309 nm (for the DBCO group).
Data Presentation
Table 1: Recommended Reaction Parameters & Expected Outcomes
| Parameter | Recommended Value | Rationale & Notes |
| Antibody Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency and reduce linker hydrolysis. |
| Reaction Buffer | Amine-free (e.g., PBS, Bicarbonate) | Buffers with primary amines (Tris, Glycine) will compete with the antibody. |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester stability. pH 8.3 is often optimal. |
| Linker:Antibody Molar Ratio | 5:1 to 20:1 | A starting point of 10:1 is common. This requires optimization for each antibody. |
| Reaction Time | 30 - 60 min at Room Temp; 2 hours at 4°C | Lower temperatures can minimize hydrolysis of the NHS ester. |
| Solvent for Linker | Anhydrous DMSO or DMF | Prevents hydrolysis of the moisture-sensitive NHS ester. |
| Final Organic Solvent % | < 15% (v/v) | High concentrations of organic solvents can cause antibody precipitation. |
| Expected Degree of Labeling (DOL) | 2 - 8 | Highly dependent on the antibody and reaction conditions. |
| Antibody Recovery | > 90% | Dependent on the purification method. |
Visualizations
Chemical Reaction Pathway
References
Technical Support Center: Purification of DBCO-Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted DBCO-PEG12-NHS ester following protein conjugation. Find troubleshooting advice and detailed protocols to ensure the purity of your labeled biomolecules for successful downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after conjugation?
A1: Residual unreacted this compound can lead to several complications in subsequent experimental steps. These include:
-
Inaccurate characterization: The presence of free DBCO reagent can interfere with determining the precise degree of labeling (DOL), leading to an overestimation of the conjugation efficiency.
-
Non-specific binding: The hydrophobic nature of the DBCO group can cause non-specific binding in downstream assays, resulting in high background signals and false-positive results.[1]
-
Undesired side reactions: The reactive NHS ester, if not quenched or removed, can react with other primary amines in your downstream applications.
-
Aggregation: The hydrophobicity of the DBCO moiety may also contribute to the aggregation of the labeled protein if not properly purified.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most effective methods for removing small molecules like unreacted this compound from larger protein conjugates are based on size-exclusion principles. The three primary techniques are:
-
Dialysis: A passive method involving a semi-permeable membrane that allows the diffusion of small molecules into a larger volume of buffer.[2][3][4][5]
-
Size Exclusion Chromatography (SEC) / Desalting: A chromatographic technique that separates molecules based on their size as they pass through a column packed with a porous resin.
-
Diafiltration / Tangential Flow Filtration (TFF): An efficient and scalable filtration method that uses a semi-permeable membrane and pressure to separate molecules.
Q3: How do I choose the most suitable purification method for my experiment?
A3: The choice of purification method depends on factors such as your sample volume, desired purity, processing time, and available equipment. The following table provides a comparison to aid in your decision-making:
| Feature | Dialysis | Size Exclusion Chromatography (SEC) / Desalting | Diafiltration / Tangential Flow Filtration (TFF) |
| Principle | Passive diffusion across a semi-permeable membrane. | Separation based on molecular size using a porous resin. | Pressure-driven separation across a semi-permeable membrane. |
| Sample Volume | Wide range, but can be inefficient for very small volumes. | Small to medium (spin columns) or large (chromatography systems). | Ideal for medium to large volumes. |
| Processing Time | Slow (several hours to overnight with multiple buffer changes). | Fast (minutes for spin columns, longer for chromatography systems). | Fast and continuous for large volumes. |
| Protein Recovery | Generally high, but potential for sample loss during handling. | Typically high (>85%). | High, with minimal sample loss. |
| Dilution of Sample | Can result in sample dilution. | Minimal dilution with spin columns. | Can be used for concentration. |
| Scalability | Limited scalability. | Scalable with appropriate columns and systems. | Highly scalable for industrial applications. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Recovery | Protein precipitation: The buffer conditions (pH, ionic strength) may not be optimal for the labeled protein's stability. | Optimize the buffer composition. Consider adding solubilizing agents like glycerol or mild detergents. |
| Non-specific binding to the purification matrix: The protein may be interacting with the dialysis membrane or chromatography resin. | For SEC, ensure the column is properly equilibrated. For dialysis, select a membrane material with low protein binding. | |
| Incorrect MWCO/pore size: The molecular weight cut-off of the dialysis membrane or the pore size of the SEC resin may be too large, leading to loss of the protein. | Select a dialysis membrane with a MWCO that is significantly smaller than the molecular weight of your protein (e.g., 10 kDa MWCO for a 50 kDa protein). Choose an SEC resin with an appropriate fractionation range. | |
| Incomplete Removal of Unreacted this compound | Insufficient buffer exchange (Dialysis): Not enough buffer changes or insufficient dialysis time. | Increase the number and volume of buffer changes. Extend the dialysis time. |
| Column overloading (SEC): Too much sample applied to the desalting column. | Follow the manufacturer's recommendations for the maximum sample volume for your specific column. | |
| Inefficient diafiltration: Insufficient diavolumes (DV) processed. | For complete removal of small molecules, process at least 5-6 diavolumes. | |
| Protein Aggregation after Purification | Hydrophobic interactions: The exposed DBCO groups on the protein surface can interact, leading to aggregation. | Optimize the buffer conditions by adjusting pH or ionic strength. Consider including additives that reduce non-specific interactions. |
| Concentration effects: The protein may be too concentrated after purification. | Elute into a larger volume or dilute the sample immediately after purification. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Dialysis
This method is suitable for various sample volumes and relies on passive diffusion.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for proteins > 30 kDa).
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Stir plate and stir bar.
-
Beaker or container large enough to hold a buffer volume 200-500 times that of the sample.
Procedure:
-
Prepare the Dialysis Membrane: Cut the required length of dialysis tubing and hydrate it according to the manufacturer's instructions.
-
Load the Sample: Secure one end of the tubing with a clip. Pipette your protein solution into the open end, leaving some space for potential volume increase. Secure the open end with a second clip.
-
Dialysis: Immerse the sealed dialysis tubing in a beaker containing the dialysis buffer. Place the beaker on a stir plate and add a stir bar. Stir gently at 4°C.
-
Buffer Exchange: For efficient removal, perform at least three buffer changes. A typical schedule is to dialyze for 2-4 hours for the first two changes, followed by an overnight dialysis for the final change.
-
Sample Recovery: Carefully remove the dialysis tubing from the buffer. Transfer the purified protein solution to a clean tube.
Protocol 2: Removal of Unreacted this compound using Size Exclusion Chromatography (Desalting Spin Column)
This method is rapid and ideal for small sample volumes.
Materials:
-
Desalting spin column with an appropriate MWCO (e.g., 7K for proteins > 20 kDa).
-
Collection tubes.
-
Centrifuge.
-
Equilibration buffer (e.g., PBS, pH 7.4).
Procedure:
-
Column Preparation: Remove the bottom cap of the spin column and place it in a collection tube. Centrifuge according to the manufacturer's instructions to remove the storage buffer.
-
Column Equilibration: Add the equilibration buffer to the column and centrifuge. Repeat this step 2-3 times to ensure the column is fully equilibrated with the desired buffer.
-
Sample Loading: Place the equilibrated column in a new, clean collection tube. Slowly apply the protein sample to the center of the resin bed.
-
Elution: Centrifuge the column according to the manufacturer's protocol (e.g., 1,000 x g for 2 minutes).
-
Collect Purified Protein: The purified, DBCO-labeled protein will be in the collection tube. The unreacted this compound and other small molecules are retained in the column resin.
Protocol 3: Removal of Unreacted this compound using Diafiltration (Tangential Flow Filtration)
This method is highly efficient for larger sample volumes and allows for simultaneous concentration and buffer exchange.
Materials:
-
TFF system with a pump and reservoir.
-
TFF cassette (ultrafiltration membrane) with an appropriate MWCO (e.g., 10 kDa).
-
Diafiltration buffer (e.g., PBS, pH 7.4).
Procedure:
-
System Setup: Install the TFF cassette and tubing according to the manufacturer's instructions.
-
System Equilibration: Flush the system with the diafiltration buffer to remove any storage solution and to equilibrate the membrane.
-
Sample Loading: Load the protein solution into the sample reservoir.
-
Concentration (Optional): If desired, concentrate the sample by running the TFF system in concentration mode until the desired volume is reached.
-
Diafiltration: Begin the diafiltration process by adding the diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This maintains a constant volume.
-
Buffer Exchange: Continue the diafiltration for at least 5-6 diavolumes to ensure complete removal of the unreacted small molecules. One diavolume is equal to the initial sample volume.
-
Sample Recovery: Once the diafiltration is complete, recover the purified and buffer-exchanged protein from the sample reservoir.
Visualizations
Caption: Workflow for removing unreacted this compound using dialysis.
Caption: Workflow for removing unreacted this compound using a desalting spin column.
Caption: Workflow for removing unreacted this compound using diafiltration (TFF).
References
- 1. benchchem.com [benchchem.com]
- 2. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 3. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Dialysis Methods for Protein Research | Thermo Fisher Scientific - KR [thermofisher.com]
impact of buffer choice on DBCO-PEG12-NHS ester stability
Welcome to the technical support center for DBCO-PEG12-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use and stability of this reagent in bioconjugation experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of this compound in aqueous solutions?
A1: The primary factor affecting the stability of this compound is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group. This hydrolysis is highly dependent on the pH of the buffer solution. The NHS ester reacts with water, leading to the formation of an inactive carboxylic acid, which can no longer react with primary amines on the target molecule. This competing hydrolysis reaction can significantly reduce the efficiency of your conjugation.[1]
Q2: What is the optimal pH range for performing conjugation reactions with this compound?
A2: The optimal pH range for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often recommended as an ideal balance.[1] Below pH 7.2, the primary amine target is mostly protonated (-NH3+), making it a poor nucleophile and hindering the reaction.[1] Above pH 8.5, the rate of hydrolysis of the NHS ester increases dramatically, which can lead to rapid inactivation of the reagent and a lower conjugation yield.
Q3: Which buffers are recommended for use with this compound?
A3: It is crucial to use a buffer that does not contain primary amines. Recommended buffers for NHS ester reactions include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Borate buffer
-
Carbonate/bicarbonate buffer
The choice of buffer can influence the rate of both the desired conjugation reaction and the competing hydrolysis.
Q4: Are there any buffers I should avoid when using this compound?
A4: Yes. You should strictly avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency. However, these amine-containing buffers can be useful for quenching the reaction once the desired conjugation is complete.
Q5: How does temperature affect the stability and reactivity of this compound?
A5: Higher temperatures accelerate both the desired conjugation reaction and the competing hydrolysis of the NHS ester. Reactions are typically performed at room temperature for 30 minutes to 2 hours or at 4°C for 2 to 4 hours. Performing the reaction at a lower temperature (e.g., 4°C) can help to minimize hydrolysis, but may require a longer incubation time to achieve the desired level of conjugation.
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | Prepare the this compound solution immediately before use. Avoid storing the reagent in aqueous buffers. Consider performing the reaction at 4°C to slow down the rate of hydrolysis. |
| Incorrect Buffer pH | Verify the pH of your reaction buffer using a calibrated pH meter. Ensure the pH is within the optimal range of 7.2-8.5. |
| Presence of Competing Amines in Buffer | Switch to a non-amine-containing buffer such as PBS, HEPES, Borate, or Carbonate buffer. |
| Low Reagent Concentration | For optimal results, the concentration of the protein or molecule to be labeled should be at least 1-10 mg/mL. A 5- to 20-fold molar excess of the NHS ester over the amount of protein is a common starting point. |
| Inactive this compound | The reagent may have degraded due to improper storage. Store the reagent at -20°C, protected from moisture. You can assess the reactivity of the NHS ester using the protocol for "Assessing NHS Ester Activity". |
Issue 2: Inconsistent Results
| Potential Cause | Recommended Solution |
| Acidification of Reaction Mixture | During large-scale labeling reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, leading to a decrease in the pH of the reaction mixture. Monitor the pH throughout the reaction or use a more concentrated buffer to maintain a stable pH. |
| Variability in Reagent Quality | Use high-quality, anhydrous DMSO or DMF to dissolve the this compound. Ensure that the DMF is amine-free. |
Quantitative Data: Impact of pH on NHS Ester Hydrolysis
The stability of the NHS ester is highly dependent on the pH of the buffer. As the pH increases, the rate of hydrolysis accelerates, reducing the half-life of the active reagent.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 4°C | 4-5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4°C | 10 minutes |
This data is for general NHS esters and should be used as a guideline. The specific half-life of this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific application.
Materials:
-
Protein to be labeled
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If your protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. Mix gently and thoroughly.
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis.
Protocol 2: Assessing NHS Ester Activity via NHS Release
This spectrophotometric method allows for a quick assessment of the reactivity of your this compound by measuring the amount of N-hydroxysuccinimide (NHS) released upon hydrolysis.
Materials:
-
This compound
-
Amine-free buffer (e.g., PBS, pH 7.5)
-
0.5-1.0 N NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of the this compound in the amine-free buffer.
-
Measure the initial absorbance (A_initial) at 260 nm. This reading represents any NHS that has already been released due to prior hydrolysis.
-
Induce complete hydrolysis by adding a small volume of 0.5-1.0 N NaOH to the solution to significantly raise the pH. Incubate for several minutes.
-
Measure the final absorbance (A_final) at 260 nm.
-
Assess Reactivity: If the final absorbance is significantly greater than the initial absorbance, it indicates that active NHS ester was present and has been hydrolyzed.
Visualizing the Workflow
Caption: General experimental workflow for protein conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
DBCO-PEG12-NHS ester aggregation issues with proteins
Welcome to the technical support center for DBCO-PEG12-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly protein aggregation, encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for? this compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It contains two reactive groups:
-
A Dibenzocyclooctyne (DBCO) group: This group reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]
-
An N-hydroxysuccinimide (NHS) ester: This group efficiently couples with primary amines, such as the side chains of lysine residues on proteins, to form stable amide bonds.[4] The PEG12 spacer is a hydrophilic polyethylene glycol chain that enhances the reagent's solubility, improves flexibility, and reduces steric hindrance during conjugation.
Q2: Why is my protein aggregating after adding the this compound? Protein aggregation during conjugation with DBCO-reagents is a common issue that can stem from several factors. Key causes include the use of a high molar excess of the DBCO reagent, which can be hydrophobic, high protein concentrations that facilitate intermolecular interactions, and suboptimal buffer conditions like pH or ionic strength. The organic solvent (DMSO or DMF) used to dissolve the linker can also contribute to protein denaturation and aggregation if its final concentration is too high.
Q3: What is the optimal pH for reacting an NHS ester with a protein? The reaction of an NHS ester with primary amines on a protein is highly pH-dependent. The optimal pH range for this reaction is typically between 8.3 and 8.5. In this range, the primary amine groups are deprotonated and act as effective nucleophiles. At a lower pH, the amine is protonated and non-reactive, while at a higher pH, the hydrolysis of the NHS ester increases, reducing labeling efficiency.
Q4: Which buffers should I avoid for the NHS ester reaction? You must avoid buffers that contain primary amines, as they will compete with the protein's amines for reaction with the NHS ester. Common buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine. Suitable amine-free buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or sodium phosphate buffers.
Troubleshooting Guide for Protein Aggregation
Problem: Precipitate forms immediately after adding the this compound solution.
This is often caused by the poor solubility of the NHS ester reagent itself or by a high concentration of the organic solvent used to dissolve it.
-
Cause 1: Reagent Precipitation. The this compound, especially if not fully dissolved in the organic solvent, can precipitate when added to the aqueous protein solution.
-
Solution: Ensure the linker is completely dissolved in anhydrous DMSO or DMF immediately before use. You can gently vortex the stock solution. Add the linker solution slowly to the protein solution while gently stirring to facilitate mixing.
-
-
Cause 2: High Organic Solvent Concentration. The final concentration of DMSO or DMF in the reaction mixture may be too high, causing the protein to denature and aggregate.
-
Solution: The final concentration of the organic solvent should typically not exceed 10-20%. If aggregation persists, try reducing the solvent percentage by preparing a more concentrated stock solution of the linker, if its solubility allows.
-
Problem: The solution becomes cloudy or aggregates form during the incubation period.
This type of aggregation is often related to the reaction conditions and the intrinsic properties of the protein and the DBCO linker.
-
Cause 1: High Molar Excess of DBCO Reagent. A large excess of the relatively hydrophobic DBCO linker can bind non-specifically to the protein, altering its surface properties and leading to aggregation. Conjugation reactions with a molar ratio of DBCO to antibody above 5 have been shown to sometimes result in precipitation.
-
Solution: Optimize the molar excess of the this compound. Start with a lower molar excess (e.g., 5-10 fold) and titrate upwards. For sensitive proteins, a lower ratio is often better, while more robust proteins might tolerate a 10-20 fold excess.
-
-
Cause 2: High Protein Concentration. Concentrated protein solutions increase the likelihood of intermolecular interactions, which can lead to aggregation, especially after modification.
-
Solution: Reduce the protein concentration. A recommended starting range is 1-5 mg/mL. While higher concentrations can improve reaction kinetics, they also increase aggregation risk.
-
-
Cause 3: Suboptimal Buffer Conditions. The buffer's pH, ionic strength, or composition may not be ideal for your specific protein's stability, especially during the labeling reaction.
-
Solution: Ensure the chosen buffer is optimal for your protein's stability. While the NHS reaction requires a pH of ~8.3, this may not be ideal for all proteins. If your protein is known to be unstable at this pH, you may need to perform the reaction at a lower pH (e.g., 7.5-8.0), though this will require a longer reaction time or a higher molar excess of the linker.
-
Problem: The purified conjugate is aggregated.
If the reaction appears clear but the final product is aggregated, the issue might be related to the degree of labeling or instability introduced by the modification.
-
Cause 1: Over-labeling of the Protein. Extensive modification of lysine residues can alter the protein's net charge and surface properties, leading to instability and aggregation.
-
Solution: Reduce the molar excess of the this compound or shorten the reaction time to decrease the degree of labeling (DOL). Analyze the DOL to find a balance between sufficient labeling and maintaining protein stability.
-
-
Cause 2: Hydrophobic Interactions. The DBCO group is hydrophobic and can promote self-association of the labeled protein molecules.
-
Solution: The PEG12 spacer is designed to mitigate this by increasing hydrophilicity. If aggregation is still an issue, consider working with more dilute protein solutions. You can also screen for buffer additives (e.g., non-ionic detergents like Tween-20, or cryoprotectants like glycerol for storage) that may stabilize the final conjugate.
-
Data and Protocols
Recommended Reaction Parameters
Optimizing reaction conditions is critical for successful conjugation. Use the following table as a starting point and adjust based on your specific protein and experimental goals.
| Parameter | Recommended Range | Notes | Citations |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve efficiency but may increase aggregation risk. Start with 1-5 mg/mL if aggregation is a concern. | |
| Molar Excess (Linker:Protein) | 5-20 fold | Start with a 10-20 fold excess for robust proteins (>1 mg/mL). For sensitive proteins, a 5-10 fold excess is often optimal to avoid precipitation. | |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Sodium Phosphate | Must be free of primary amines (e.g., Tris, Glycine). | |
| Reaction pH | 8.3 - 8.5 | Optimal for the NHS ester-amine reaction. Can be lowered to 7.5-8.0 for pH-sensitive proteins, but reaction time may need to be increased. | |
| Organic Solvent (DMSO/DMF) | < 10% (v/v) | Keep the final concentration as low as possible to maintain protein stability. Some protocols tolerate up to 20%. | |
| Reaction Temperature | Room Temperature (RT) or 4°C | Incubation at 4°C can help stabilize sensitive proteins. | |
| Reaction Time | 1-4 hours at RT or 4-12 hours at 4°C | Longer incubation may be needed for lower pH or temperature. Monitor the reaction to avoid over-labeling. |
Detailed Experimental Protocol
This general protocol outlines the steps for labeling a protein with this compound. Optimization may be required.
1. Protein Preparation:
-
Dissolve or exchange the protein into an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.3) at a concentration of 1-5 mg/mL.
-
If the protein solution contains amine-based stabilizers like BSA, glycine, or Tris, they must be removed via dialysis or a desalting column.
2. This compound Stock Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of the ester in anhydrous DMSO or DMF. Ensure the ester is fully dissolved.
3. Labeling Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess.
-
Add the stock solution slowly while gently stirring the protein solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light.
4. Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature. This will consume any unreacted NHS ester.
5. Purification of the Conjugate:
-
Remove excess, unreacted this compound and the quenching reagent using a desalting column, gel filtration column, or dialysis.
-
Equilibrate the column or dialysis membrane with your desired final storage buffer (e.g., PBS, pH 7.4).
6. Characterization and Storage:
-
Determine the concentration of the labeled protein and the degree of labeling (DOL). This can be done by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
-
Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage. Consider adding a cryoprotectant like glycerol for frozen storage.
Visual Guides
Chemical Reaction Pathway
Caption: Reaction of this compound with a protein's primary amine.
Experimental Workflow
References
side reactions of DBCO-PEG12-NHS ester and how to avoid them
Welcome to the technical support center for DBCO-PEG12-NHS Ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound and how can they be minimized?
The primary side reaction of this compound is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group. This reaction competes with the desired conjugation to primary amines on the target molecule. The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.[1][2]
To minimize hydrolysis:
-
Control pH: Perform the conjugation reaction within the optimal pH range of 7.2-8.5.[1][2] At lower pH, the protonation of primary amines reduces their reactivity, while at higher pH, the rate of NHS ester hydrolysis increases.[1]
-
Fresh Reagents: Prepare the this compound solution immediately before use. NHS esters are moisture-sensitive and should be stored in a desiccated environment at -20°C.
-
Anhydrous Solvents: Dissolve the this compound in an anhydrous water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.
A less common side reaction is the reaction of the NHS ester with other nucleophilic amino acid residues such as serine, threonine, tyrosine, and cysteine. These reactions are generally less efficient than the reaction with primary amines. Lowering the pH towards 7.2 can help reduce these side reactions.
Q2: My conjugation efficiency is low. What are the possible causes and how can I improve it?
Low conjugation efficiency is a common issue that can arise from several factors:
-
Hydrolysis of the NHS ester: As mentioned above, hydrolysis of the NHS ester is a major competing reaction. Refer to the recommendations in Q1 to minimize hydrolysis.
-
Suboptimal pH: The reaction is strongly pH-dependent. Ensure your reaction buffer is within the optimal pH 7.2-8.5 range.
-
Presence of competing primary amines: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency. Use amine-free buffers like PBS, HEPES, or borate buffers.
-
Inaccessible primary amines: The primary amines on your target protein may be sterically hindered or buried within its three-dimensional structure, preventing the NHS ester from accessing them.
-
Insufficient molar excess of the reagent: For dilute protein solutions, a higher molar excess of the this compound may be required to drive the reaction to completion. It is recommended to perform small-scale trial reactions to determine the optimal molar ratio.
Q3: My protein precipitates after the labeling reaction. What should I do?
Protein precipitation after labeling can occur due to:
-
Over-labeling: The addition of too many hydrophobic DBCO groups can alter the protein's solubility and lead to aggregation. To avoid this, reduce the molar excess of the this compound in the reaction.
-
High concentration of organic solvent: Many proteins can precipitate if the final concentration of the organic solvent (e.g., DMSO or DMF) used to dissolve the this compound is too high.
-
Incorrect buffer conditions: Ensure the pH and ionic strength of the buffer are suitable for your specific protein.
Q4: How should I store the this compound?
This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment. Before opening, allow the vial to equilibrate to room temperature to prevent condensation. For long-term storage, it is best to store the reagent as a solid. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for a few days but should be used as fresh as possible.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during your experiments with this compound.
Low Conjugation Efficiency
| Possible Cause | Suggested Solution |
| Hydrolysis of NHS ester | Prepare fresh this compound solution in anhydrous DMSO or DMF immediately before use. Ensure the vial is brought to room temperature before opening to prevent moisture condensation. |
| Incorrect buffer pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter. |
| Buffer contains primary amines | Use an amine-free buffer such as PBS, HEPES, or borate buffer. If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before the reaction. |
| Inaccessible primary amines | Consider denaturing the protein if its native conformation is not essential for your application. Alternatively, a linker with a different spacer arm length might be beneficial. |
| Insufficient molar excess | Increase the molar excess of the this compound relative to your target molecule, especially for dilute solutions. Perform a titration experiment to find the optimal ratio. |
Protein Precipitation
| Possible Cause | Suggested Solution |
| Over-labeling | Reduce the molar excess of the this compound in the reaction to control the degree of labeling. |
| High organic solvent concentration | Keep the final concentration of DMSO or DMF in the reaction mixture to a minimum, ideally below 10%. |
| Suboptimal buffer conditions | Ensure the buffer composition (pH, ionic strength) is appropriate for maintaining the solubility of your specific protein. |
Quantitative Data
Table 1: Stability of NHS Esters in Aqueous Solution
The stability of the NHS ester is a critical factor for successful conjugation. The primary competing reaction is hydrolysis, which is highly pH-dependent.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.5 | 25 | ~125-180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | ~110-125 minutes |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general guideline for conjugating this compound to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.
Protocol 2: Purification of DBCO-Labeled Protein
Purification is crucial to remove unreacted reagents that could interfere with downstream applications.
Procedure using a Desalting Column:
-
Equilibrate the desalting column with the desired storage buffer (e.g., PBS).
-
Apply the quenched reaction mixture to the column.
-
Centrifuge the column according to the manufacturer's instructions to collect the purified, labeled protein.
Protocol 3: Determination of the Degree of Labeling (DOL)
The DOL, which is the average number of DBCO molecules per protein, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (A280) and 309 nm (A309).
-
Calculate the protein concentration and the DOL using the following formulas:
Protein Concentration (M) = (A280 - (A309 x Correction Factor)) / ε_protein
Degree of Labeling (DOL) = (A309 x ε_protein) / ((A280 - Correction Factor x A309) x ε_DBCO)
Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M⁻¹cm⁻¹).
-
The Correction Factor accounts for the absorbance of the DBCO group at 280 nm (this value may need to be determined empirically or obtained from the supplier).
-
Visualizations
Caption: Reaction mechanism of this compound with a primary amine and the competing hydrolysis side reaction.
Caption: Troubleshooting workflow for low conjugation efficiency with this compound.
References
Technical Support Center: Optimizing DBCO-Azide Ligation
Welcome to the technical support center for improving the yield of DBCO-azide ligation, a cornerstone of bioconjugation and drug development. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DBCO to azide for a successful ligation?
For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide-containing molecule.[1][2] However, if the azide-functionalized molecule is particularly precious or available in limited quantities, this ratio can be inverted.[1][2] For specific applications like antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents can be used to drive the reaction to completion, with 7.5 equivalents being a good starting point.[1]
Q2: What are the recommended temperature and duration for the reaction?
DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C. Higher temperatures generally lead to faster reaction rates. A typical reaction is run for 4-12 hours at room temperature. For sensitive biomolecules that may be susceptible to degradation at higher temperatures, the reaction can be performed overnight at 4°C. In some instances, extending the incubation period to 24-48 hours may be necessary to maximize the yield.
Q3: Which solvents and buffers are compatible with DBCO-azide ligation?
DBCO click chemistry is compatible with a variety of solvents. For biomolecule conjugations, aqueous buffers such as Phosphate-Buffered Saline (PBS) are preferred. If the DBCO reagent has limited aqueous solubility, it can first be dissolved in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before being added to the aqueous reaction mixture. It is crucial to keep the final concentration of the organic solvent low (typically below 20%) to prevent protein precipitation. It is critical to avoid buffers containing sodium azide, as it will compete with the azide-functionalized molecule for the DBCO reagent. Non-amine-containing buffers like HEPES, carbonate/bicarbonate, and borate are also suitable.
Q4: How can I monitor the progress of my DBCO-azide ligation?
The consumption of the DBCO reagent can be monitored by UV-Vis spectroscopy. DBCO has a characteristic absorbance peak at approximately 310 nm, which will decrease as the reaction proceeds. This allows for real-time tracking of the ligation progress.
Troubleshooting Guide
Low or inconsistent yield is a common issue in DBCO-azide ligations. The following guide provides a structured approach to identifying and resolving potential problems.
Caption: Troubleshooting workflow for low DBCO-azide ligation yield.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative parameters for optimizing your DBCO-azide ligation experiments.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes | References |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess. | |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. | |
| Reaction Time | 4 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations. | |
| pH | 7.0 to 9.0 | A slightly alkaline pH (7.5-8.5) can increase the reaction rate. | |
| Organic Solvent (if used) | < 20% | Higher concentrations may lead to protein precipitation. |
Experimental Protocols
General Protocol for DBCO-Azide Conjugation
This protocol provides a starting point for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule. Optimization may be required for specific applications.
Materials:
-
DBCO-functionalized molecule
-
Azide-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Organic Solvent (e.g., DMSO or DMF, if required)
-
Purification system (e.g., size exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Prepare Reactants:
-
Dissolve the azide-containing sample in the reaction buffer.
-
If the DBCO-functionalized molecule is not readily soluble in the aqueous buffer, prepare a concentrated stock solution in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
-
Reaction Setup:
-
Add the DBCO-functionalized molecule to the azide-containing solution. The recommended molar excess of the DBCO reagent is typically 1.5 to 3 equivalents.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours or at 4°C overnight. For potentially slow reactions, consider incubating for up to 24-48 hours.
-
-
Purification:
-
After the incubation is complete, purify the conjugate from unreacted components using a suitable method such as size exclusion chromatography, dialysis, or HPLC.
-
Caption: General experimental workflow for DBCO-azide ligation.
Protocol: Antibody Activation with DBCO-NHS Ester
This protocol details the activation of an antibody with a DBCO-NHS ester for subsequent click chemistry.
Materials:
-
Antibody (1-10 mg/mL in a suitable buffer like PBS, pH ~7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Quenching solution (e.g., 100 mM Tris or glycine in water)
-
Spin desalting column
Procedure:
-
Prepare DBCO-NHS Ester Solution:
-
Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
-
Antibody Reaction:
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.
-
Ensure the final DMSO concentration in the reaction mixture is below 20%.
-
-
Incubation:
-
Incubate the reaction at room temperature for 60 minutes.
-
-
Quenching (Optional but Recommended):
-
Add a small volume of quenching solution (e.g., 10 µL of 100 mM Tris) to neutralize any unreacted DBCO-NHS ester.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted DBCO-NHS ester using a spin desalting column. The DBCO-functionalized antibody is now ready for ligation with an azide-modified molecule.
-
References
Technical Support Center: PROTAC Synthesis with DBCO-PEG12-NHS Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimeras (PROTACs) utilizing the DBCO-PEG12-NHS ester linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of your PROTAC molecules.
Troubleshooting Guide
This guide addresses specific issues that may arise during the two key stages of PROTAC synthesis using this compound: the initial amine coupling reaction with the NHS ester and the subsequent copper-free click chemistry reaction with the DBCO group.
Issue 1: Low Yield in the NHS Ester Amine Coupling Step
Possible Causes:
-
Hydrolysis of the NHS ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis, especially at basic pH. This is a primary competing reaction that reduces the amount of linker available to react with your amine-containing molecule (E3 ligase ligand or target protein ligand).
-
Suboptimal pH: The reaction between an NHS ester and a primary amine is pH-dependent. If the pH is too low, the amine will be protonated and less nucleophilic. If the pH is too high, the rate of hydrolysis of the NHS ester increases significantly.
-
Presence of primary amines in the buffer: Buffers such as Tris or glycine contain primary amines that will compete with your molecule of interest for reaction with the NHS ester.
-
Steric hindrance: The accessibility of the primary amine on your molecule can be hindered by its three-dimensional structure, leading to a slower reaction rate.
-
Low concentration of reactants: Dilute reaction conditions can favor the hydrolysis of the NHS ester over the desired bimolecular coupling reaction.
Troubleshooting Steps:
-
Optimize Reaction pH:
-
Ensure the pH of the reaction buffer is within the optimal range of 7.2-8.5.
-
Use a freshly prepared buffer and verify the pH immediately before starting the reaction.
-
-
Use Amine-Free Buffers:
-
Employ buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.
-
-
Control Reaction Temperature and Time:
-
To minimize hydrolysis, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer period (e.g., overnight).
-
-
Increase Reactant Concentration:
-
If possible, increase the concentration of your amine-containing molecule and use a slight molar excess of the this compound (e.g., 1.1-1.5 equivalents).
-
-
Solvent Considerations:
-
This compound is soluble in common organic solvents like DMSO and DMF.[1] Ensure your amine-containing molecule is also soluble in the chosen reaction solvent. A co-solvent system may be necessary.
-
Issue 2: Side Reactions and Impurities
Possible Causes:
-
Reaction with non-primary amines: While NHS esters are highly reactive towards primary amines, they can also react with other nucleophiles, such as the hydroxyl groups of serine, threonine, and tyrosine, or the imidazole group of histidine, although at a much slower rate.
-
Degradation of the DBCO group: The dibenzocyclooctyne (DBCO) group can be sensitive to light and certain reactive species.
-
Impure starting materials: The presence of impurities in your E3 ligase ligand, target protein ligand, or the linker itself can lead to a complex mixture of products.
Troubleshooting Steps:
-
Protect from Light:
-
Conduct the reaction in a vial protected from light, for example, by wrapping it in aluminum foil, especially during the copper-free click chemistry step.
-
-
Purify Starting Materials:
-
Ensure the purity of your starting materials using appropriate analytical techniques such as NMR, LC-MS, and HPLC.
-
-
Thorough Purification of Intermediates:
-
After the initial amine coupling, purify the resulting DBCO-PEG12-ligand conjugate to remove unreacted starting materials and byproducts before proceeding to the click chemistry step. Reverse-phase HPLC is often the method of choice for purifying PROTACs and their intermediates.
-
Issue 3: Challenges in the Copper-Free Click Chemistry (SPAAC) Step
Possible Causes:
-
Degradation of the azide or DBCO functionality: The azide or DBCO group on your respective molecules may have degraded during storage or previous reaction steps.
-
Steric hindrance: The accessibility of the azide and DBCO groups for the cycloaddition reaction can be sterically hindered.
-
Incomplete prior reaction: If the initial amine coupling reaction was incomplete, you will have unreacted starting material that will not participate in the click reaction.
Troubleshooting Steps:
-
Verify Functional Group Integrity:
-
If possible, use analytical techniques to confirm the presence of the azide and DBCO functional groups on your starting materials before initiating the click reaction.
-
-
Optimize Reaction Conditions:
-
While SPAAC reactions are generally efficient, you can optimize the reaction by adjusting the concentration of the reactants and the reaction time.
-
-
Consider a Longer Linker:
-
If steric hindrance is a suspected issue, using a linker with a longer PEG chain might be necessary to provide more flexibility and distance between the reacting moieties.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction of this compound with a primary amine?
A1: The optimal pH for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5. At a lower pH, the amine is protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in organic solvents such as DMSO and DMF.[1] When preparing for a reaction with a biomolecule in an aqueous buffer, it is recommended to first dissolve the linker in a small amount of a water-miscible organic solvent like DMSO and then add it to the buffered solution of the amine-containing molecule.
Q3: How should I store this compound?
A3: this compound should be stored at -20°C and protected from light.[2] It is also sensitive to moisture, so it is advisable to handle it in a dry environment and to allow the vial to warm to room temperature before opening to prevent condensation. For long-term storage in solution, it is recommended to store it at -80°C.[2]
Q4: My PROTAC is difficult to purify. What can I do?
A4: The purification of PROTACs, which are often large and somewhat greasy molecules, can be challenging. Reverse-phase high-performance liquid chromatography (HPLC) is the most common and effective method for purifying PROTACs. You may need to optimize the HPLC method, including the column, mobile phase gradient, and additives (e.g., trifluoroacetic acid or formic acid), to achieve good separation.
Q5: How can I confirm the successful synthesis of my PROTAC?
A5: The successful synthesis and purity of your final PROTAC should be confirmed using a combination of analytical techniques. High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight of the desired product. Nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the structure of the molecule. Analytical HPLC or LC-MS can be used to assess the purity of the final compound.
Data Summary
The following table provides illustrative data on the effect of pH on the yield of the initial amine coupling reaction in PROTAC synthesis. Please note that this is example data and actual results may vary depending on the specific reactants and conditions.
| Reaction pH | Reaction Time (hours) | Temperature (°C) | Illustrative Yield (%) |
| 6.5 | 4 | 25 | 35 |
| 7.4 | 4 | 25 | 65 |
| 8.3 | 4 | 25 | 80 |
| 9.0 | 4 | 25 | 60 (due to increased hydrolysis) |
| 7.4 | 12 | 4 | 75 |
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis using this compound
This protocol describes a two-step synthesis of a PROTAC where an amine-containing ligand (Ligand-NH2) is first reacted with this compound, followed by a copper-free click reaction with an azide-containing ligand (Ligand-N3).
Step 1: Amine Coupling of Ligand-NH2 with this compound
-
Dissolve Ligand-NH2: Dissolve your amine-containing ligand (1 equivalent) in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) or an organic solvent like DMF.
-
Prepare Linker Solution: In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMSO or DMF.
-
Reaction: Add the this compound solution to the solution of Ligand-NH2.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light.
-
Monitoring: Monitor the progress of the reaction by LC-MS to check for the formation of the desired DBCO-PEG12-Ligand conjugate.
-
Purification: Upon completion, purify the product by reverse-phase HPLC to obtain the pure intermediate.
Step 2: Copper-Free Click Chemistry (SPAAC)
-
Dissolve Reactants: Dissolve the purified DBCO-PEG12-Ligand from Step 1 (1 equivalent) and the azide-containing ligand (Ligand-N3, 1.2 equivalents) in a suitable solvent such as DMSO.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Protect the reaction from light.
-
Monitoring: Monitor the reaction progress by LC-MS for the formation of the final PROTAC.
-
Purification: Once the reaction is complete, purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterization: Characterize the final product by HRMS and NMR to confirm its identity and purity.
Visualizations
Caption: Workflow for a two-step PROTAC synthesis.
Caption: Troubleshooting logic for low yield in NHS ester coupling.
References
how to confirm successful conjugation with DBCO-PEG12-NHS ester
Welcome to the technical support center for DBCO-PEG12-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) related to confirming successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation. It has two reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2), such as those found on the side chains of lysine residues in proteins, to form a stable amide bond.[1][2]
-
A Dibenzocyclooctyne (DBCO) group that reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4]
The PEG12 (polyethylene glycol) linker is a hydrophilic spacer that increases the solubility of the conjugate and reduces steric hindrance.[1]
Q2: What are the optimal reaction conditions for the NHS ester conjugation?
A2: The reaction of the NHS ester with primary amines is most efficient under the following conditions:
-
pH: A pH range of 7.2 to 9 is optimal for the acylation of primary amines. Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer should be used. Buffers containing primary amines, like Tris or glycine, will compete with the reaction and should be avoided until the quenching step.
-
Solvent: this compound is moisture-sensitive and should be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
-
Temperature and Time: The reaction can typically be carried out for 30-60 minutes at room temperature or for 2 hours on ice.
Q3: How can I confirm that the NHS ester reaction has occurred?
A3: You can indirectly confirm the NHS ester reaction by proceeding to the copper-free click chemistry step with an azide-containing molecule and then analyzing the final product. Direct confirmation of the initial NHS ester conjugation can be challenging without advanced analytical techniques. However, a successful subsequent click chemistry reaction is a strong indicator of a successful initial NHS ester reaction.
Q4: How do I perform the copper-free click chemistry reaction with the DBCO-labeled molecule?
A4: The DBCO group on your molecule will react with an azide-containing molecule in a simple mixing step. This reaction is bioorthogonal, meaning it will not interfere with other functional groups typically found in biological samples. The reaction is typically carried out in an aqueous buffer, and can be incubated for 4-12 hours at room temperature or overnight at 4°C.
Q5: What analytical techniques can I use to confirm the final conjugation?
A5: Several techniques can be used to confirm the final this compound mediated conjugation:
-
UV-Vis Spectroscopy: To determine the degree of labeling (DOL), you can measure the absorbance of the DBCO group at approximately 309 nm and the absorbance of your protein at 280 nm.
-
SDS-PAGE: A successful conjugation will result in an increase in the molecular weight of your protein, which can be visualized as a band shift on an SDS-PAGE gel compared to the unconjugated protein.
-
High-Performance Liquid Chromatography (HPLC): HPLC techniques such as Reverse-Phase (RP-HPLC), Ion-Exchange (IEX), and Size-Exclusion (SEC) can be used to separate the conjugated product from the unconjugated starting materials. A shift in retention time is indicative of a successful conjugation.
-
Mass Spectrometry (MS): Mass spectrometry provides the most definitive evidence of successful conjugation by allowing for the precise mass determination of the final product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation | Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. | Always allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. |
| Incorrect Buffer: The presence of primary amines in the buffer (e.g., Tris, glycine) will compete with the desired reaction. | Use an amine-free buffer such as PBS, HEPES, or borate buffer at a pH of 7.2-8.5. | |
| Insufficient Molar Excess: The molar ratio of this compound to your molecule may be too low. | Optimize the molar excess of the this compound. A 10 to 50-fold molar excess is often recommended, especially for dilute protein solutions. | |
| Precipitation of Conjugate | Hydrophobicity of DBCO: The DBCO group is hydrophobic and can lead to aggregation and precipitation of the conjugated protein. | The PEG linker in this compound helps to mitigate this. However, if precipitation occurs, consider optimizing the degree of labeling by reducing the molar excess of the DBCO reagent. Ensure the final concentration of organic solvent (e.g., DMSO) is not too high, ideally below 20%. |
| Difficulty in Purification | Similar Properties of Conjugate and Unconjugated Molecule: The conjugated and unconjugated molecules may have similar properties, making separation difficult. | Optimize your purification method. For HPLC, adjust the gradient or select a different column type (e.g., IEX instead of SEC). For size-based separations, ensure the chosen column has the appropriate pore size. |
| Presence of Unreacted DBCO Reagent: Excess unreacted this compound can interfere with downstream applications. | It is crucial to remove excess DBCO reagent after the initial conjugation step. This can be achieved using desalting columns, dialysis, or tangential flow filtration (TFF). |
Experimental Protocols
Protocol 1: UV-Vis Spectroscopy for Determining Degree of Labeling (DOL)
This protocol allows for the determination of the number of DBCO molecules conjugated to a protein.
Materials:
-
Purified DBCO-conjugated protein
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
UV-Vis Spectrophotometer
Procedure:
-
Dilute a small amount of the purified conjugate in PBS.
-
Measure the absorbance of the sample at 280 nm (A280) and 309 nm (A309).
-
Calculate the concentration of the protein using the following formula:
-
Protein Concentration (M) = [A280 - (A309 x Correction Factor)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm. The correction factor for the DBCO contribution to A280 is approximately 0.90.
-
-
Calculate the concentration of the DBCO moiety using the following formula:
-
DBCO Concentration (M) = A309 / ε_DBCO
-
The molar extinction coefficient of DBCO (ε_DBCO) at 309 nm is approximately 12,000 M⁻¹cm⁻¹.
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = DBCO Concentration (M) / Protein Concentration (M)
-
Protocol 2: SDS-PAGE Analysis of Conjugated Protein
This protocol is used to visualize the increase in molecular weight of the protein after conjugation.
Materials:
-
Unconjugated protein (control)
-
Purified conjugated protein
-
SDS-PAGE loading buffer
-
Polyacrylamide gel
-
Electrophoresis buffer
-
Coomassie blue stain or other suitable protein stain
Procedure:
-
Prepare samples of both the unconjugated and conjugated protein in SDS-PAGE loading buffer.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel according to standard electrophoresis protocols.
-
Stain the gel with Coomassie blue to visualize the protein bands.
-
A successful conjugation will show a band for the conjugated protein that has migrated a shorter distance (indicating a higher molecular weight) compared to the unconjugated protein.
Visualizations
Caption: Experimental workflow for conjugation with this compound.
Caption: Troubleshooting logic for low conjugation efficiency.
References
Technical Support Center: Minimizing Non-Specific Binding of DBCO-Labeled Antibodies
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize non-specific binding (NSB) of DBCO-labeled antibodies in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with DBCO-labeled antibodies?
Non-specific binding of DBCO-labeled antibodies can arise from several factors:
-
Hydrophobic Interactions: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic and can interact non-specifically with hydrophobic regions of proteins and cell membranes. This is a significant contributor to background signal, especially if the antibody is heavily labeled with DBCO.[1][2]
-
Ionic Interactions: Electrostatic forces can cause antibodies to bind to oppositely charged molecules on cell surfaces or other proteins.
-
Fc Receptor Binding: If the sample contains cells expressing Fc receptors (like monocytes, macrophages, or B cells), the Fc region of the antibody can bind non-specifically, leading to false positive signals.[3][4][5]
-
Antibody Aggregation: DBCO-labeled antibodies may form aggregates, which can become trapped in cells or tissues, resulting in high background.
-
Cross-Reactivity of Secondary Antibodies: If a secondary antibody is used for detection, it may cross-react with endogenous immunoglobulins in the sample or with other proteins, leading to non-specific signals.
-
Presence of Heterophilic Antibodies: Samples, particularly from human sources, may contain heterophilic antibodies (e.g., HAMA - human anti-mouse antibodies) that can cross-link the primary and/or secondary antibodies, causing false positives.
Q2: How does the degree of labeling (DOL) with DBCO affect non-specific binding?
The Degree of Labeling (DOL), which is the number of DBCO molecules per antibody, can significantly impact non-specific binding. A higher DOL increases the overall hydrophobicity of the antibody conjugate, which can lead to increased non-specific interactions and potentially cause the antibody to precipitate. It is crucial to optimize the molar ratio of DBCO-NHS ester to the antibody during the labeling reaction to achieve a balance between sufficient signal and minimal non-specific binding. A molar excess of 5 to 10-fold of DBCO per antibody is often a good starting point for optimization.
Q3: What are the best blocking agents to use for minimizing non-specific binding of DBCO-labeled antibodies?
The choice of blocking agent is critical for reducing background staining. Commonly used and effective blocking agents include:
-
Protein-Based Blockers:
-
Bovine Serum Albumin (BSA): Typically used at a concentration of 1-5% in a buffer like PBS. It is a general-purpose blocking agent that is effective in many applications.
-
Normal Serum: Using serum from the same species as the secondary antibody (if applicable) is highly recommended. For direct DBCO-conjugate staining, serum from the host species of the sample can be effective. A 10-20% concentration is often used.
-
Non-fat Dry Milk: A cost-effective option, typically used at 3-5% in buffers like TBS. However, it may not be suitable for all applications, especially those involving phosphoprotein detection.
-
Casein: Can be a very effective blocking agent, sometimes outperforming BSA and gelatin.
-
-
Non-ionic Detergents:
-
Tween-20 or Triton X-100: Adding a low concentration (0.05-0.1%) of these detergents to your blocking and wash buffers can help disrupt hydrophobic interactions that contribute to non-specific binding.
-
It is important to empirically test different blocking agents and concentrations to determine the most effective one for your specific antibody and application.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background staining across the entire sample | Insufficient blocking | Increase the incubation time with the blocking buffer (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the concentration of the blocking agent (e.g., try 3% or 5% BSA instead of 1%). Consider switching to a different blocking agent (e.g., normal serum or casein). |
| Hydrophobic interactions from the DBCO moiety | Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash and antibody dilution buffers. | |
| High Degree of Labeling (DOL) | If you are labeling your own antibodies, reduce the molar excess of DBCO-NHS ester during the conjugation reaction. | |
| Antibody concentration is too high | Perform a titration experiment to determine the optimal antibody concentration that gives a good signal-to-noise ratio. | |
| Patchy or punctate background staining | Antibody aggregates | Centrifuge the antibody solution at high speed (e.g., >10,000 x g) for 10 minutes before use to pellet any aggregates. Filter the antibody solution through a 0.22 µm spin filter. |
| Staining in the negative control (no primary antibody) | Non-specific binding of the secondary antibody (if used) | Run a control with only the secondary antibody to confirm this. Use a secondary antibody that has been pre-adsorbed against the species of your sample. Ensure your blocking serum is from the same species as the secondary antibody. |
| False positive signal in specific cell types | Fc receptor binding | Block Fc receptors with an Fc-blocking reagent or use normal serum from the species of the sample. |
Experimental Protocols
Protocol 1: General Staining Protocol with DBCO-Labeled Antibody
This protocol provides a general workflow for staining cells with a directly conjugated DBCO-antibody.
-
Cell Preparation: Prepare your cells (e.g., adherent cells on coverslips, suspension cells, or tissue sections) according to your standard protocol.
-
Fixation: Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If your target is intracellular, permeabilize the cells with a buffer containing a detergent (e.g., 0.1-0.25% Triton X-100 in PBS for 10 minutes).
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with a blocking buffer (e.g., 3% BSA in PBS with 0.05% Tween-20) for at least 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute your DBCO-labeled antibody to the predetermined optimal concentration in the blocking buffer. Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three to five times with a wash buffer (e.g., PBS with 0.05% Tween-20) for 5 minutes each.
-
Counterstaining (Optional): If desired, counterstain with a nuclear stain like DAPI.
-
Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and proceed with imaging.
Protocol 2: Antibody Labeling with DBCO-NHS Ester
This protocol outlines the steps for labeling a primary antibody with a DBCO-NHS ester.
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will interfere with the labeling reaction. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
The antibody concentration should ideally be 1-10 mg/mL.
-
-
DBCO-NHS Ester Preparation:
-
Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted DBCO-NHS ester and quenching agent using a desalting column, spin filtration, or dialysis against your desired storage buffer (e.g., PBS).
-
-
Characterization and Storage:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~310 nm (for DBCO).
-
Store the DBCO-labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Visual Guides
Caption: General workflow for immunofluorescence staining.
Caption: Troubleshooting high background staining.
Caption: Major causes of non-specific antibody binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 4. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 5. m.youtube.com [m.youtube.com]
Validation & Comparative
A Head-to-Head Comparison of Bioconjugation Linkers: DBCO-PEG12-NHS Ester vs. SMCC
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the performance, stability, and efficacy of bioconjugates. This guide provides a comprehensive, data-supported comparison of two prominent heterobifunctional linkers: the modern DBCO-PEG12-NHS ester, which utilizes copper-free click chemistry, and the conventional SMCC linker, a staple in amine-to-thiol conjugation.
This comparison delves into their chemical properties, reaction mechanisms, and performance characteristics to aid in the selection of the optimal linker for applications ranging from antibody-drug conjugates (ADCs) and PROTACs to diagnostic assays and research tools.
Executive Summary
This compound and SMCC represent two distinct generations of crosslinking technology. This compound leverages the power of bioorthogonal click chemistry, offering high specificity, efficiency, and biocompatibility, complemented by a hydrophilic PEG spacer that enhances solubility and reduces aggregation.[1][2] In contrast, SMCC is a well-established, hydrophobic linker that provides a robust and reliable method for conjugating primary amines to sulfhydryl groups, though with potential stability concerns in vivo.[1][3]
Chemical Properties and Reaction Mechanisms
This compound: Precision through Click Chemistry
The this compound is a heterobifunctional linker featuring three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that reacts with high specificity and efficiency with azide groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.[4] This bioorthogonal reaction proceeds readily in aqueous environments and does not interfere with native biological functional groups.
-
Polyethylene Glycol (PEG12) Spacer: A 12-unit polyethylene glycol chain that imparts hydrophilicity to the linker and the resulting conjugate. This can improve solubility, reduce aggregation, and minimize steric hindrance.
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable amide bond with primary amines, such as the lysine residues found on the surface of proteins.
The conjugation strategy with this compound typically involves a two-step process: first, the NHS ester is reacted with an amine-containing biomolecule, followed by the specific "click" reaction of the DBCO group with an azide-functionalized molecule.
SMCC: The Established Amine-to-Thiol Crosslinker
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a classic heterobifunctional crosslinker with two reactive moieties:
-
N-hydroxysuccinimide (NHS) Ester: Similar to the DBCO linker, this group reacts with primary amines to form a stable amide bond.
-
Maleimide: This group reacts specifically with sulfhydryl (thiol) groups, such as those on cysteine residues, to form a stable thioether bond.
-
Cyclohexane Bridge: This structural feature provides stability to the maleimide group, reducing its susceptibility to hydrolysis compared to linkers without this ring structure.
Conjugation with SMCC is also a two-step process, where the NHS ester first reacts with an amine-containing molecule, and the resulting maleimide-activated molecule is then reacted with a thiol-containing partner.
Performance Comparison: A Data-Driven Analysis
The choice between this compound and SMCC hinges on several key performance parameters. The following tables summarize the available data for a comparative assessment.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) / Click Chemistry | Amine-reactive NHS ester and Thiol-reactive Maleimide |
| Specificity | High (bioorthogonal) | High for intended targets, but potential for off-target reactions of NHS esters |
| Biocompatibility | Excellent (copper-free) | Generally good, but maleimides can react with other biological thiols |
| Hydrophilicity | High (due to PEG12 spacer) | Low (hydrophobic) |
| Linkage Stability | Highly stable triazole ring | Stable thioether bond, but susceptible to retro-Michael addition in vivo |
| In Vivo Stability | Generally high due to stable triazole linkage | Potential for payload loss due to thiol exchange with albumin |
| Potential Immunogenicity | Low, though anti-PEG antibodies can occur in some cases | Generally considered low |
| Solubility | Soluble in aqueous buffers and organic solvents | Soluble in organic solvents (e.g., DMSO, DMF); water-soluble versions (Sulfo-SMCC) are available |
Table 1: General Characteristics of this compound and SMCC Linkers
| Parameter | DBCO-based Linkers (SPAAC) | Maleimide-based Linkers (e.g., SMCC) |
| Typical Molar Excess (Linker to Protein) | 5-30 fold for NHS ester reaction | 10-20 fold for NHS ester reaction |
| Typical Reaction Time | SPAAC reaction can be rapid (minutes to hours) | NHS ester reaction: 30-60 min; Maleimide reaction: 1-2 hours |
| Optimal pH | NHS ester: 7-9; SPAAC: physiological pH (~7.4) | NHS ester: 7-9; Maleimide: 6.5-7.5 |
| Conjugation Efficiency | Often quantitative or near-quantitative | Can be high (e.g., 84% for a peptide) but can be lower for larger proteins (e.g., 58% for a nanobody) |
Table 2: Comparative Reaction Parameters and Efficiency
Experimental Protocols
Protocol 1: Antibody Conjugation using this compound
This protocol describes the conjugation of an antibody to an azide-functionalized payload using this compound.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Azide-functionalized payload
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Antibody Activation: Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction and quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess this compound and quenching reagent using a desalting column equilibrated with the reaction buffer for the click chemistry step (e.g., PBS, pH 7.4).
-
Click Reaction: Add the azide-functionalized payload to the purified DBCO-activated antibody. A 1.5- to 4-fold molar excess of the azide payload is typically used.
-
Incubation: Incubate the reaction mixture for 4-24 hours at 4°C or for 2-4 hours at room temperature.
-
Final Purification: Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove any unreacted payload.
Protocol 2: Antibody Conjugation using SMCC Linker
This protocol describes the conjugation of an antibody to a thiol-containing payload using the SMCC linker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
SMCC linker
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Reducing agent (e.g., TCEP) (if payload has disulfide bonds)
-
Quenching solution (e.g., cysteine)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
SMCC Solution Preparation: Immediately before use, dissolve the SMCC linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Antibody Activation: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Purification of Activated Antibody: Remove excess SMCC using a desalting column equilibrated with a buffer suitable for the maleimide-thiol reaction (e.g., PBS, pH 6.5-7.5).
-
Payload Preparation: If the payload contains disulfide bonds, reduce them to free thiols using a suitable reducing agent like TCEP. Purify the reduced payload using a desalting column to remove the reducing agent.
-
Conjugation Reaction: Immediately combine the maleimide-activated antibody with the thiol-containing payload. A slight molar excess of the payload may be used.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching solution such as cysteine to a final concentration of 1-10 mM to cap any unreacted maleimide groups. Incubate for 15 minutes at room temperature.
-
Final Purification: Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove any unreacted payload and quenching reagent.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further elucidate the differences between these two linkers, the following diagrams illustrate their respective reaction mechanisms and a typical experimental workflow.
Caption: Reaction pathways for this compound and SMCC linkers.
Caption: Comparative experimental workflow for bioconjugation.
Conclusion and Recommendations
Both this compound and SMCC are powerful tools for bioconjugation, each with distinct advantages and ideal use cases.
Choose this compound when:
-
Biocompatibility is paramount: The copper-free nature of the SPAAC reaction makes it ideal for in vivo applications and live-cell labeling.
-
High specificity is required: The bioorthogonal nature of the click reaction prevents side reactions in complex biological mixtures.
-
Hydrophilicity and reduced aggregation are desired: The PEG12 spacer enhances water solubility, which is particularly beneficial for hydrophobic payloads.
-
Creating complex biomolecular architectures: The modularity of click chemistry is well-suited for multi-step labeling strategies.
Choose SMCC when:
-
Working with a well-defined system: For conjugating purified proteins where primary amines and thiols are the intended reactive partners, SMCC is a robust and well-documented choice.
-
A more hydrophobic linker is acceptable or desired.
-
A water-soluble alternative is needed: Sulfo-SMCC is available for applications where organic solvents are not desirable.
Ultimately, the optimal linker is application-dependent. For the development of next-generation therapeutics such as ADCs, where in vivo stability and the ability to conjugate hydrophobic drugs are critical, the superior stability and hydrophilicity of a PEGylated DBCO linker often provide a significant advantage. For more routine bioconjugation tasks, the proven and economical SMCC linker remains a reliable standard.
References
A Head-to-Head Comparison: Copper-Free vs. Copper-Catalyzed Click Chemistry for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount. Click chemistry has emerged as a powerful tool for bioconjugation, offering a highly specific and reliable method for attaching probes to proteins. This guide provides an objective comparison of the two primary modalities of click chemistry for protein labeling: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC).
The choice between these two powerful techniques hinges on a trade-off between reaction speed and biocompatibility. While CuAAC boasts rapid kinetics, the requisite copper catalyst can pose toxicity concerns for living systems.[1][2] Conversely, SPAAC eliminates the need for a metal catalyst, offering superior biocompatibility at the cost of generally slower reaction rates and the use of bulkier reagents.[1][2] This guide will delve into the quantitative performance of each method, provide detailed experimental protocols, and visualize the underlying mechanisms and workflows to aid in selecting the optimal approach for your research needs.
Quantitative Performance: A Data-Driven Comparison
To facilitate a clear comparison, the following tables summarize key quantitative parameters for both CuAAC and SPAAC in the context of protein labeling.
| Feature | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) | References |
| Catalyst | Copper(I) | None | [1] |
| Biocompatibility | Moderate; copper toxicity is a concern but can be mitigated with ligands. | High; no exogenous metal catalyst is required. | |
| Reaction Kinetics | Fast (minutes) | Slower (minutes to hours) | |
| Reagent Size | Small alkyne and azide functional groups. | Bulky cyclooctyne reagents. | |
| Reaction Conditions | Requires a copper source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand. | Proceeds under physiological conditions without a catalyst. | |
| Labeling Efficiency | Can be very high with optimized ligand and copper concentrations. | Generally high, though may require longer incubation times or higher reagent concentrations to achieve similar labeling density. |
| Method | Conditions | Cell Viability | References |
| CuAAC | 50 µM CuSO₄ without ligand | Appreciable toxicity (~75% cell viability) | |
| CuAAC | 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio) | Cell viability preserved | |
| CuAAC | 10 minutes reaction with CPP-tethered CuI ligand | ~75% cell viability | |
| SPAAC | Not applicable (no catalyst) | High |
Visualizing the Chemistry: Reaction Mechanisms and Workflow
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms of CuAAC and SPAAC, as well as a general experimental workflow for protein labeling.
Figure 1: The CuAAC reaction mechanism.
Figure 2: The SPAAC reaction mechanism.
Figure 3: General workflow for protein labeling.
Experimental Protocols
Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for protein labeling using both CuAAC and SPAAC.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protein Labeling
This protocol is a general guideline and may require optimization for specific proteins and probes.
Materials and Reagents:
-
Azide-modified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0-8.0).
-
Alkyne-functionalized probe (e.g., alkyne-biotin or a fluorescent alkyne).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared).
-
Copper-chelating ligand (e.g., TBTA or THPTA) stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Protein Preparation: Prepare the azide-modified protein solution at a concentration of 1-10 mg/mL in an appropriate buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-functionalized probe. A molar ratio of 10:1 to 50:1 (probe:protein) is often used to drive the reaction to completion.
-
Catalyst Preparation: Prepare the catalyst solution immediately before use. In a separate tube, mix the copper ligand and CuSO₄ stock solutions.
-
Initiation of the Click Reaction: Add the catalyst mixture to the protein-probe solution. Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. Gently mix the reaction. The final concentration of CuSO₄ is typically in the range of 50-250 µM, and the ligand is often used at a concentration equal to or slightly higher than the CuSO₄ concentration.
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours.
-
Purification: Purify the labeled protein using a suitable method such as dialysis, spin desalting columns, or size-exclusion chromatography to remove the catalyst and excess reagents.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein Labeling
This protocol describes a copper-free method for protein labeling.
Materials and Reagents:
-
Azide-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4).
-
Cyclooctyne-containing molecule (e.g., DBCO-dye, BCN-biotin).
-
DMSO or another appropriate solvent for the cyclooctyne reagent.
Procedure:
-
Protein Preparation: Prepare the azide-modified protein solution at a concentration of 2-10 mg/mL in an amine-free buffer like PBS at pH 7.2-8.0.
-
Reagent Preparation: Prepare a stock solution of the cyclooctyne-containing molecule in DMSO or an appropriate solvent.
-
Reaction Setup: Add the cyclooctyne-containing molecule to the azide-functionalized protein solution. The molar excess of the cyclooctyne reagent will depend on the specific reagents and protein and may require optimization.
-
Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times can vary depending on the specific cyclooctyne and protein.
-
Purification: Purify the labeled protein using dialysis or a desalting column to remove any unreacted cyclooctyne reagent.
Conclusion: Making the Right Choice
Both CuAAC and SPAAC are invaluable tools for protein labeling, each with distinct advantages and disadvantages.
CuAAC is the method of choice when:
-
Speed is paramount: Its rapid kinetics are ideal for capturing dynamic processes.
-
Small modifications are critical: The small size of the alkyne and azide groups minimizes potential perturbations to the biological system.
SPAAC is the preferred method when:
-
Biocompatibility is the primary concern: The absence of a toxic copper catalyst makes it ideal for live-cell and in vivo studies.
-
Long-term imaging is required: The lower intrinsic toxicity allows for extended experimental timelines.
Ultimately, the decision between CuAAC and SPAAC will depend on the specific requirements of the experiment. For applications requiring very fast labeling where short-term exposure to low concentrations of a well-ligated copper catalyst is acceptable, CuAAC may be suitable. However, for most in vivo studies, particularly those involving sensitive cell types or long-term observation, the superior biocompatibility of SPAAC makes it the more prudent choice. Careful consideration of the quantitative data and experimental protocols presented in this guide will enable researchers to make an informed decision and advance their protein labeling studies with confidence.
References
The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving a desirable therapeutic index. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and ultimately, its anti-tumor activity and safety profile.[1][2][3] Among various linker technologies, polyethylene glycol (PEG) linkers have become a key tool for modulating these properties.[1][4] This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the development of next-generation ADCs.
The inclusion of PEG linkers in ADC design primarily serves to increase hydrophilicity. Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced stability, and rapid clearance from circulation. By incorporating hydrophilic PEG chains, these issues can be mitigated, allowing for higher drug-to-antibody ratios (DARs) without compromising the physicochemical properties of the ADC. The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize the therapeutic window.
Comparative Analysis of PEG Linker Lengths
The selection of an optimal PEG linker length involves a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. Longer PEG chains generally improve the ADC's hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life. This extended circulation can result in greater accumulation of the ADC in tumor tissue. However, very long linkers may in some cases negatively impact in vitro cytotoxicity.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths. It is important to note that this data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats
| PEG Linker Length | Approximate Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from a study on anti-CD30 and anti-CD19 ADCs, suggesting that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains not providing a significant further advantage in this specific context.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates
| PEG Linker | Fold Reduction in Cytotoxicity (Compared to no PEG) |
| 4 kDa PEG | 4.5-fold |
| 10 kDa PEG | 22-fold |
This study on miniaturized affibody-based drug conjugates highlights that for some constructs, longer PEG chains can lead to a reduction in in vitro potency.
Table 3: Qualitative Comparison of Different PEG Linker Length Categories
| PEG Linker Length | Hydrophilicity & Stability | Pharmacokinetics (Half-life) | In Vitro Potency | In Vivo Efficacy | Key Considerations |
| Short (e.g., PEG2-PEG4) | Moderate improvement | Moderate increase | Generally maintained | Good | Balances improved stability and efficient tumor penetration. |
| Medium (e.g., PEG8-PEG12) | Good improvement | Significant increase | May be slightly reduced | Often improved | Often considered an optimal range for balancing PK and potency. |
| Long (e.g., PEG24 and above) | High improvement | Substantial increase | Can be significantly reduced | Context-dependent, can be enhanced | May shield the payload, affecting internalization or cleavage. |
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of ADCs with different PEG linker lengths.
ADC Synthesis and Characterization
-
Antibody Modification : A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups from interchain disulfide bonds for conjugation.
-
Drug-Linker Preparation : The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
-
Conjugation : The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation between the linker's maleimide group and the antibody's sulfhydryl groups.
-
Purification : The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and potential aggregates.
-
Characterization : The drug-to-antibody ratio (DAR) is determined using methods such as UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC). Purity and aggregation are assessed by SEC.
In Vitro Cytotoxicity Assay
-
Cell Culture : Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding : Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
ADC Treatment : Serial dilutions of the ADCs with different PEG linker lengths are prepared in cell culture media. The diluted ADCs are added to the cells and incubated for a specified period (e.g., 72-96 hours).
-
Viability Assay : A cell viability reagent (e.g., MTT or CellTiter-Glo) is added to each well to quantify the number of viable cells.
-
Data Analysis : The percentage of cell viability relative to untreated control cells is calculated, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined using suitable software (e.g., GraphPad Prism).
Pharmacokinetic (PK) Study in Rodents
-
Animal Model : Healthy rodents (e.g., mice or rats) are used for the study.
-
Administration : ADCs with varying PEG linker lengths are administered intravenously at a defined dose.
-
Blood Sampling : Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing : Plasma is isolated from the blood samples and stored at -80°C until analysis.
-
Quantification : The concentration of the total antibody or the ADC in the plasma is quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Pharmacokinetic Analysis : Key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC), are calculated using non-compartmental analysis software.
Conclusion
The length of the PEG linker is a critical design parameter in the development of ADCs, with a profound impact on their therapeutic index. While shorter PEG linkers may offer better stability in some cases, longer linkers generally enhance pharmacokinetic properties and can improve in vivo efficacy, particularly for ADCs with hydrophobic payloads. However, this can be accompanied by a potential trade-off in in vitro potency. The optimal PEG linker length is context-dependent, influenced by the specific antibody, payload, and target antigen. Therefore, a systematic evaluation of a range of PEG linker lengths is essential in the preclinical development of any new ADC to achieve the desired balance of stability, efficacy, and safety.
References
A Comparative Guide to the Characterization of DBCO-Labeled Antibodies for Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of bioconjugation, the precise and stable labeling of antibodies is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. Dibenzocyclooctyne (DBCO) chemistry, a cornerstone of copper-free click chemistry, has emerged as a prominent method for antibody labeling due to its bioorthogonal nature and high efficiency. This guide provides a comprehensive comparison of DBCO-labeling with traditional amine-reactive N-hydroxysuccinimide (NHS) ester and thiol-reactive maleimide chemistries. It offers a detailed overview of the characterization methods essential for ensuring the quality, consistency, and efficacy of the resulting antibody conjugates, supported by experimental protocols and workflow diagrams.
Comparison of Antibody Labeling Chemistries
The choice of labeling chemistry significantly influences the characteristics of the final antibody conjugate. This section compares DBCO-based labeling with NHS ester and maleimide chemistries across key performance parameters. The data presented is a synthesis from multiple sources to provide a comparative overview.
| Feature | DBCO-Azide (SPAAC) | NHS Ester-Amine | Maleimide-Thiol |
| Target Residue | Azide-modified site (introduced enzymatically or via lysine modification) | Lysine, N-terminus | Cysteine (native or engineered) |
| Specificity | High (bioorthogonal) | Moderate (multiple lysines) | High (specific to thiols) |
| Reaction pH | 6.5 - 8.5 | 7.2 - 8.5 | 6.5 - 7.5 |
| Reaction Speed | Moderate to Fast (hours to overnight)[1] | Fast (typically 1 hour) | Fast (typically 2 hours)[2] |
| Stability of Linkage | Very High (stable triazole ring)[1][3] | High (stable amide bond)[4] | Moderate (susceptible to retro-Michael reaction and exchange with thiols like albumin) |
| Control over DOL | High (especially with site-specific azide incorporation) | Low to Moderate | High (limited number of cysteines) |
| Potential Impact on Immunoreactivity | Low (if azide is introduced away from the binding site) | Moderate (random modification of lysines, some of which may be in the antigen-binding site) | Low to Moderate (depends on the location of the cysteine) |
| Typical Molar Excess of Reagent | 2-4 fold excess of azide to DBCO-antibody | 5-20 fold excess of NHS ester to antibody | 10-20 fold excess of maleimide to antibody |
Analytical Characterization of Labeled Antibodies
Thorough characterization of labeled antibodies is critical to ensure that the conjugation process has not compromised their structural integrity or function. The following table summarizes key analytical techniques for assessing the quality of antibody conjugates.
| Analytical Method | Parameter Measured | Key Considerations |
| UV-Vis Spectroscopy | Degree of Labeling (DOL) | Requires the label to have a distinct absorbance peak from the antibody (e.g., DBCO at ~309 nm). A correction factor may be needed to account for the label's absorbance at 280 nm. |
| Size-Exclusion Chromatography (SEC) | Aggregation and Fragmentation | A standard method to assess the presence of high molecular weight aggregates or low molecular weight fragments, which can impact efficacy and safety. |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) Distribution | Separates antibody species based on the number of conjugated hydrophobic molecules, providing a distribution of the labeled species. It is a valuable tool for assessing the homogeneity of the conjugate. |
| Mass Spectrometry (MS) | Intact Mass, DOL, Conjugation Site | Provides precise mass measurements to confirm the identity and integrity of the conjugate, determine the exact DOL, and, with peptide mapping, identify the specific amino acid residues that have been modified. |
| SDS-PAGE | Purity and Apparent Molecular Weight | A straightforward method to visualize the purity of the labeled antibody and confirm an increase in molecular weight post-conjugation. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoreactivity | Assesses the binding activity of the labeled antibody to its target antigen, ensuring that the conjugation process has not negatively impacted its function. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the labeling and characterization of antibodies.
Protocol 1: DBCO-Labeling of an Antibody via NHS Ester Chemistry
This protocol describes the introduction of DBCO moieties to an antibody by reacting DBCO-NHS ester with the primary amines on the antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers and stabilizers like BSA. If necessary, perform a buffer exchange into PBS. Adjust the antibody concentration to 1-10 mg/mL.
-
DBCO-NHS Ester Solution Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be less than 10%. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO-NHS ester and quenching reagent using a desalting column according to the manufacturer's instructions.
-
Characterization: Determine the Degree of Labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for DBCO).
Protocol 2: Characterization of Labeled Antibody by Size-Exclusion Chromatography (SEC)
This protocol outlines a general method for analyzing the aggregation and fragmentation of a labeled antibody.
Materials:
-
Labeled antibody sample
-
SEC column suitable for antibody analysis (e.g., TSKgel G3000SWxl)
-
HPLC or UHPLC system with a UV detector
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the labeled antibody sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Injection: Inject a defined volume of the sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric antibody, earlier eluting peaks represent aggregates, and later eluting peaks indicate fragments.
-
Data Analysis: Integrate the peak areas to calculate the percentage of monomer, aggregate, and fragment.
Protocol 3: Assessment of Immunoreactivity by Indirect ELISA
This protocol describes how to evaluate the binding activity of a labeled antibody to its target antigen.
Materials:
-
Antigen-coated 96-well plate
-
Labeled antibody and unlabeled control antibody
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (if the primary antibody is not enzyme-labeled)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Blocking: Block the antigen-coated plate with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Prepare serial dilutions of the labeled antibody and the unlabeled control antibody in blocking buffer. Add 100 µL of each dilution to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation (if applicable): If the primary antibody is not directly conjugated to a reporter enzyme, add the enzyme-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Compare the binding curves of the labeled and unlabeled antibodies to determine if there is a significant loss of immunoreactivity after labeling.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex biological processes and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Experimental Workflow for Antibody Labeling and Characterization
This diagram illustrates the sequential steps involved in the preparation and quality control of a labeled antibody.
Caption: Workflow for DBCO-labeling and characterization of an antibody.
Fc-gamma Receptor (FcγR) Signaling Pathway
This diagram outlines a simplified signaling cascade initiated by the binding of an antibody-opsonized target to an Fc-gamma receptor on an effector immune cell, leading to cellular responses like phagocytosis or cytotoxicity.
Caption: Simplified Fc-gamma receptor signaling pathway.
References
A Comparative Guide to Heterobifunctional Crosslinkers for Researchers and Drug Development Professionals
In the intricate world of scientific research and pharmaceutical development, the ability to covalently link biomolecules with precision and stability is paramount. Heterobifunctional crosslinkers are indispensable tools in this endeavor, enabling the conjugation of diverse molecules such as proteins, peptides, and nucleic acids. This guide provides an objective, data-driven comparison of common heterobifunctional crosslinkers, offering insights into their performance, detailed experimental protocols, and the fundamental principles governing their reactivity to empower researchers in making informed decisions for their specific applications, from fundamental research to the development of antibody-drug conjugates (ADCs).
Understanding Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers possess two different reactive groups, allowing for a controlled, two-step conjugation process.[1] This sequential reaction minimizes the formation of unwanted homodimers or polymers, a common issue with homobifunctional crosslinkers.[1][2] The general workflow involves reacting the first functional group of the crosslinker with one biomolecule, removing the excess crosslinker, and then introducing the second biomolecule to react with the second functional group.[3] The choice of a crosslinker is dictated by several factors, including the available functional groups on the biomolecules, the desired stability of the linkage, and the hydrophilicity of the crosslinker.[4]
Comparative Analysis of Amine-to-Sulfhydryl Crosslinkers
Amine-to-sulfhydryl crosslinkers are the most widely used class of heterobifunctional reagents. They typically contain an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues) and a maleimide or haloacetyl group that reacts with sulfhydryls (e.g., cysteine residues).
Key Performance Characteristics
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Solubility | Key Features & Performance Characteristics |
| SMCC | NHS-ester, Maleimide | 8.3 | Low (requires organic solvent) | Cyclohexane ring enhances maleimide stability; hydrophobic nature can lead to protein aggregation. |
| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | High (water-soluble) | Sulfonation increases hydrophilicity, reducing aggregation and making it suitable for in vivo applications. |
| SM(PEG)n | NHS-ester, Maleimide | 17.6 - 95.2 (n=2-24) | High (water-soluble) | PEG spacer enhances solubility, reduces immunogenicity, and provides flexibility. |
| SIA | NHS-ester, Iodoacetyl | 1.5 | Low | Short spacer arm; haloacetyl group forms a stable thioether bond but can have side reactions with other residues like histidine. |
| SBAP | NHS-ester, Bromoacetyl | 5.4 | Low | Similar to SIA but with a bromoacetyl group, which is slightly less reactive than iodoacetyl. |
Stability of the Formed Thioether Bond
The stability of the linkage formed by amine-to-sulfhydryl crosslinkers is crucial, especially for in vivo applications like ADCs. The thioether bond created by the reaction of a maleimide with a thiol is susceptible to a retro-Michael reaction, leading to deconjugation. Hydrolysis of the succinimide ring can increase the stability of the conjugate. Haloacetyl groups form a more stable thioether bond compared to maleimides.
| Thiol-Reactive Group | Bond Type | Relative Stability | Factors Affecting Stability |
| Maleimide | Thioether | Moderate | Susceptible to retro-Michael reaction in the presence of other thiols (e.g., glutathione). Ring hydrolysis increases stability. |
| Haloacetyl (Iodo/Bromo) | Thioether | High | Forms a very stable, irreversible bond. |
Comparative Analysis of Photoreactive Crosslinkers
Photoreactive crosslinkers offer temporal control over the conjugation reaction, as they remain inert until activated by UV light. They are particularly useful for capturing transient interactions and for non-specific labeling when specific functional groups are not available.
Key Performance Characteristics
| Photoreactive Group | Reactive Intermediate | Activation Wavelength (nm) | Crosslinking Efficiency | Key Features & Performance Characteristics |
| Aryl Azide | Aryl Nitrene | 260-365 | Generally lower | Established chemistry, but the nitrene intermediate can undergo rearrangements, leading to lower yields and potential side reactions. |
| Diazirine | Carbene and Diazo Intermediate | ~355 | Generally higher | Highly reactive and short-lived carbene intermediate leads to higher yields. The small size of the diazirine group minimizes steric hindrance. |
Experimental Protocols
General Protocol for Two-Step Protein-Protein Conjugation using an Amine-to-Sulfhydryl Crosslinker
This protocol provides a general framework for conjugating an amine-containing protein (Protein 1) to a sulfhydryl-containing protein (Protein 2).
Materials:
-
Protein 1 (with primary amines) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Protein 2 (with free sulfhydryls) in a phosphate buffer (pH 6.5-7.5)
-
Amine-to-sulfhydryl crosslinker (e.g., Sulfo-SMCC)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Activation of Protein 1:
-
Dissolve the crosslinker in an appropriate solvent (e.g., DMSO for SMCC, or directly in buffer for Sulfo-SMCC).
-
Add a 10- to 50-fold molar excess of the crosslinker to the Protein 1 solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker:
-
Pass the reaction mixture through a desalting column to remove non-reacted crosslinker.
-
-
Conjugation to Protein 2:
-
Immediately add the maleimide-activated Protein 1 to the Protein 2 solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching:
-
Add a quenching buffer containing a free thiol (e.g., cysteine) to react with any unreacted maleimide groups.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or dialysis.
-
Protocol for Analysis of Crosslinking Efficiency by SDS-PAGE
Materials:
-
Crosslinked protein sample
-
Uncrosslinked protein controls
-
SDS-PAGE loading buffer (containing a reducing agent like β-mercaptoethanol if analyzing cleavable crosslinkers)
-
Polyacrylamide gel and electrophoresis apparatus
-
Protein stain (e.g., Coomassie Brilliant Blue)
Procedure:
-
Sample Preparation:
-
Mix the crosslinked sample and controls with SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
-
Electrophoresis:
-
Load the samples onto the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Destain the gel to remove background staining.
-
-
Analysis:
-
Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to the conjugated proteins. The intensity of these bands can be used to estimate the crosslinking efficiency.
-
Mandatory Visualizations
References
A Researcher's Comparative Guide to DBCO-PEG12-NHS Ester in Bioconjugation
In the landscape of targeted therapeutics and advanced biomaterials, the choice of a chemical linker is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. The DBCO-PEG12-NHS ester has emerged as a prominent heterobifunctional linker, particularly in the construction of antibody-drug conjugates (ADCs) and the surface functionalization of nanoparticles. This guide provides an objective comparison of this compound with other common linkers, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in their applications.
Core attributes of this compound:
This compound is a molecule designed for two-step sequential bioconjugation. It features:
-
A Dibenzocyclooctyne (DBCO) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and biocompatible, proceeding efficiently under physiological conditions without the need for a toxic copper catalyst.[1][2]
-
An N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines, such as the lysine residues on proteins, to form stable amide bonds.[2][3]
-
A hydrophilic 12-unit polyethylene glycol (PEG12) spacer that enhances water solubility, reduces aggregation, minimizes steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.[1]
Comparative Performance Analysis
The performance of a linker in a bioconjugate is a multifactorial equation involving conjugation efficiency, stability, and the biological activity of the final construct. The following tables summarize key performance parameters of DBCO-PEG linkers in comparison to other alternatives.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity
The length of the PEG spacer can significantly influence the behavior of an ADC. While longer PEG chains can improve solubility and circulation half-life, they may also impact in vitro potency.
| Linker Type | ADC Model | Pharmacokinetic Parameter (Clearance Rate) | In Vitro Cytotoxicity (IC50) | Key Findings |
| Short PEG (e.g., PEG8) | Trastuzumab-DM1 | Higher clearance | Lower IC50 (more potent) | Shorter PEG linkers may lead to faster clearance but can maintain higher in vitro potency. |
| Long PEG (e.g., mPEG24) | RS7-MMAE | Lower clearance, prolonged half-life | Higher IC50 (less potent) | Longer PEG chains significantly improve the pharmacokinetic profile and biophysical stability of ADCs with hydrophobic payloads. |
| No PEG | Affibody-MMAE | Shortest half-life | Lowest IC50 (most potent) | The absence of a PEG linker can lead to rapid clearance, although in vitro cytotoxicity might be highest. |
| Long PEG (10 kDa) | Affibody-MMAE | 11.2-fold longer half-life than no PEG | 22-fold higher IC50 than no PEG | A long PEG chain dramatically extends the half-life, which can lead to improved in vivo tumor therapeutic ability despite reduced in vitro cytotoxicity. |
Note: Data is compiled from studies using different antibody and payload systems, and direct comparison should be made with caution. The optimal PEG length is often a balance between improving pharmacokinetics and maintaining potent cytotoxicity, which is specific to the antibody, payload, and target.
Table 2: Comparative Stability of Bioconjugation Linkages in Serum
The stability of the linkage between the antibody and the drug is crucial to prevent premature payload release. The triazole bond formed by the DBCO-azide reaction is generally considered highly stable.
| Linker Chemistry | Reactive Partners | Stability in Serum/Plasma | Key Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | High | The triazole bond is very stable under physiological conditions. The hydrophobicity of the DBCO group itself can sometimes lead to faster clearance. |
| Maleimide-Thiol | Maleimide + Thiol | Moderate to Low | Susceptible to retro-Michael reaction and exchange with serum thiols like albumin, leading to premature drug release. |
| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions. |
| Disulfide Linker | Thiol + Thiol | Cleavable | Designed to be cleaved in the reducing environment of the cell, but can show some instability in plasma. |
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are generalized protocols for the key steps in creating and characterizing an ADC using this compound.
Protocol 1: Antibody Modification with this compound
Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine).
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Spin desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO).
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, perform a buffer exchange into PBS, pH 7.4.
-
This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and quenching reagent using a spin desalting column equilibrated with PBS, pH 7.4.
Protocol 2: Payload Conjugation via Copper-Free Click Chemistry (SPAAC)
Objective: To conjugate the DBCO-activated antibody with an azide-containing payload.
Materials:
-
DBCO-modified antibody from Protocol 1.
-
Azide-functionalized payload.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup: Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5- to 5-fold molar excess of the azide-payload over the antibody is typically used.
-
Incubation: Incubate the reaction mixture overnight at 4°C or for 4-12 hours at room temperature.
-
Purification: Purify the resulting ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
Objective: To determine the average number of drug molecules conjugated to each antibody.
Method 1: UV/Vis Spectroscopy
-
Principle: This method uses the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug based on their different extinction coefficients.
-
Procedure:
-
Measure the absorbance of the ADC at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (Aλmax).
-
Calculate the concentration of the antibody and the drug using equations that account for the contribution of the drug to the absorbance at 280 nm.
-
The DAR is the molar ratio of the drug to the antibody.
-
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates ADC species based on differences in hydrophobicity imparted by the drug-linker. This allows for the quantification of the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, etc.).
-
Typical Conditions:
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: A linear gradient from high salt to low salt to elute the ADC species.
-
Detection: UV at 280 nm.
-
-
Data Analysis: The average DAR is calculated from the weighted average of the peak areas of the different DAR species.
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS provides the most accurate and detailed analysis by separating the ADC species and determining their precise molecular weights.
-
Procedure: The ADC sample is typically deglycosylated and may be reduced to separate the light and heavy chains before analysis on a high-resolution mass spectrometer.
-
Data Analysis: The mass of the unconjugated antibody is subtracted from the masses of the different ADC species to determine the number of conjugated drug-linkers. The relative abundance of each species is determined from the peak intensities in the deconvoluted mass spectrum.
Visualizing Workflows and Concepts
Graphviz diagrams can effectively illustrate the experimental workflows and conceptual relationships in bioconjugation.
Caption: Workflow for ADC synthesis using this compound.
Caption: Key characteristics of different linker classes.
Caption: Mechanism of the bystander effect with cleavable linkers.
References
The Decisive Advantage: A Comparative Guide to DBCO Linkers in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), is continually evolving, with the linker component playing a pivotal role in both efficacy and safety.[1][2] Among the array of conjugation technologies, dibenzocyclooctyne (DBCO) linkers have emerged as a superior choice for their exceptional combination of stability, reactivity, and biocompatibility. This guide provides an objective comparison of DBCO linkers with other alternatives, supported by experimental data, to inform the design of next-generation targeted drug delivery systems.
Core Advantages of DBCO-Mediated Bioconjugation
DBCO linkers are central to the strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.[3] This "click chemistry" enables the precise and efficient covalent attachment of molecules in complex biological environments without the need for a toxic catalyst.[3]
1. Unmatched Biocompatibility and Bioorthogonality:
The most significant advantage of the DBCO-azide reaction is its bioorthogonality; it proceeds with high specificity without interfering with native biochemical processes within living systems.[3] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, which can be detrimental to living cells and organisms. This makes DBCO linkers exceptionally well-suited for in vivo applications and the labeling of live cells. The DBCO group and the azide group are highly selective for each other, ensuring precise and targeted conjugation even in the presence of other reactive functional groups like amines and thiols.
2. Rapid Reaction Kinetics under Mild Conditions:
The inherent ring strain in the DBCO molecule significantly lowers the activation energy for the cycloaddition reaction with azides, leading to remarkably fast reaction kinetics. This allows for efficient conjugation at physiological conditions (pH 7.0-8.5) and room temperature. Reactions can often proceed to completion in under an hour, resulting in high yields of the desired conjugate.
3. High Efficiency and Yield:
The SPAAC reaction between DBCO and an azide is highly efficient, often proceeding to near-quantitative yields. This is a critical factor in the development of ADCs where the drug-to-antibody ratio (DAR) is a key determinant of efficacy and safety. A highly efficient conjugation reaction ensures a homogenous product with a predictable DAR, which is essential for consistent therapeutic performance.
4. Excellent Stability:
Both the DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation. Once the stable triazole linkage is formed, it is highly resistant to hydrolysis and enzymatic degradation, ensuring the integrity of the ADC in circulation until it reaches the target site. While the DBCO group's reactivity can decrease over extended storage, it remains sufficiently stable for practical applications, with studies showing only a ~3-5% loss of reactivity after 4 weeks at 4°C or -20°C on an IgG.
Comparative Performance Data
The following tables summarize key quantitative parameters associated with DBCO-mediated bioconjugation, providing a comparative reference for experimental design.
Table 1: Comparative Reaction Kinetics of Common Bioconjugation Chemistries
| Ligation Chemistry | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Catalyst Required | Biocompatibility |
| DBCO (SPAAC) | ~1 - 2 | No | Excellent |
| CuAAC | ~10² - 10³ | Yes (Copper I) | Moderate (Cytotoxicity concerns) |
| SMCC (Amine-Thiol) | ~10² - 10³ | No | Good |
| Staudinger Ligation | ~10⁻³ | No | Excellent |
Table 2: Comparative Stability of Linkers in Human Plasma
| Linker Type | Stability Metric | Observation | Reference |
| DBCO-based (Non-cleavable) | High | Minimal payload release after prolonged incubation. | |
| Thioether (e.g., from SMCC) | High | Considered a stable, non-cleavable linker. | |
| Valine-Citrulline (VC) | Moderate | Susceptible to premature cleavage in some preclinical models. | |
| Disulfide | Low to Moderate | Prone to reduction in the bloodstream. | |
| Hydrazone | pH-dependent | Stable at neutral pH, cleaves at acidic pH. |
Table 3: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC Target & Payload | Linker Type | Cell Line | IC₅₀ (pM) | Key Finding | Reference |
| CD30 / MMAE | DBCO-based (cleavable) | Karpas-299 | 16-34 | Broadly similar potency to the approved ADC, Adcetris®. | |
| CD22 / DM1 | SMCC (non-cleavable) | WSU-DLCL2 | ~10 | Potent cytotoxicity observed. | |
| CD22 / PBD | Val-Cit (cleavable) | WSU-DLCL2 | <10 | High potency, but potential for off-target toxicity. |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for the preparation and evaluation of DBCO-linked conjugates.
Protocol 1: Antibody Activation with DBCO-NHS Ester
Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine).
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS) freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).
-
Spin desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO) or other means of buffer exchange/purification.
Procedure:
-
Preparation: Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers. If necessary, perform a buffer exchange into PBS.
-
Reaction Setup: Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should ideally be below 20%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.
-
Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization (Optional): The degree of DBCO labeling can be determined using UV-Vis spectroscopy by measuring the absorbance at 310 nm.
Protocol 2: Copper-Free Click Chemistry Conjugation
Objective: To conjugate the DBCO-activated antibody with an azide-containing molecule (e.g., a cytotoxic payload).
Materials:
-
DBCO-activated antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-containing molecule dissolved in a compatible solvent (e.g., DMSO).
-
Purification system (e.g., size exclusion chromatography, dialysis).
Procedure:
-
Reaction Setup: Add a 1.5-4 fold molar excess of the azide-containing molecule to the DBCO-activated antibody solution.
-
Incubation: Incubate the reaction mixture for 2-24 hours at 4°C to 37°C with gentle mixing. Reaction times are dependent on the concentration and reactivity of the specific reactants.
-
Purification: Remove the excess, unreacted azide-containing molecule and any residual solvent using a suitable purification method.
-
Characterization: The final conjugate can be characterized by methods such as SDS-PAGE, mass spectrometry, and size exclusion chromatography to confirm conjugation and determine the drug-to-antibody ratio (DAR).
Mandatory Visualizations
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Workflow for ADC preparation using a DBCO linker.
Caption: Cellular processing of an ADC with a cleavable linker.
Conclusion
DBCO linkers offer a compelling set of advantages for the development of targeted drug delivery systems. Their biocompatibility, rapid and efficient reactivity, high specificity, and stability make them a superior choice over many traditional and even other "click" chemistry linkers. The ability to perform the conjugation reaction under mild, physiological conditions without a cytotoxic catalyst is a particularly significant benefit for the creation of sensitive and complex biomolecular constructs. While the choice of a specific linker will always depend on the therapeutic strategy and the properties of the payload, DBCO linkers provide a robust and versatile platform for the next generation of targeted therapies.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
